molecular formula C12H16O3 B181782 2-(4-Methoxyphenyl)-3-methylbutanoic acid CAS No. 51632-31-6

2-(4-Methoxyphenyl)-3-methylbutanoic acid

Katalognummer: B181782
CAS-Nummer: 51632-31-6
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: OWSOZXBIUKEPTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)-3-methylbutanoic acid is a high-purity chemical compound with the CAS Registry Number 51632-31-6 . This organic acid, with a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol, serves as a valuable building block in organic synthesis and pharmaceutical research . The compound's structure features a methoxyphenyl group and a carboxylic acid functionality, which makes it a versatile intermediate for the development of more complex molecules. Its specific stereoisomer, (S)-2-(4-methoxyphenyl)-3-methylbutanoic acid (CAS 55332-36-0), is also available, highlighting its relevance in stereospecific synthesis and chiral research applications . Researchers utilize this compound in the exploration of new therapeutic agents and as a key intermediate, such as in the study of related compounds like Gliquidone impurities . This product is intended for research and further manufacturing applications only and is strictly not for direct human use. Proper storage at room temperature is recommended. For a detailed safety overview, please consult the Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-methoxyphenyl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)11(12(13)14)9-4-6-10(15-3)7-5-9/h4-8,11H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSOZXBIUKEPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965942
Record name 2-(4-Methoxyphenyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51632-31-6
Record name 4-Methoxy-α-(1-methylethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51632-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051632316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxyphenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Methoxyphenyl)-3-methylbutanoic acid (CAS No. 51632-31-6). Due to the limited availability of direct experimental data for this specific compound, this guide establishes its foundational chemical identity and presents a comparative analysis with its close structural isomers to infer its likely characteristics. The core of this document is a detailed exposition of standardized, field-proven experimental protocols for the determination of critical physicochemical parameters, including melting point, solubility, and pKa. Each protocol is accompanied by an in-depth explanation of the underlying scientific principles, ensuring a thorough understanding of the experimental choices. This guide is intended to serve as a valuable resource for researchers, enabling them to reliably characterize this and other novel chemical entities, a crucial step in the drug discovery and development pipeline.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is paved with rigorous scientific evaluation. Among the earliest and most critical assessments are the determination of its physicochemical properties. These intrinsic characteristics of a molecule govern its behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.[1][2] A comprehensive understanding of properties such as solubility, acidity (pKa), and melting point is therefore not merely an academic exercise but a cornerstone of rational drug design and development.[2]

This guide focuses on 2-(4-Methoxyphenyl)-3-methylbutanoic acid, a member of the arylalkanoic acid class of compounds. This class is of significant interest in medicinal chemistry, with many members exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[2] While direct experimental data for 2-(4-Methoxyphenyl)-3-methylbutanoic acid is sparse in the public domain, this guide aims to provide a robust framework for its characterization.

Chemical Identity and Comparative Analysis

The first step in characterizing any compound is to unequivocally establish its chemical identity.

Target Compound: 2-(4-Methoxyphenyl)-3-methylbutanoic acid CAS Number: 51632-31-6[3][4][5] Molecular Formula: C₁₂H₁₆O₃[3] Molecular Weight: 208.25 g/mol Structure:

Available Physicochemical Data

Direct experimental data for 2-(4-Methoxyphenyl)-3-methylbutanoic acid is limited. One source provides the following calculated values:

  • Boiling Point: 330.6 °C at 760 mmHg[3]

  • Density: 1.087 g/cm³[3]

It is crucial to note that these are predicted values and require experimental verification.

Comparative Analysis with Structural Isomers

To gain further insight into the likely properties of the target compound, a comparative analysis with its structural isomers for which more data is available is highly instructive.

Property2-(4-Methoxyphenyl)-3-methylbutanoic acid (Target)3-(4-Methoxyphenyl)-3-methylbutanoic acid[6]2-(4-Methoxyphenyl)butanoic acid[7]
CAS Number 51632-31-61136-01-229644-99-3
Molecular Formula C₁₂H₁₆O₃C₁₂H₁₆O₃C₁₁H₁₄O₃
Molecular Weight 208.25 g/mol 208.25 g/mol 194.23 g/mol
Calculated XLogP3 Not available2.52.3
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 333

Data for isomers sourced from PubChem.[6][7]

This comparative data suggests that 2-(4-Methoxyphenyl)-3-methylbutanoic acid will likely exhibit similar polarity and hydrogen bonding capabilities to its isomers.

Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, standardized protocols for the experimental determination of the melting point, solubility, and pKa of 2-(4-Methoxyphenyl)-3-methylbutanoic acid.

Melting Point Determination

Scientific Rationale: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. The presence of impurities typically leads to a depression and broadening of the melting point range. Therefore, a sharp melting point is a reliable indicator of purity.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline 2-(4-Methoxyphenyl)-3-methylbutanoic acid is finely powdered and packed into a capillary tube sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the approximate melting point is approached.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes liquid is recorded as the completion of melting. The melting point is reported as a range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder the crystalline sample Pack Pack into capillary tube Powder->Pack Place Place in melting point apparatus Pack->Place Heat Heat at a controlled rate Place->Heat Observe Observe for phase transition Heat->Observe Record Record temperature range Observe->Record

Caption: Workflow for Melting Point Determination.

Solubility Determination

Scientific Rationale: Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. For drug candidates, aqueous solubility is a critical parameter influencing oral bioavailability. Solubility in various organic solvents is also important for purification and formulation.

Experimental Protocol (Thermodynamic Solubility):

  • Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, buffered solutions (pH 2, 7.4), ethanol, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: An excess amount of 2-(4-Methoxyphenyl)-3-methylbutanoic acid is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis Add Add excess solid to solvent Agitate Agitate at constant temperature Add->Agitate Separate Separate solid and liquid phases Agitate->Separate Quantify Quantify concentration in liquid phase Separate->Quantify

Caption: Workflow for Thermodynamic Solubility Determination.

pKa Determination

Scientific Rationale: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, the pKa indicates its strength as an acid. This is a critical parameter for predicting a drug's behavior in different pH environments of the body, such as the stomach and intestines.

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: A known amount of 2-(4-Methoxyphenyl)-3-methylbutanoic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

pKaWorkflow Start Dissolve sample in solvent Titrate Incrementally add strong base Start->Titrate Measure Record pH after each addition Titrate->Measure Plot Plot pH vs. Volume of titrant Measure->Plot Analyze Determine pKa from half-equivalence point Plot->Analyze

Caption: Workflow for pKa Determination by Potentiometric Titration.

Predicted Spectroscopic Properties

¹H NMR Spectroscopy
  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.3 ppm) corresponding to the protons on the 1,4-disubstituted benzene ring.

  • Carboxylic Acid Proton: A broad singlet far downfield (typically δ 10-13 ppm).

  • Methine Proton (α-carbon): A multiplet adjacent to the aromatic ring and the isopropyl group.

  • Isopropyl Group Protons: A doublet for the two methyl groups and a multiplet for the methine proton.

  • Methoxy Group Protons: A singlet around δ 3.8 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the downfield region (typically δ 170-185 ppm).

  • Aromatic Carbons: Signals in the aromatic region (typically δ 110-160 ppm), with the carbon attached to the methoxy group being the most deshielded.

  • Aliphatic Carbons: Signals for the α-carbon, the isopropyl carbons, and the methoxy carbon in the upfield region.

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad absorption in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.

  • C=O Stretch: A strong absorption around 1700-1725 cm⁻¹ for the carbonyl group.

  • C-O Stretch: An absorption in the region of 1250-1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Absorptions characteristic of the substituted benzene ring.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 208.25).

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of the carboxyl group, the isopropyl group, and cleavage of the bond between the α-carbon and the aromatic ring.

Synthesis Considerations

Arylalkanoic acids are a well-established class of compounds, and several synthetic routes can be envisioned for the preparation of 2-(4-Methoxyphenyl)-3-methylbutanoic acid.[1] A common approach involves the alkylation of a phenylacetic acid derivative. For instance, 4-methoxyphenylacetic acid could be deprotonated with a strong base to form an enolate, which is then reacted with an appropriate alkyl halide (e.g., 2-bromopropane) to introduce the isopropyl group at the α-position. Purification would typically be achieved through recrystallization or column chromatography.

Conclusion

While direct experimental data for 2-(4-Methoxyphenyl)-3-methylbutanoic acid is not extensively documented, this guide provides a robust framework for its characterization based on its chemical identity, comparative analysis with its isomers, and established analytical protocols. The provided methodologies for determining melting point, solubility, and pKa are industry-standard and will yield reliable data crucial for any further development of this compound. The predicted spectroscopic signatures offer a basis for structural confirmation upon synthesis. It is imperative that the physicochemical properties of this and any novel compound be experimentally determined to build a solid foundation for its potential application in pharmaceutical or other scientific fields.

References

  • Chemsrc. 2-(4-methoxyphenyl)-3-methylbutanoic acid. [Link]

  • MySkinRecipes. 2-(4-Methoxyphenoxy)propanoic acid. [Link]

  • PubChem. Methyl 4-(4-methoxyphenyl)butanoate. [Link]

  • PubChem. (2S)-2-(4-methoxyphenyl)propanoic acid. [Link]

  • PubChem. 2-Methoxy-3-methylbutanoic acid. [Link]

  • PubChem. 2-(4-Methoxyphenyl)butanoic acid. [Link]

  • PubChem. 3-(4-Methoxyphenyl)-3-methylbutanoic acid. [Link]

  • Pharmacy 180. Arylalkanoic acids. [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

  • Asian Publication Corporation. Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. [Link]

Sources

2-(4-Methoxyphenyl)-3-methylbutanoic acid structural analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of 2-(4-Methoxyphenyl)-3-methylbutanoic Acid Structural Analogs

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the systematic exploration of structural analogs of 2-(4-methoxyphenyl)-3-methylbutanoic acid. While the parent compound is not extensively documented in publicly available literature as a lead for a specific therapeutic target, its structural motifs—a substituted aromatic ring, a carboxylic acid, and a bulky alkyl group—are present in numerous biologically active molecules. This guide, therefore, establishes a de novo drug discovery workflow, treating the parent compound as a novel scaffold with untapped therapeutic potential.

We will dissect the core structure, propose a rationale for analog design based on established medicinal chemistry principles, detail synthetic strategies, and outline a comprehensive biological evaluation cascade. The overarching goal is to provide a practical roadmap for identifying and optimizing novel bioactive compounds derived from this chemical starting point.

Deconstruction of the Core Scaffold: 2-(4-Methoxyphenyl)-3-methylbutanoic Acid

The parent molecule can be dissected into three primary pharmacophoric features, each offering a vector for chemical modification and structure-activity relationship (SAR) exploration.

  • The 4-Methoxyphenyl Moiety: The electron-donating methoxy group at the para position influences the electronic properties of the aromatic ring and can participate in hydrogen bonding. Its presence also impacts the overall lipophilicity of the compound.

  • The Carboxylic Acid Group: This acidic functional group is often crucial for interacting with biological targets, particularly through ionic bonds or hydrogen bonding with amino acid residues in receptor binding pockets. It also significantly influences the compound's pharmacokinetic properties, such as solubility and membrane permeability.

  • The Isopropyl Group: This bulky, non-polar side chain contributes to the steric profile of the molecule and can engage in van der Waals interactions within a binding site. Its size and shape can be critical for achieving target selectivity.

Rationale for Analog Design: A Strategic Approach to SAR Exploration

A systematic approach to modifying the core scaffold is essential for elucidating the SAR and optimizing for potency, selectivity, and desirable ADME (absorption, distribution, metabolism, and excretion) properties. The following modifications are proposed:

Modification of the Aromatic Ring

The electronic and steric properties of the phenyl ring can be fine-tuned to probe its role in target binding.

  • Positional Isomers: Moving the methoxy group to the ortho or meta positions will alter the electronic distribution and steric hindrance, providing insights into the required geometry for target interaction.

  • Electronic Modulation: Replacing the methoxy group with electron-withdrawing groups (e.g., -Cl, -F, -CF3) or other electron-donating groups (e.g., -OH, -CH3) will systematically vary the electron density of the ring.

  • Heterocyclic Replacements: Substituting the phenyl ring with heterocycles such as pyridine, thiophene, or furan can introduce new hydrogen bonding opportunities and alter the compound's metabolic stability and solubility.

Bioisosteric Replacement of the Carboxylic Acid

While often essential for activity, a carboxylic acid can lead to poor oral bioavailability and rapid metabolism. Bioisosteric replacement is a key strategy to mitigate these liabilities while retaining the desired biological activity.

  • Tetrazoles: This acidic heterocycle is a well-established bioisostere for carboxylic acids, often exhibiting improved metabolic stability and oral absorption.

  • Acyl Sulfonamides: These functional groups can also mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid with different physicochemical properties.

  • Hydroxamic Acids: These are often used to chelate metal ions in metalloenzyme active sites and can be a suitable replacement if such an interaction is hypothesized.

Steric Tuning of the Alkyl Side Chain

The size and shape of the isopropyl group can be modified to explore the steric tolerance of the binding pocket.

  • Homologation: Replacing the isopropyl group with smaller (ethyl) or larger (isobutyl, tert-butyl) alkyl groups will define the optimal size for this substituent.

  • Cyclic Analogs: Incorporating the alpha-carbon and the alkyl side chain into a cyclopropyl or cyclobutyl ring will introduce conformational rigidity, which can lock the molecule into a more active conformation and potentially improve selectivity.

Synthetic Strategies and Protocols

The synthesis of the proposed analogs can be achieved through versatile and well-established organic chemistry methodologies. The following section details a general synthetic approach and provides an example protocol.

General Synthetic Route: α-Arylation of a Carboxylic Acid Precursor

A convergent and flexible approach to the target analogs involves the α-arylation of a suitable butanoate derivative. This allows for the late-stage introduction of diverse aromatic and heteroaromatic moieties.

G cluster_start Starting Materials cluster_reaction Palladium-Catalyzed α-Arylation cluster_product Product A 3-Methylbutanoic Acid Derivative (Ester or Amide) C Enolate Formation (Base, e.g., LiHMDS) A->C 1. Deprotonation B Aryl Halide (Ar-X) D Oxidative Addition (Pd(0) to Pd(II)) B->D 2. Pd(0) Insertion E Transmetalation or C-H Activation C->E D->E Forms Pd(II)-Aryl Complex F Reductive Elimination E->F F->D Regenerates Pd(0) Catalyst G α-Aryl-3-methylbutanoic Acid Derivative F->G 3. C-C Bond Formation

Caption: Palladium-catalyzed α-arylation workflow.

Protocol: Synthesis of 2-(4-chlorophenyl)-3-methylbutanoic acid

This protocol is an illustrative example of the synthesis of an analog with a modified aromatic ring. The direct α-arylation of carboxylic acids can be challenging; therefore, a common strategy is to use an ester derivative, followed by hydrolysis. A traceless protecting strategy for the direct α-arylation of carboxylic acids has been reported and is a viable alternative.[1]

Step 1: Esterification of 3-methylbutanoic acid

  • To a solution of 3-methylbutanoic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Stir the reaction mixture at reflux for 4 hours.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3-methylbutanoate.

Step 2: Palladium-Catalyzed α-Arylation

Caution: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • To an oven-dried flask, add Pd(dba)2 (0.05 eq), tBu3P (0.10 eq), and 1-chloro-4-iodobenzene (1.0 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF, followed by methyl 3-methylbutanoate (2.5 eq).

  • Cool the mixture to -78 °C and add LiHMDS (1.0 M in THF, 5.3 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat at 80 °C for 12 hours.

  • Cool the reaction to room temperature and quench with saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield methyl 2-(4-chlorophenyl)-3-methylbutanoate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the ester from Step 2 in a mixture of THF and water (2:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6 hours.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to afford 2-(4-chlorophenyl)-3-methylbutanoic acid.

Biological Evaluation Strategy: A Tiered Screening Approach

Given the lack of a known biological target for the parent compound, a broad, tiered screening approach is recommended to identify potential therapeutic applications.

Tier 1: Broad Phenotypic Screening

The initial set of synthesized analogs should be subjected to a panel of high-throughput phenotypic screens to identify any observable biological effects. This approach is agnostic to the molecular target and can uncover unexpected activities.

  • Cell Viability Assays: Screen against a panel of cancer cell lines (e.g., NCI-60) to identify potential anti-proliferative activity.

  • Antimicrobial Assays: Test for activity against a representative panel of Gram-positive and Gram-negative bacteria and fungi.

  • Anti-inflammatory Assays: Use cell-based assays, such as measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophages.

Tier 2: Target Deconvolution and In Vitro Characterization

If a "hit" is identified in Tier 1, the next step is to elucidate the mechanism of action and identify the molecular target.

  • Affinity Chromatography: Immobilize the active compound on a solid support to pull down its binding partners from cell lysates.

  • Computational Target Prediction: Use in silico methods based on chemical similarity to known ligands to predict potential targets.

  • Enzymatic and Receptor Binding Assays: Once a putative target is identified, confirm the interaction and determine the potency (e.g., IC50 or Ki) using purified enzymes or receptors.

Tier 3: In Vivo Efficacy and DMPK Profiling

Promising lead compounds will be advanced to in vivo studies.

  • Animal Models of Disease: Evaluate the efficacy of the compound in a relevant animal model (e.g., a tumor xenograft model for an anti-cancer agent).

  • Pharmacokinetic Studies: Determine the compound's ADME properties, including oral bioavailability, plasma half-life, and metabolic stability.

G cluster_synthesis Chemical Synthesis cluster_tier1 Tier 1: Phenotypic Screening cluster_tier2 Tier 2: Target ID & In Vitro cluster_tier3 Tier 3: In Vivo Evaluation A Design Analogs B Synthesize Library A->B C Purify & Characterize B->C D Cell Viability Assays C->D E Antimicrobial Assays C->E F Anti-inflammatory Assays C->F G Identify 'Hits' D->G E->G F->G H Target Deconvolution G->H I Enzymatic/Binding Assays H->I J Determine Potency (IC50) I->J K Lead Optimization J->K L Animal Models K->L M Pharmacokinetics (DMPK) K->M

Caption: Tiered biological evaluation workflow.

Structure-Activity Relationship (SAR) Analysis: Hypothetical Data

To illustrate the process of SAR analysis, the following table presents hypothetical data from an initial screen of a small library of analogs against a hypothetical anti-inflammatory target.

Compound IDR1 (Aromatic Ring)R2 (Acid Bioisostere)R3 (Alkyl Group)IC50 (µM)
Parent 4-MeO-PhCOOHi-Pr15.2
A-1 PhCOOHi-Pr35.8
A-2 4-Cl-PhCOOHi-Pr2.5
A-3 4-CF3-PhCOOHi-Pr1.8
A-4 2-MeO-PhCOOHi-Pr> 50
B-1 4-Cl-PhTetrazolei-Pr3.1
C-1 4-Cl-PhCOOHEt12.6
C-2 4-Cl-PhCOOHt-Bu8.9

Interpretation of Hypothetical SAR:

  • Aromatic Ring: Removal of the 4-methoxy group (A-1) is detrimental to activity. Replacing it with electron-withdrawing groups like chloro (A-2) and trifluoromethyl (A-3) significantly improves potency, suggesting that an electron-poor aromatic ring is preferred. The poor activity of the ortho-methoxy analog (A-4) indicates a potential steric clash at that position.

  • Acid Bioisostere: The tetrazole analog (B-1) retains potency comparable to the carboxylic acid (A-2), making it a promising candidate for further development with potentially improved pharmacokinetic properties.

  • Alkyl Side Chain: Both smaller (C-1) and larger (C-2) alkyl groups reduce activity compared to the isopropyl group (A-2), indicating that the steric bulk of the isopropyl group is optimal for this hypothetical target.

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach to the design, synthesis, and evaluation of structural analogs of 2-(4-methoxyphenyl)-3-methylbutanoic acid. By treating this molecule as a novel scaffold, we have established a framework for a de novo drug discovery program. The key to success in such a program lies in the iterative cycle of design, synthesis, and testing, with each new piece of data informing the next round of analog design. The strategies and protocols detailed herein provide a solid foundation for researchers to embark on the exploration of this chemical space and potentially uncover novel therapeutic agents.

References

  • He, Z.-T., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 141(29), 11749–11753. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]

  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of α-Aryl Esters by Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society, 124(42), 12557–12565. [Link]

  • Singh, R., & Kumar, V. (2023). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. Molecules, 28(7), 3019. [Link]

  • Wikipedia. (2023). Isovaleric acid. [Link]

Sources

The Therapeutic Potential of Methoxyphenyl Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The methoxyphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic applications of methoxyphenyl compounds, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. By delving into the underlying mechanisms of action, structure-activity relationships, and key experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the complexities of leveraging this versatile chemical entity in modern drug discovery. We will explore how the electronic and steric properties of the methoxy group contribute to target engagement and pharmacological effect, and provide detailed methodologies for the synthesis and biological evaluation of promising methoxyphenyl-based drug candidates.

Introduction: The Methoxyphenyl Scaffold - A Cornerstone in Medicinal Chemistry

The seemingly simple methoxy (-OCH3) group, when appended to a phenyl ring, profoundly influences the physicochemical properties of a molecule. Its presence can enhance metabolic stability, improve membrane permeability, and provide crucial hydrogen bond accepting capabilities, all of which are desirable traits in drug design.[1] The methoxyphenyl group is a common feature in many natural products and has been successfully incorporated into a multitude of approved drugs and clinical candidates.[1] This guide will dissect the therapeutic utility of this scaffold across three major disease areas: oncology, inflammation, and neurodegeneration.

Anticancer Applications: Targeting the Machinery of Cell Division

Methoxyphenyl compounds have emerged as a significant class of anticancer agents, primarily through their ability to disrupt microtubule dynamics, a critical process for cell division.

Mechanism of Action: Inhibition of Tubulin Polymerization

A prominent example of a methoxyphenyl-containing anticancer agent is Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree, Combretum caffrum.[2] CA-4 and its synthetic analogs are potent inhibitors of tubulin polymerization.[2] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a crucial role in the formation of the mitotic spindle during cell division.[3]

Methoxyphenyl compounds, particularly those with a trimethoxyphenyl 'A' ring, bind to the colchicine-binding site on β-tubulin.[4] This binding event introduces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules.[4] The disruption of microtubule dynamics leads to a cascade of cellular events, including:

  • G2/M Phase Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, these compounds halt the cell cycle at the G2/M transition, preventing cancer cells from progressing through mitosis.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[5]

cluster_0 Methoxyphenyl Compound (e.g., Combretastatin A-4) cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences Compound Methoxyphenyl Compound Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site on β-Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule GTP G2M_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis cluster_0 Inflammatory Stimulus cluster_1 NF-κB Signaling Pathway cluster_2 Cellular Response LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB IkB_degradation IkB_degradation IkB->IkB_degradation Ubiquitination & Degradation NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammatory_Genes Induces Chalcone Methoxyphenyl Chalcone Chalcone->IKK Inhibits cluster_0 Neurotoxic Insults cluster_1 Methoxyphenyl Compound Action cluster_2 Cellular Protection cluster_3 Outcome Oxidative_Stress Oxidative Stress (ROS) Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Causes Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Damage Causes Compound Methoxyphenyl Compound Compound->Oxidative_Stress Scavenges Antioxidant_Defense Upregulation of Antioxidant Enzymes Compound->Antioxidant_Defense Promotes NFkB_Inhibition Inhibition of NF-κB Pathway Compound->NFkB_Inhibition Induces Nrf2_Activation Activation of Nrf2 Pathway Compound->Nrf2_Activation Induces Neuronal_Survival Enhanced Neuronal Survival Antioxidant_Defense->Neuronal_Survival NFkB_Inhibition->Neuronal_Survival Nrf2_Activation->Neuronal_Survival

Sources

CAS number for 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Introduction

This technical guide provides a comprehensive overview of a proposed synthetic route and analytical validation for 2-(4-Methoxyphenyl)-3-methylbutanoic acid. As of the latest search of public chemical databases, a specific CAS (Chemical Abstracts Service) number for this compound has not been identified, suggesting it may be a novel chemical entity. The structural similarity of this molecule to known pharmacologically active compounds, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, indicates its potential as a valuable research tool for drug discovery and development professionals.

This document will detail a robust synthetic pathway, provide in-depth experimental protocols, and outline the necessary analytical techniques for the structural elucidation and purity assessment of the target compound. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be both reproducible and self-validating.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of 2-(4-Methoxyphenyl)-3-methylbutanoic acid is presented in the table below. These values are computationally derived and serve as a preliminary guide for experimental work.

PropertyPredicted Value
Molecular FormulaC₁₂H₁₆O₃
Molecular Weight208.25 g/mol
XLogP32.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Topological Polar Surface Area46.5 Ų

Proposed Synthetic Pathway

The synthesis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid can be efficiently achieved through a multi-step process commencing with the readily available starting material, 3-methylbutanoic acid. The key transformation is the α-arylation of the carboxylic acid, a well-established method in modern organic synthesis.[1][2][3][4]

The proposed three-step synthesis is as follows:

  • Esterification: Protection of the carboxylic acid group as a methyl ester to prevent side reactions in the subsequent α-bromination step.

  • α-Bromination: Introduction of a bromine atom at the α-position of the methyl ester, creating a suitable electrophile for the subsequent coupling reaction.

  • Palladium-Catalyzed α-Arylation (Suzuki Coupling): Coupling of the α-bromo ester with a 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form the carbon-carbon bond at the α-position.

  • Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid product.

Synthesis_Workflow Start 3-Methylbutanoic Acid Step1 Step 1: Esterification (CH3OH, H2SO4) Start->Step1 Intermediate1 Methyl 3-methylbutanoate Step1->Intermediate1 Step2 Step 2: α-Bromination (NBS, AIBN) Intermediate1->Step2 Intermediate2 Methyl 2-bromo-3-methylbutanoate Step2->Intermediate2 Step3 Step 3: Suzuki Coupling (4-Methoxyphenylboronic acid, Pd(PPh3)4, K2CO3) Intermediate2->Step3 Intermediate3 Methyl 2-(4-methoxyphenyl)-3-methylbutanoate Step3->Intermediate3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Intermediate3->Step4 End 2-(4-Methoxyphenyl)-3-methylbutanoic acid Step4->End

Caption: Proposed synthetic workflow for 2-(4-Methoxyphenyl)-3-methylbutanoic acid.

Detailed Experimental Protocols

Step 1: Esterification of 3-Methylbutanoic Acid

Rationale: The esterification of the carboxylic acid is a crucial initial step to protect the acidic proton, which would otherwise interfere with the subsequent base-mediated α-arylation reaction. The use of methanol in the presence of a catalytic amount of sulfuric acid is a classic and cost-effective method for this transformation.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbutanoic acid (1.0 eq).

  • Add methanol (10 vol) as the solvent.

  • Carefully add concentrated sulfuric acid (0.05 eq) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-methylbutanoate as a clear oil.

Step 2: α-Bromination of Methyl 3-methylbutanoate

Rationale: The introduction of a bromine atom at the α-position is achieved via a radical bromination using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator. This method is highly effective for the bromination of ester α-carbons.

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve methyl 3-methylbutanoate (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

  • Heat the mixture to reflux (approximately 77 °C) and irradiate with a UV lamp to initiate the reaction.

  • Maintain the reflux for 2-4 hours, monitoring the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude methyl 2-bromo-3-methylbutanoate is typically used in the next step without further purification.

Step 3: Palladium-Catalyzed α-Arylation (Suzuki Coupling)

Rationale: The Suzuki coupling reaction is a powerful and versatile method for the formation of C-C bonds. In this step, the α-bromo ester is coupled with 4-methoxyphenylboronic acid using a palladium catalyst. The choice of a phosphine ligand, such as triphenylphosphine in Pd(PPh₃)₄, is critical for the efficiency of the catalytic cycle. A base, such as potassium carbonate, is required to activate the boronic acid.

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 2-bromo-3-methylbutanoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) as the catalyst.

  • Add a mixture of toluene and water (4:1) as the solvent.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield methyl 2-(4-methoxyphenyl)-3-methylbutanoate.

Step 4: Hydrolysis of the Methyl Ester

Rationale: The final step is the deprotection of the methyl ester to unveil the desired carboxylic acid. Saponification using a base like lithium hydroxide in a mixture of tetrahydrofuran (THF) and water is a mild and effective method that minimizes the risk of side reactions.

Procedure:

  • Dissolve the purified methyl 2-(4-methoxyphenyl)-3-methylbutanoate (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 2-(4-Methoxyphenyl)-3-methylbutanoic acid.

Analytical Characterization and Validation

To ensure the identity and purity of the synthesized 2-(4-Methoxyphenyl)-3-methylbutanoic acid, a comprehensive analytical characterization is essential.

Analytical_Workflow Product Synthesized Product NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) - Structural Elucidation Product->NMR MS Mass Spectrometry (HRMS) - Molecular Formula Confirmation Product->MS IR IR Spectroscopy - Functional Group Analysis Product->IR HPLC HPLC Analysis - Purity Assessment Product->HPLC Validation Validated Structure and Purity NMR->Validation MS->Validation IR->Validation HPLC->Validation

Caption: Analytical workflow for the validation of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group (two doublets in the range of δ 6.8-7.2 ppm), the methoxy group singlet (around δ 3.8 ppm), the methine proton at the α-position, the methine proton at the 3-position, and the two diastereotopic methyl groups of the isopropyl moiety.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carboxylic acid carbon (around δ 175-180 ppm), the aromatic carbons, the methoxy carbon (around δ 55 ppm), and the aliphatic carbons.

  • 2D NMR (COSY, HSQC): These experiments will be crucial to confirm the connectivity between protons and carbons, definitively establishing the structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, which will confirm the elemental composition and molecular formula (C₁₂H₁₆O₃).

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch for the carbonyl group (around 1700-1725 cm⁻¹).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with a suitable C18 column can be employed to determine the purity of the final compound. A gradient elution method with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.

Potential Applications in Drug Development

The structural motif of an α-aryl propionic acid is a well-known pharmacophore present in many NSAIDs, such as ibuprofen and naproxen.[5][6][7] These drugs exert their therapeutic effect by inhibiting the cyclooxygenase (COX) enzymes. The synthesized 2-(4-Methoxyphenyl)-3-methylbutanoic acid represents an analogue of these established drugs and could be a valuable tool for:

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of known drugs and evaluating their biological activity, researchers can gain insights into the key molecular features required for efficacy and selectivity.

  • Lead Compound for Novel Therapeutics: This compound could serve as a starting point for the development of new anti-inflammatory agents with potentially improved properties, such as enhanced potency, better safety profile, or different pharmacokinetic characteristics.

  • Probing Enzyme Active Sites: As a novel ligand, it can be used in biochemical and structural biology studies to investigate the active sites of COX enzymes or other relevant biological targets.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound approach for the synthesis and characterization of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. By following the detailed protocols and analytical procedures described, researchers and drug development professionals can reliably produce and validate this potentially novel compound. The insights gained from the study of this molecule may contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • D. A. Culkin and J. F. Hartwig, "Palladium-Catalyzed α-Arylation of Ketones," Acc. Chem. Res., 2002 , 35 (11), pp 965–975. [Link]

  • L. M. J. Zarcone, "Substituted arene synthesis by carbonyl or carboxyl compound α-arylation," Organic Chemistry Portal, 2021 . [Link]

  • J. F. Hartwig, "Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy," J. Am. Chem. Soc., 2019 , 141 (30), pp 12015–12024. [Link]

  • J. F. Hartwig, et al., "Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy," J. Am. Chem. Soc., 2019 , 141 (30), pp 12015-12024. [Link]

  • Chad's Prep, "20.9 Properties, Synthesis, and Reactions of Carboxylic Acids," Chad's Prep. [Link]

  • S. R. Chemler, "Synthesis of ‘neoprofen’, a rigidified analogue of ibuprofen, exemplifying synthetic methodology for altering the 3-D topology of pharmaceutical substances," PubMed Central, 2015 . [Link]

  • N. Singh, et al., "Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models," RSC Publishing, 2023 . [Link]

  • S. K. G, et al., "Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors," International Journal of Pharmacy and Pharmaceutical Sciences, 2017 . [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive analysis of the expected spectroscopic signature of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. As experimental data for this specific molecule is not widely available in public repositories, this document leverages foundational spectroscopic principles and data from analogous structures to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This predictive approach serves as a robust framework for researchers aiming to synthesize, identify, or characterize this compound.

Introduction: The Molecular Blueprint

2-(4-Methoxyphenyl)-3-methylbutanoic acid is a carboxylic acid derivative featuring a chiral center at the alpha-carbon, which is substituted with a 4-methoxyphenyl (anisyl) group and an isopropyl group. Its structure suggests potential applications in medicinal chemistry and materials science, where stereochemistry and aromatic interactions are crucial. Accurate structural elucidation is paramount, and a combination of NMR, IR, and MS provides an unambiguous confirmation of its molecular identity. This guide synthesizes established spectroscopic theory to construct a detailed, predictive data set for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-(4-Methoxyphenyl)-3-methylbutanoic acid, both ¹H and ¹³C NMR will offer unique and complementary insights.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal seven distinct signals. A key feature will be the diastereotopicity of the two methyl groups of the isopropyl moiety due to the adjacent chiral center (C2). Diastereotopic protons are chemically non-equivalent and are expected to resonate at different chemical shifts.[1][2][3]

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of 10.0-12.0 ppm. This proton is acidic and readily exchanges, leading to signal broadening.[4]

  • Aromatic Protons (AA'BB' System): The para-substituted methoxyphenyl group will exhibit a characteristic AA'BB' spin system. The two protons ortho to the methoxy group (H-3' and H-5') will be chemically equivalent and appear as a doublet, deshielded by the oxygen atom, around 6.8-7.0 ppm. The two protons meta to the methoxy group (H-2' and H-6') will also be equivalent and appear as a doublet further downfield, around 7.1-7.3 ppm, due to the influence of the alkyl chain.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around 3.8 ppm, a typical value for an aryl methyl ether.[5]

  • Alpha-Proton (α-H): The proton on the chiral carbon (C2) will be a doublet, coupled to the beta-proton. Its position will be influenced by both the aromatic ring and the carboxylic acid, predicted to be in the 3.4-3.6 ppm range.

  • Beta-Proton (β-H): This proton (on C3) is coupled to the alpha-proton and the six protons of the two methyl groups, leading to a complex multiplet (doublet of septets or similar). It is expected to appear around 2.2-2.4 ppm.

  • Isopropyl Methyl Protons (-CH(CH₃)₂): Due to the adjacent chiral center, these two methyl groups are diastereotopic and thus chemically non-equivalent.[2] They are expected to appear as two separate doublets, each integrating to three protons, likely in the 0.9-1.1 ppm range.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1 (COOH)10.0 - 12.0broad s1H-
H-2', H-6'7.1 - 7.3d2H~8-9
H-3', H-5'6.8 - 7.0d2H~8-9
-OCH₃~3.8s3H-
H-2 (α-H)3.4 - 3.6d1H~10-11
H-3 (β-H)2.2 - 2.4m1H-
H-4, H-5 (-CH₃)0.9 - 1.1d6H (as 2xd)~7
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, as the two pairs of aromatic carbons (C-2'/C-6' and C-3'/C-5') are chemically equivalent, and the two isopropyl methyl carbons are rendered non-equivalent by the chiral center.[2]

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, appearing around 175-180 ppm.[6]

  • Aromatic Carbons: The oxygen-bearing carbon (C-4') will be downfield around 158-160 ppm. The ipso-carbon (C-1') will be around 130-132 ppm. The C-2'/C-6' and C-3'/C-5' carbons will appear in the typical aromatic region of 114-130 ppm.[7]

  • Methoxy Carbon (-OCH₃): This carbon will resonate at approximately 55-56 ppm.[8][9]

  • Alpha-Carbon (α-C): The chiral carbon (C2) will be in the 50-55 ppm range.

  • Beta-Carbon (β-C): The tertiary carbon of the isopropyl group (C3) is expected around 30-35 ppm.

  • Isopropyl Methyl Carbons (-CH(CH₃)₂): The two diastereotopic methyl carbons will show two distinct signals in the 19-22 ppm range.[2]

Carbon LabelPredicted Chemical Shift (δ, ppm)
C-1 (COOH)175 - 180
C-4'158 - 160
C-1'130 - 132
C-2', C-6'128 - 130
C-3', C-5'114 - 116
-OCH₃55 - 56
C-2 (α-C)50 - 55
C-3 (β-C)30 - 35
C-4, C-5 (-CH₃)19 - 22 (two signals)
Experimental Protocols for NMR

A standardized protocol ensures reproducibility and high-quality data.

Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified 2-(4-Methoxyphenyl)-3-methylbutanoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal reference (0 ppm).[6]

  • Transfer: Filter the solution into a 5 mm NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition Parameters (¹H):

    • Use a standard 30° or 90° pulse program.

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Acquire 8-16 scans with a relaxation delay of 1-2 seconds.[10]

  • Acquisition Parameters (¹³C):

    • Use a proton-decoupled pulse program.

    • Set the spectral width to 0-200 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in ~0.6 mL CDCl₃ Filter Filter into NMR Tube Dissolve->Filter Tune Lock, Tune, Shim Filter->Tune Acquire_H1 Acquire ¹H Spectrum (zg30, 16 scans) Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (zgpg30, 1024 scans) Tune->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to TMS Phase->Reference Final_Spectra Final_Spectra Reference->Final_Spectra Final Spectra

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy: Mapping Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a unique fingerprint arising from the vibrational modes of the molecule's bonds.[11]

Predicted IR Absorption Bands

The IR spectrum of 2-(4-Methoxyphenyl)-3-methylbutanoic acid will be dominated by absorptions from the carboxylic acid, the aromatic ring, and the ether linkage.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[12][13][14]

  • C-H Stretches (Aliphatic & Aromatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the isopropyl group will be just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[15]

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band is predicted around 1700-1725 cm⁻¹ for the carbonyl group of the hydrogen-bonded dimer.[13][14]

  • C=C Stretches (Aromatic): Several medium-intensity peaks are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring. A peak near 1610 cm⁻¹ is characteristic of aromatic ethers.

  • C-O Stretches (Ether & Carboxylic Acid): Two distinct C-O stretching bands are anticipated. The aryl-alkyl ether C-O stretch will produce a strong band around 1250 cm⁻¹ (asymmetric) and another near 1030 cm⁻¹ (symmetric). The C-O stretch from the carboxylic acid will appear in the 1320-1210 cm⁻¹ range.[12]

  • C-H Bend (Aromatic Out-of-Plane): For a 1,4-disubstituted (para) benzene ring, a strong out-of-plane C-H bending vibration is expected in the 810-840 cm⁻¹ range.[16]

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500 - 3300Strong, very broad
C-H stretch (Aromatic)3010 - 3050Medium
C-H stretch (Aliphatic)2870 - 2960Medium to strong
C=O stretch (Carboxylic acid)1700 - 1725Strong, sharp
C=C stretch (Aromatic)1610, 1580, 1510, 1460Medium
C-O stretch (Aryl ether, asymmetric)~1250Strong
C-O stretch (Carboxylic acid)1210 - 1320Strong
C-O stretch (Aryl ether, symmetric)~1030Medium
C-H bend (Aromatic, para-substituted)810 - 840Strong
Experimental Protocol for FT-IR

Protocol for FT-IR Spectroscopy (Thin Film/Neat Liquid)

  • Instrument Background: Ensure the sample compartment is empty and clean. Run a background scan to account for atmospheric CO₂ and H₂O.[15]

  • Sample Preparation: If the compound is a liquid or low-melting solid, place a small drop directly onto the center of one KBr or NaCl salt plate. Place a second plate on top and gently rotate to create a thin, uniform film.[17]

  • Data Acquisition: Place the salt plate assembly into the spectrometer's sample holder.

  • Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the salt plates with an appropriate dry solvent (e.g., dichloromethane or acetone) and store them in a desiccator.

Visualization of FT-IR Workflow

FTIR_Workflow Start Start Background Run Background Spectrum (Air) Start->Background Prepare Prepare Sample (Thin Film on KBr Plate) Background->Prepare Acquire Acquire Sample Spectrum (16-32 Scans) Prepare->Acquire Process Ratio Sample vs. Background Acquire->Process Analyze Analyze Spectrum & Identify Peaks Process->Analyze End End Analyze->End

Caption: General Workflow for FT-IR Data Acquisition.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragments

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. For a compound like this, Electrospray Ionization (ESI) is a soft ionization technique suitable for confirming the molecular weight, while Electron Ionization (EI) would provide more extensive fragmentation.

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₁₂H₁₆O₃, giving a monoisotopic mass of approximately 208.11 g/mol .

  • Molecular Ion (M⁺): In EI-MS, the molecular ion peak at m/z = 208 would be observed, though it may be of low intensity for a carboxylic acid.[18] In ESI-MS (negative ion mode), the [M-H]⁻ ion at m/z = 207 would be prominent. In positive ion mode, adducts like [M+H]⁺ (m/z 209) or [M+Na]⁺ (m/z 231) are likely.[19]

  • Key Fragmentation Pathways (EI-MS):

    • Loss of Isopropyl Group: Cleavage of the C2-C3 bond (alpha-cleavage) would result in the loss of an isopropyl radical (•CH(CH₃)₂), leading to a fragment at m/z = 165. This is often a favorable fragmentation.

    • Loss of Carboxyl Group: Loss of the •COOH radical (45 Da) would produce a fragment at m/z = 163. Decarboxylation (loss of CO₂) is also possible, particularly after rearrangement.

    • Benzylic Cleavage: The most significant fragmentation is expected to be the cleavage of the Cα-C(O)OH bond, leading to the formation of a stable benzylic-type cation. This would generate a large peak at m/z = 163 [CH(C₆H₄OCH₃)(CH(CH₃)₂)]⁺.

    • Tropylium Ion Formation: The 4-methoxyphenyl group can rearrange to form a stable methoxytropylium ion at m/z = 121 . This is a very common and often base peak for compounds containing a benzyl moiety.

    • McLafferty Rearrangement: A McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from one of the isopropyl methyl groups to the carbonyl oxygen, followed by cleavage. This would lead to a neutral alkene loss and a fragment at m/z = 152.

m/z ValueProposed Fragment IdentityFragmentation Pathway
208[C₁₂H₁₆O₃]⁺•Molecular Ion (M⁺•)
165[M - C₃H₇]⁺Loss of isopropyl radical
163[M - COOH]⁺Loss of carboxyl radical
121 [C₈H₉O]⁺Methoxytropylium ion (Base Peak)
91[C₇H₇]⁺Tropylium ion (loss of CH₂O)
45[COOH]⁺Carboxyl cation
43[C₃H₇]⁺Isopropyl cation
Experimental Protocol for ESI-MS

Protocol for Electrospray Ionization Mass Spectrometry

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a solvent like methanol or acetonitrile.[20]

  • Dilution: Take an aliquot (e.g., 10 µL) of the stock solution and dilute it into 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode). The final concentration should be in the low µg/mL range.[20]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Set the ion mode (positive or negative).

    • Optimize source parameters: capillary voltage (e.g., 3-4 kV), cone voltage, desolvation gas flow, and temperature.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

Visualization of MS Fragmentation

MS_Fragmentation MolIon Molecular Ion [M]⁺• m/z = 208 Frag163 [M - COOH]⁺ m/z = 163 MolIon->Frag163 - •COOH Frag165 [M - C₃H₇]⁺ m/z = 165 MolIon->Frag165 - •C₃H₇ Frag121 Methoxytropylium Ion [C₈H₉O]⁺ m/z = 121 Frag163->Frag121 - C₃H₆ (propene)

Caption: Predicted Major Fragmentation Pathways in EI-MS.

Conclusion

This guide presents a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for 2-(4-Methoxyphenyl)-3-methylbutanoic acid. By applying fundamental spectroscopic principles and drawing comparisons with structurally related molecules, we have constructed a comprehensive spectral profile. The key identifying features include the diastereotopic signals of the isopropyl group in NMR, the characteristic broad O-H and strong C=O stretches in the IR spectrum, and a likely base peak at m/z 121 in the mass spectrum. This document serves as an essential reference for any scientist involved in the synthesis, isolation, or analysis of this compound, providing a validated framework for structural confirmation.

References

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]

  • Girella, M., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Insubria University. Retrieved from [Link]

  • Jiménez, B., et al. (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Ashenhurst, J. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, October 30). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Guo, K., & Li, L. (2009). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization. Analytical Chemistry, 81(10), 3919–3932. Retrieved from [Link]

  • University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, October 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Gottlieb, H. E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. Retrieved from [Link]

  • Morressier. (2013, September 12). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Retrieved from [Link]

  • Vairamani, M., et al. (1992). Mass spectral study of derivatives of 2‐aryloxy‐2‐methylpropanoicacids. Organic Mass Spectrometry, 27(2), 271-274. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Lopez, R. O., et al. (2024, May 8). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • Dračínský, M., & Hodgkinson, P. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(16), 6293-6296. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Organic Spectroscopy International. (2015, September 10). 4-(4'-methoxyphenyl)-3-buten-2-one. Retrieved from [Link]

  • JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Morressier. (2013, September 12). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, October 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Reddit. (2024, June 19). [1H NMR] My teacher said that these 2 protons are not equivalent, but how? Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1-methoxy-4-methyl-. Retrieved from [Link]

  • Reddit. (2024, June 19). [1H NMR] My teacher said that these 2 protons are not equivalent, but how? Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

  • MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Organic Spectroscopy International. (2015). 4-(4'-methoxyphenyl)-3-buten-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • YouTube. (2012, October 11). Introduction to IR Spectroscopy - Carboxylic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-3-methylbutanoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-3-methylbutanoic acid, a member of the 2-arylalkanoic acid class of compounds. While the specific discovery and developmental history of this particular molecule are not extensively documented in prominent scientific literature, its structural similarity to well-known non-steroidal anti-inflammatory drugs (NSAIDs) suggests its potential relevance in medicinal chemistry and drug discovery. This document will therefore focus on its chemical classification, plausible synthetic pathways derived from established methodologies for related compounds, its physicochemical properties, and its potential as a subject for further research.

Introduction and Classification

2-(4-Methoxyphenyl)-3-methylbutanoic acid, with the CAS number 51632-31-6, belongs to the broad and pharmacologically significant class of 2-arylalkanoic acids. This class is renowned for including some of the most widely used NSAIDs, such as ibuprofen and naproxen. The core structure of these compounds features a carboxylic acid moiety attached to an alkyl chain, which is in turn bonded to an aromatic ring. The nature of the aryl group and the substitution on the alkyl chain play a crucial role in determining the biological activity of these molecules.

The defining features of 2-(4-Methoxyphenyl)-3-methylbutanoic acid are the 4-methoxyphenyl group attached to the alpha-carbon of the butanoic acid chain, and a methyl group at the beta-position. The methoxy group on the phenyl ring can influence the molecule's electronic properties and metabolic stability, while the isopropyl group at the alpha-position is a common feature in many NSAIDs, contributing to their steric and lipophilic characteristics.

Plausible Synthetic Pathways

The Boots Synthesis Analogue

The original industrial synthesis of ibuprofen, developed by the Boots Company, involved a six-step process starting from isobutylbenzene. A similar pathway can be envisioned for 2-(4-Methoxyphenyl)-3-methylbutanoic acid, starting from 4-isopropylanisole.

Experimental Protocol: Boots-Analogous Synthesis

  • Friedel-Crafts Acylation: 4-isopropylanisole is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 1-(4-methoxy-3-isopropylphenyl)ethan-1-one.

  • Darzens Condensation: The resulting ketone undergoes a Darzens condensation with ethyl chloroacetate to form an α,β-epoxy ester.

  • Hydrolysis and Decarboxylation: The epoxy ester is then hydrolyzed and decarboxylated to produce 2-(4-methoxyphenyl)-3-methylbutanal.

  • Oxidation: The aldehyde is oxidized to the corresponding carboxylic acid, 2-(4-Methoxyphenyl)-3-methylbutanoic acid, using a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent).

The BHC Company "Green" Synthesis Analogue

A more modern and "greener" synthesis of ibuprofen was developed by the BHC Company. This three-step process is more atom-economical. A parallel approach for 2-(4-Methoxyphenyl)-3-methylbutanoic acid would also commence with 4-isopropylanisole.

Experimental Protocol: BHC-Analogous Synthesis

  • Friedel-Crafts Acylation: Similar to the Boots method, 4-isopropylanisole is acylated with acetic anhydride, often using hydrogen fluoride as both a catalyst and solvent.

  • Hydrogenation: The resulting ketone is catalytically hydrogenated to form the corresponding alcohol.

  • Carbonylation: The alcohol is then subjected to a palladium-catalyzed carbonylation reaction to introduce the carboxylic acid moiety, yielding 2-(4-Methoxyphenyl)-3-methylbutanoic acid.

Diagram of a Plausible Synthetic Pathway

G cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Carbonylation A 4-Isopropylanisole B 1-(4-methoxy-3-isopropylphenyl)ethan-1-one A->B Acetyl Chloride, AlCl3 C 1-(4-methoxy-3-isopropylphenyl)ethan-1-ol B->C H2, Pd/C D 2-(4-Methoxyphenyl)-3-methylbutanoic acid C->D CO, Pd catalyst

Caption: A plausible "green" synthetic route analogous to the BHC synthesis of ibuprofen.

Physicochemical Properties

The known physicochemical properties of 2-(4-Methoxyphenyl)-3-methylbutanoic acid are summarized in the table below. These have been compiled from various chemical supplier databases.

PropertyValue
CAS Number 51632-31-6
Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Boiling Point 330.6 °C at 760 mmHg
Density 1.087 g/cm³
Melting Point Not available

Potential Biological Significance and Future Directions

The structural analogy of 2-(4-Methoxyphenyl)-3-methylbutanoic acid to established NSAIDs is a strong indicator of its potential biological activity. The 2-arylalkanoic acid motif is a well-established pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Hypothesized Mechanism of Action

It is plausible that 2-(4-Methoxyphenyl)-3-methylbutanoic acid could act as a COX inhibitor. The carboxylic acid group is likely to be essential for binding to the active site of the enzyme, while the hydrophobic 4-methoxyphenyl and isopropyl groups would contribute to binding affinity and selectivity.

Diagram of a Potential Drug Discovery Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Studies cluster_development Lead Optimization A Synthesis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid B COX-1/COX-2 Inhibition Assays A->B C Cytotoxicity Assays A->C D Animal Models of Inflammation B->D E Structure-Activity Relationship (SAR) Studies D->E

Caption: A proposed workflow for investigating the anti-inflammatory potential of the title compound.

Future Research Directions

Given the lack of extensive research on this specific molecule, several avenues for future investigation are apparent:

  • Definitive Synthesis and Characterization: The first step would be to perform and fully document a robust synthesis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid, followed by comprehensive spectroscopic characterization.

  • In Vitro Biological Screening: The synthesized compound should be screened for its inhibitory activity against COX-1 and COX-2 enzymes to confirm the hypothesized anti-inflammatory potential.

  • In Vivo Studies: If promising in vitro activity is observed, the compound should be evaluated in animal models of inflammation and pain.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogues could elucidate the key structural features required for optimal activity and selectivity.

Conclusion

2-(4-Methoxyphenyl)-3-methylbutanoic acid is a compound of interest due to its structural placement within the pharmacologically vital class of 2-arylalkanoic acids. While its own history is not well-defined, the established knowledge surrounding its chemical relatives provides a strong foundation for its synthesis and potential biological evaluation. This technical guide has outlined plausible synthetic routes and highlighted its potential as a candidate for further investigation in the field of anti-inflammatory drug discovery. The exploration of such "undiscovered" analogues of known drugs remains a fertile ground for identifying novel therapeutic agents.

References

  • Note: Due to the limited specific literature on 2-(4-Methoxyphenyl)-3-methylbutanoic acid, the following references pertain to the synthesis and properties of related and analogous compounds, which have informed the content of this guide.
  • Ibuprofen Synthesis. Wikipedia. [Link]

  • Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules. [Link]

  • 2-(4-Methoxyphenyl)-3-methylbutanoic acid. ChemSrc. [Link]

  • Arylalkanoic acids. Pharmacy 180. [Link]

  • Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. Molecules. [Link]

An In-depth Technical Guide to Determining the Solubility of 2-(4-Methoxyphenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 2-(4-Methoxyphenyl)-3-methylbutanoic acid in various solvents. The methodologies detailed herein are grounded in established principles of physical chemistry and are designed to ensure scientific rigor and reproducibility.

Introduction: The Significance of Solubility

2-(4-Methoxyphenyl)-3-methylbutanoic acid, a carboxylic acid derivative, possesses a molecular structure that suggests its potential utility in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. A thorough understanding of its solubility profile across a spectrum of solvents is therefore a fundamental prerequisite for its advancement in any research and development pipeline. This guide will delve into the theoretical underpinnings of its solubility and provide robust, step-by-step protocols for its empirical determination.

Theoretical Framework: Predicting Solubility Behavior

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1] The molecular structure of 2-(4-Methoxyphenyl)-3-methylbutanoic acid features both polar and nonpolar characteristics, which will dictate its interaction with different solvents.

  • Polar Moieties: The carboxylic acid group (-COOH) is capable of hydrogen bonding and dipole-dipole interactions, suggesting solubility in polar solvents.

  • Nonpolar Moieties: The methoxyphenyl group and the methylbutanoic backbone contribute to the molecule's lipophilicity, indicating potential solubility in nonpolar organic solvents.

The solubility of this compound is expected to be a nuanced interplay between these competing structural features. Furthermore, as a carboxylic acid, its solubility in aqueous media will be highly dependent on the pH of the solution. In basic solutions, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and thus more water-soluble. Conversely, in acidic solutions, the equilibrium will favor the protonated, less soluble form.

Physicochemical Properties of Structurally Similar Compounds
Property3-(4-Methoxyphenyl)-3-methylbutanoic acid[2]2-(4-Methoxyphenyl)butanoic acid[3]
Molecular Weight 208.25 g/mol 194.23 g/mol
XLogP3 2.52.3
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 33

These values suggest a moderate lipophilicity (as indicated by the XLogP3 value) and the capacity for hydrogen bonding, reinforcing the expectation of solubility in a range of solvents.

Experimental Determination of Solubility: A Methodical Approach

A multi-tiered approach, beginning with a qualitative assessment and progressing to a quantitative determination, is recommended.

Safety First: Handling and Personal Protective Equipment (PPE)

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for the compound or structurally related molecules. For compounds of this nature, the following precautions are advised:

  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Avoid contact with skin and eyes.[4] In case of accidental contact, rinse the affected area thoroughly with water.[6] Avoid creating dust.[4]

Qualitative Solubility Assessment

This initial screening provides a rapid overview of the compound's solubility across a diverse set of solvents.

Protocol:

  • Dispense approximately 10-20 mg of 2-(4-Methoxyphenyl)-3-methylbutanoic acid into a series of labeled small test tubes or vials.

  • To each tube, add 1 mL of a different solvent from the list below.

  • Agitate the tubes vigorously for 60 seconds.[1]

  • Visually inspect each tube for the complete dissolution of the solid. If the solid has completely disappeared, the compound is considered "soluble." If it remains undissolved, it is "insoluble." Partial dissolution should be noted.

  • Record the observations in a table.

Suggested Solvents for Screening:

  • Polar Protic: Water, Ethanol, Methanol, Isopropanol

  • Polar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)

  • Nonpolar: Hexane, Toluene, Dichloromethane

  • Aqueous Acid/Base: 5% w/v Sodium Hydroxide (NaOH), 5% w/v Sodium Bicarbonate (NaHCO3), 5% v/v Hydrochloric Acid (HCl)[7]

The results of this qualitative assessment will guide the selection of appropriate solvents for quantitative analysis. The solubility in acidic and basic solutions will confirm the carboxylic acid functionality.[7]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8][9][10] It involves agitating an excess amount of the solid compound in a chosen solvent until equilibrium is reached, followed by the quantification of the dissolved solute in a filtered aliquot.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Weigh excess compound prep2 Add chosen solvent prep1->prep2 to vial equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (e.g., 0.45 µm PTFE filter) sample2->sample3 sample4 Dilute if necessary sample3->sample4 analysis Quantify concentration (e.g., HPLC, UV-Vis) sample4->analysis result Calculate solubility (e.g., in mg/mL or mol/L) analysis->result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

  • Preparation: Add an excess amount of 2-(4-Methoxyphenyl)-3-methylbutanoic acid to a glass vial to ensure that a saturated solution is achieved.[8][9] The presence of undissolved solid at the end of the experiment is essential for confirming saturation.[9]

  • Solvent Addition: Add a precise volume of the selected solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[8] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is reached.[9]

  • Sample Collection: After equilibration, cease agitation and allow the excess solid to sediment.[11] Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, µg/mL, or mol/L).

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of 2-(4-Methoxyphenyl)-3-methylbutanoic Acid in Various Solvents at [Specify Temperature]

Solvent CategorySolventQualitative SolubilityQuantitative Solubility (mg/mL)
Polar Protic Water
Ethanol
Methanol
Polar Aprotic Acetone
Acetonitrile
DMSO
Nonpolar Hexane
Toluene
Aqueous 5% HCl
5% NaHCO₃
5% NaOH

Conclusion

This technical guide has outlined a systematic and scientifically sound approach to determining the solubility of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. By combining theoretical predictions with rigorous experimental methodologies like the shake-flask method, researchers can obtain reliable and reproducible solubility data. This information is indispensable for making informed decisions in drug discovery, formulation development, and other scientific endeavors involving this compound.

References

[1] LibreTexts. (2021). 2.1: Solubility. Chemistry LibreTexts. [Link]

[8] de Campos, D. P., de Oliveira, E. C. L., & Cunha-Filho, M. S. S. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(3), 503–511. [Link]

[9] Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

[10] Taylor, L. S. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36–41. [Link]

[11] Avdeef, A. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 127–135. [Link]

[2] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316804, 3-(4-Methoxyphenyl)-3-methylbutanoic acid. [Link]

[12] Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

[13] BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

[7] Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

[4] AAPPTec. (n.d.). Safety Data Sheet: H-(S)-β-Phe(3-OMe)-OH. [Link]

[14] Bellevue College. (n.d.). Experiment 2 # Solubility. [Link]

[15] Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. [Link]

[3] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34657, 2-(4-Methoxyphenyl)butanoic acid. [Link]

[16] Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

University of California, Davis. (2023). Solubility of Organic Compounds. [Link]

[17] Storpirtis, S., et al. (2014). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Brazilian Journal of Pharmaceutical Sciences, 50(1), 45-54. [Link]

[18] University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

[5] MarkHerb. (n.d.). SAFETY DATA SHEET: Ethyl p-Methoxycinnamate. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-(4-Methoxyphenyl)-3-methylbutanoic Acid via Grignard Carboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-(4-methoxyphenyl)-3-methylbutanoic acid, a valuable building block in medicinal chemistry and materials science. The described method is centered around the robust and scalable carboxylation of a Grignard reagent. This guide explains the causality behind critical experimental choices, offers a self-validating system through detailed characterization, and is grounded in authoritative chemical principles. It is intended for researchers, chemists, and professionals in drug development seeking a reliable and reproducible synthetic route.

Introduction and Scientific Rationale

Substituted phenylacetic acid derivatives are a cornerstone of modern pharmacology. The structural motif of 2-arylpropanoic acids, for instance, is famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The target molecule, 2-(4-methoxyphenyl)-3-methylbutanoic acid, shares this core structure and serves as a key intermediate for more complex molecular targets.

The chosen synthetic strategy is the carboxylation of a Grignard reagent. This classic organometallic reaction is highly reliable for forming carbon-carbon bonds and offers a straightforward path to carboxylic acids from alkyl or aryl halides.[1][2][3] The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of carbon dioxide (in the form of dry ice), leading to the formation of a halomagnesium carboxylate intermediate.[2] A subsequent acidic workup protonates this intermediate to yield the final carboxylic acid product.[3] This method is advantageous due to the ready availability of starting materials and its high-yielding nature.

Overall Synthetic Pathway

The synthesis proceeds in two primary stages: the formation of the Grignard reagent from 1-(1-bromo-2-methylpropyl)-4-methoxybenzene, followed by its reaction with carbon dioxide and subsequent acidic workup.

Synthesis_Pathway cluster_start Starting Material cluster_reagents1 Step 1 cluster_intermediate Intermediate cluster_reagents2 Step 2 cluster_product Final Product SM 1-(1-bromo-2-methylpropyl) -4-methoxybenzene R1 1. Mg turnings, Anhydrous Et₂O 2. Iodine (catalyst) INT Grignard Reagent (organomagnesium halide) R1->INT Grignard Formation R2 1. CO₂ (dry ice) 2. H₃O⁺ (e.g., aq. HCl) PROD 2-(4-Methoxyphenyl) -3-methylbutanoic acid R2->PROD Carboxylation & Workup

Caption: Overall synthetic route from the starting bromide to the target carboxylic acid.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Notes
1-(1-bromo-2-methylpropyl)-4-methoxybenzene21065-34-7C₁₁H₁₅BrO243.14Starting material
Magnesium Turnings7439-95-4Mg24.31Ensure high purity and fresh surface
Iodine7553-56-2I₂253.81Catalyst for Grignard initiation
Anhydrous Diethyl Ether (Et₂O)60-29-7(C₂H₅)₂O74.12Anhydrous grade, freshly distilled
Carbon Dioxide, solid (Dry Ice)124-38-9CO₂44.01Use freshly crushed
Hydrochloric Acid (37%)7647-01-0HCl36.46For acidic workup
Sodium Bicarbonate144-55-8NaHCO₃84.01For aqueous wash
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent
Hexane110-54-3C₆H₁₄86.18For recrystallization
Ethyl Acetate141-78-6C₄H₈O₂88.11For recrystallization
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Dropping funnel (125 mL)

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice bath and heating mantle

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

Detailed Experimental Protocol

Safety First: This protocol involves flammable solvents and corrosive acids. All steps must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Formation of the Grignard Reagent
  • Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and an inert gas inlet. Flame-dry the entire apparatus under a vacuum and then cool to room temperature under a positive pressure of nitrogen or argon. This step is critical as Grignard reagents are highly sensitive to moisture.

  • Magnesium Activation: Place magnesium turnings (2.67 g, 0.11 mol, 1.1 eq) into the flask. Add a single crystal of iodine. The iodine etches the passivating magnesium oxide layer, exposing a fresh metal surface to initiate the reaction.

  • Initiation: In the dropping funnel, prepare a solution of 1-(1-bromo-2-methylpropyl)-4-methoxybenzene (24.3 g, 0.10 mol) in 100 mL of anhydrous diethyl ether. Add approximately 10 mL of this solution to the magnesium turnings.

  • Reaction Propagation: The reaction should initiate spontaneously, evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heating mantle. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux. The causality here is to control the exothermic reaction and prevent side reactions.

  • Completion: After the addition is complete, continue stirring the grey, cloudy suspension at room temperature for an additional 60 minutes to ensure all the magnesium has reacted.

Part B: Carboxylation of the Grignard Reagent
  • Substrate Preparation: In a separate large beaker (1 L), place an excess of freshly crushed dry ice (approx. 100 g). Cautiously add 150 mL of anhydrous diethyl ether to create a slurry. Using a large excess of CO₂ minimizes the potential for the Grignard reagent to react with the newly formed carboxylate, which would lead to a ketone byproduct.[4]

  • Addition: While stirring the dry ice slurry vigorously, slowly pour the prepared Grignard reagent solution into the beaker. The addition should be done carefully to control the vigorous sublimation of CO₂. A white precipitate of the magnesium carboxylate salt will form.

  • Quenching: Allow the mixture to stand until the excess dry ice has sublimated and the mixture has reached room temperature.

Part C: Acidic Work-up and Product Isolation
  • Protonation: Slowly and carefully pour the reaction mixture over a mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (50 mL). This step protonates the carboxylate salt to form the desired carboxylic acid and dissolves any unreacted magnesium salts.

  • Extraction: Transfer the entire mixture to a separatory funnel. The layers should be separated. Extract the aqueous layer twice with 75 mL portions of diethyl ether.

  • Base Wash: Combine all organic extracts and wash them with 100 mL of a saturated aqueous sodium bicarbonate solution. This step selectively deprotonates the desired carboxylic acid, transferring it as a sodium salt to the aqueous layer, while neutral organic impurities remain in the ether layer.

  • Product Precipitation: Separate the layers and cool the aqueous bicarbonate layer in an ice bath. Slowly acidify the aqueous layer with concentrated HCl until the pH is approximately 1-2, which will precipitate the 2-(4-methoxyphenyl)-3-methylbutanoic acid as a white solid.[5]

  • Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove inorganic salts. Dry the product under vacuum to a constant weight.

Experimental Workflow Diagram

Workflow A Start Flame-dry apparatus under N₂/Ar B Grignard Formation 1. Add Mg turnings & I₂ 2. Add bromide solution in Et₂O dropwise 3. Stir for 1 hr post-addition A->B Setup C Carboxylation 1. Prepare dry ice/Et₂O slurry 2. Slowly add Grignard solution 3. Allow excess CO₂ to sublimate B->C Reaction D Work-up 1. Pour onto ice/HCl mixture 2. Transfer to separatory funnel 3. Separate layers C->D Quench E Extraction 1. Extract aqueous layer with Et₂O (2x) 2. Combine organic layers D->E F Purification 1. Wash organic layer with sat. NaHCO₃ 2. Isolate aqueous layer 3. Acidify aqueous layer with HCl to precipitate product E->F G Isolation 1. Filter solid product 2. Wash with cold H₂O 3. Dry under vacuum F->G H Final Product 2-(4-Methoxyphenyl)-3-methylbutanoic acid G->H Yields ~75-85%

Caption: Step-by-step experimental workflow for the synthesis and isolation.

Purification and Characterization

Purification

The crude product can be further purified by recrystallization. A suitable solvent system is a mixture of hexane and ethyl acetate. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hot hexane dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the pure crystals and dry them under vacuum. This process is analogous to purification methods for similar aromatic acids.[6]

Structural Characterization (Self-Validation)

The identity and purity of the synthesized 2-(4-methoxyphenyl)-3-methylbutanoic acid must be confirmed by standard analytical techniques.[7]

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • δ ~10-12 ppm (s, 1H): Broad singlet characteristic of the carboxylic acid proton (-COOH).

    • δ ~7.1-7.2 ppm (d, 2H): Doublet for the two aromatic protons ortho to the alkyl substituent.

    • δ ~6.8-6.9 ppm (d, 2H): Doublet for the two aromatic protons ortho to the methoxy group.

    • δ 3.79 ppm (s, 3H): Singlet for the methoxy group protons (-OCH₃).

    • δ ~3.1-3.2 ppm (d, 1H): Doublet for the methine proton alpha to the carboxyl group.

    • δ ~2.2-2.3 ppm (m, 1H): Multiplet for the methine proton of the isopropyl group.

    • δ ~0.9-1.1 ppm (dd, 6H): Two doublets for the diastereotopic methyl protons of the isopropyl group.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • δ ~180-182 ppm: Carboxylic acid carbonyl carbon.

    • δ ~158-160 ppm: Aromatic carbon attached to the methoxy group.

    • δ ~130-132 ppm: Aromatic carbons ortho to the alkyl substituent.

    • δ ~128-130 ppm: Quaternary aromatic carbon.

    • δ ~113-115 ppm: Aromatic carbons ortho to the methoxy group.

    • δ ~55 ppm: Methoxy carbon.

    • δ ~50-55 ppm: Methine carbon alpha to the carboxyl group.

    • δ ~30-35 ppm: Methine carbon of the isopropyl group.

    • δ ~19-22 ppm: Isopropyl methyl carbons.

  • Infrared (IR) Spectroscopy (ATR):

    • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

    • ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1610, 1510 cm⁻¹: C=C stretches of the aromatic ring.

    • ~1250 cm⁻¹: C-O stretch of the aryl ether.

  • High-Resolution Mass Spectrometry (HRMS):

    • Calculated for C₁₂H₁₆O₃ [M+H]⁺: 209.1178. Found: 209.11xx.

References

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available at: [Link]

  • Google Patents. Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • ResearchGate. 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... Available at: [Link]

  • Organic Syntheses. Homoveratric acid. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]

  • Google Patents. Preparation method of methoxyphenylacetic acid.
  • Supporting Information. 2 - Supporting Information. Available at: [Link]

  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Available at: [Link]

  • ResearchGate. Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents. Available at: [Link]

  • Google Patents. Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • YouTube. (2017). Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents. Available at: [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). 4-(4'-methoxyphenyl)-3-buten-2-one. Available at: [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. Available at: [Link]

  • YouTube. (2019). GRIGNARD REACTION propanoic acid synthesis PART 5. Available at: [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Available at: [Link]

  • Googleapis.com. WO 2014/030106 A2.
  • Chemistry LibreTexts. (2023). Grignard Reagents. Available at: [Link]

  • ATB. 3-Methylbutanoicacid | C5H10O2 | MD Topology | NMR | X-Ray. Available at: [Link]

  • University of Calgary. Ch19: RMgX + CO2 -> RCO2H. Available at: [Link]

  • Googleapis.com. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

Sources

Analytical methods for the quantification of 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Methoxyphenyl)-3-methylbutanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of starting materials and final products, and metabolic fate assessments. This application note provides a comprehensive guide to the analytical methodologies for the quantitative determination of 2-(4-Methoxyphenyl)-3-methylbutanoic acid in various matrices. The protocols detailed herein are based on established principles of analytical chemistry and are intended to serve as a robust starting point for method development and validation in a research or drug development setting.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC₁₄H₂₀O₃[1]
Molecular Weight236.31 g/mol [1]
AppearanceSolid (predicted)Inferred
pKa~4-5 (predicted for carboxylic acid)Inferred
SolubilitySoluble in organic solvents (e.g., methanol, acetonitrile), sparingly soluble in water.Inferred

Note: Some properties are inferred based on the structure and data for similar compounds.

Methodologies for Quantification

The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. For 2-(4-Methoxyphenyl)-3-methylbutanoic acid, High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a versatile and widely used technique for the analysis of moderately polar compounds like carboxylic acids. The methoxyphenyl group in the target analyte contains a chromophore, making it suitable for UV detection.[2]

The carboxylic acid moiety allows for manipulation of its retention on a reversed-phase column by adjusting the mobile phase pH. A C18 column is a good starting point due to its broad applicability. The mobile phase, a mixture of acetonitrile or methanol and an acidic aqueous buffer, will ensure good peak shape and retention.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Standard B Prepare Stock Solution (Methanol) A->B C Serial Dilutions (Calibration Standards) B->C E Inject into HPLC System C->E D Prepare Sample (e.g., extraction) D->E F Separation on C18 Column E->F G UV Detection F->G H Generate Calibration Curve G->H I Quantify Analyte in Sample H->I

Caption: Workflow for RP-HPLC-UV analysis.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or phosphoric acid.

  • Reference standard of 2-(4-Methoxyphenyl)-3-methylbutanoic acid.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% formic acid to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[3] Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix like a drug formulation, dissolution in the mobile phase followed by filtration may be sufficient. For biological matrices, a liquid-liquid extraction or solid-phase extraction will be necessary to remove interferences.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for optimal wavelength (e.g., ~225 nm or ~275 nm).

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared samples.

    • Quantify the amount of 2-(4-Methoxyphenyl)-3-methylbutanoic acid in the samples using the calibration curve.

Method Validation Parameters (Hypothetical):

ParameterExpected Range
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] For non-volatile compounds like carboxylic acids, derivatization is required to increase their volatility.

GC-MS offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.[5] The mass spectrometer provides structural information, confirming the identity of the analyte. Derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) will convert the carboxylic acid to a more volatile silyl ester.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard B Prepare Stock Solution (Organic Solvent) A->B C Serial Dilutions (Calibration Standards) B->C E Add Derivatizing Agent (e.g., BSTFA) C->E D Prepare Sample (e.g., extraction) D->E F Heat to Complete Reaction E->F G Inject into GC-MS System F->G H Separation on Capillary Column G->H I Mass Spectrometry Detection (SIM) H->I J Generate Calibration Curve I->J K Quantify Analyte in Sample J->K

Caption: Workflow for GC-MS analysis.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

Reagents:

  • Dichloromethane or other suitable organic solvent (GC grade).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reference standard of 2-(4-Methoxyphenyl)-3-methylbutanoic acid.

  • Internal standard (e.g., a structurally similar compound not present in the sample).

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards in a suitable organic solvent.

    • Extract the analyte from the sample matrix and evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue of standards and samples, add 50 µL of BSTFA with 1% TMCS and 50 µL of a solvent like pyridine or acetonitrile.

    • Cap the vials tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Choose characteristic ions of the derivatized analyte.

  • Analysis and Quantification:

    • Analyze the derivatized standards to create a calibration curve.

    • Analyze the derivatized samples.

    • Quantify the analyte using the calibration curve, preferably with an internal standard for improved accuracy and precision.

Method Validation Parameters (Hypothetical):

ParameterExpected Range
Linearity (R²)> 0.998
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)3 - 30 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Conclusion

This application note outlines two robust and reliable methods for the quantification of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. The choice between RP-HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Both methods, when properly validated, can provide accurate and precise results for researchers, scientists, and drug development professionals. It is imperative that any method based on these protocols is fully validated according to the relevant regulatory guidelines (e.g., ICH) before its application in a regulated environment.

References

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. Available at: [Link]

  • Analytical Methods | US EPA. Available at: [Link]

  • 2-(4-Methoxyphenyl)butanoic acid | C11H14O3 | CID 34657 - PubChem. Available at: [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA. Available at: [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. Available at: [Link]

  • Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. - ResearchGate. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. Available at: [Link]

  • Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile - ResearchGate. Available at: [Link]

  • ANALYTICAL METHODS - OPUS. Available at: [Link]

  • Selected Methods of Analysis. Available at: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available at: [Link]

  • Gas Chromatography. Available at: [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press. Available at: [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - eScholarship.org. Available at: [Link]

  • Off-flavor and Odor Investigations Employing Solid Phase Micro-extraction and Gas Chromatography Coupled with Mass Spectrometry - Eurofins. Available at: [Link]

  • III Analytical Methods. Available at: [Link]

  • 2-cyano-4-(4-methoxyphenoxy)-2-methylbutanoic acid - C13H15NO4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy - MDPI. Available at: [Link]

  • Butanoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester - the NIST WebBook. Available at: [Link]

  • 2-(3-Ethyl-4-methoxyphenyl)-3-methylbutanoic acid - PubChem. Available at: [Link]

Sources

Application Notes & Protocols: 2-(4-Methoxyphenyl)-3-methylbutanoic acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Methoxyphenyl)-3-methylbutanoic acid as a pharmaceutical intermediate. This compound belongs to the broader class of 2-arylalkanoic acids, a scaffold of significant interest in medicinal chemistry, most notably found in non-steroidal anti-inflammatory drugs (NSAIDs).[1] We present detailed protocols for a plausible synthetic route, robust purification strategies, and essential analytical characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively. All protocols are designed as self-validating systems, incorporating in-process controls and quality assurance steps that align with industry best practices for intermediate manufacturing.[2][3]

Introduction: Significance and Rationale

2-(4-Methoxyphenyl)-3-methylbutanoic acid is a chiral carboxylic acid featuring a para-methoxyphenyl group attached to the alpha-carbon. This structural motif is a key pharmacophore in many biologically active molecules. The methoxy group can modulate lipophilicity and metabolic stability, while the chiral center allows for stereospecific interactions with biological targets.

Its structural similarity to highly successful drugs like Ibuprofen and Naproxen, which are also 2-arylpropionic acids, makes it a valuable building block for the synthesis of novel therapeutic agents.[1] The development of new synthetic routes and analogues of these established NSAIDs is an ongoing effort in the pharmaceutical industry to discover compounds with improved efficacy, better safety profiles, or novel applications.[1] For instance, derivatives of 3-methyl butanoic acid have been explored in the synthesis of angiotensin-II receptor antagonists, highlighting the versatility of this chemical family.[4] Therefore, robust and well-characterized methods for the synthesis and handling of intermediates like 2-(4-Methoxyphenyl)-3-methylbutanoic acid are critical for advancing drug discovery programs.

Proposed Synthetic Pathway & Protocol

The synthesis of 2-arylalkanoic acids can be achieved through various methods.[1][5] Here, we propose a logical and widely applicable multi-step synthesis starting from commercially available 4-methoxybenzaldehyde. This pathway is designed for scalability and control over critical process parameters.

Logical Workflow for Synthesis

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Halogenation cluster_2 Step 3: Carboxylation (via Nitrile) cluster_3 Step 4: Hydrolysis A 4-Methoxybenzaldehyde C 1-(4-Methoxyphenyl)-2-methylpropan-1-ol A->C THF, 0°C to rt B Isopropylmagnesium Bromide B->C E 1-Chloro-1-(4-methoxyphenyl)-2-methylpropane C->E Pyridine (cat.), Toluene D Thionyl Chloride (SOCl2) D->E G 2-(4-Methoxyphenyl)-3-methylbutanenitrile E->G DMSO F Sodium Cyanide (NaCN) F->G I 2-(4-Methoxyphenyl)-3-methylbutanoic acid (Crude Product) G->I Heat H Aqueous HCl / H2SO4 H->I

Caption: Proposed 4-step synthesis of the target intermediate.

Protocol 2.1: Synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol (Alcohol Intermediate)
  • Rationale: This step establishes the core carbon skeleton through a Grignard reaction, a reliable method for C-C bond formation. Using 4-methoxybenzaldehyde ensures the correct aromatic moiety is in place from the start.[5]

  • Materials:

    • 4-Methoxybenzaldehyde (1.0 eq)

    • Isopropylmagnesium bromide (1.1 eq, 2.0 M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxybenzaldehyde dissolved in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add isopropylmagnesium bromide solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

Protocol 2.2: Synthesis of 2-(4-Methoxyphenyl)-3-methylbutanenitrile (Nitrile Intermediate)
  • Rationale: Conversion of the alcohol to a nitrile is a common strategy. Here, we first convert the alcohol to a more reactive alkyl halide, followed by nucleophilic substitution with cyanide. This two-step process (halogenation then cyanation) is often more efficient than direct cyanation of the alcohol.

  • Materials:

    • 1-(4-Methoxyphenyl)-2-methylpropan-1-ol (from Protocol 2.1)

    • Thionyl chloride (SOCl₂) (1.2 eq)

    • Pyridine (catalytic amount)

    • Sodium Cyanide (NaCN) (1.5 eq)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Halogenation: Dissolve the crude alcohol in toluene. Add a catalytic amount of pyridine. Slowly add thionyl chloride at 0°C. Stir at room temperature for 1-2 hours until TLC indicates complete conversion. Carefully quench with water and extract with toluene. Dry and concentrate to get the crude chloride.

    • Cyanation: Dissolve the crude 1-chloro-1-(4-methoxyphenyl)-2-methylpropane in DMSO. Add sodium cyanide portion-wise. Heat the reaction to 60-70°C and stir for 4-6 hours.

    • Monitor by TLC. Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to yield the crude nitrile.

Protocol 2.3: Hydrolysis to 2-(4-Methoxyphenyl)-3-methylbutanoic acid
  • Rationale: The final step is the vigorous hydrolysis of the nitrile group to a carboxylic acid. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.

  • Materials:

    • 2-(4-Methoxyphenyl)-3-methylbutanenitrile (from Protocol 2.2)

    • Sulfuric acid (H₂SO₄), 50% aqueous solution or concentrated HCl

    • Diethyl ether or Ethyl acetate

  • Procedure:

    • Combine the crude nitrile with the aqueous acid solution.

    • Heat the mixture to reflux (typically 100-110°C) and maintain for 6-12 hours. The reaction progress can be monitored by the cessation of gas evolution or by TLC/HPLC analysis of quenched aliquots.

    • Cool the reaction mixture to room temperature.

    • Extract the product into an organic solvent like diethyl ether.

    • Proceed to the purification protocol.

Purification and Isolation

Purification is critical to meet the stringent quality standards for pharmaceutical intermediates.[6] For a carboxylic acid, acid-base extraction is a highly effective primary purification step.[7][8][9]

Protocol 3.1: Acid-Base Extraction
  • Rationale: This technique leverages the acidic nature of the target compound. By converting the carboxylic acid into its water-soluble carboxylate salt with a base, neutral organic impurities can be washed away. Re-acidification then precipitates the pure acid.[7][9]

  • Materials:

    • Crude product in organic solvent (from Protocol 2.3)

    • 1 M Sodium hydroxide (NaOH) solution

    • 6 M Hydrochloric acid (HCl) solution

  • Procedure:

    • Transfer the organic solution containing the crude product to a separatory funnel.

    • Add 1 M NaOH solution and shake vigorously. Allow the layers to separate.

    • Drain the lower aqueous layer (containing the sodium salt of the product) into a clean flask.

    • Repeat the extraction of the organic layer with fresh 1 M NaOH two more times.

    • Combine all aqueous extracts. Perform a back-extraction with a small amount of diethyl ether to remove any remaining neutral impurities.

    • Cool the combined aqueous layer in an ice bath and slowly acidify by adding 6 M HCl dropwise with stirring until the pH is ~1-2 (confirm with pH paper).

    • The purified 2-(4-Methoxyphenyl)-3-methylbutanoic acid will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 3.2: Recrystallization
  • Rationale: For achieving high purity, recrystallization is the final step. The choice of solvent is critical and should be determined empirically to find a system where the compound is soluble at high temperatures but poorly soluble at low temperatures.

  • Procedure:

    • Select an appropriate solvent system (e.g., ethanol/water, toluene, or heptane/ethyl acetate).

    • Dissolve the dried solid from Protocol 3.1 in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Quality Control and Characterization

Analytical testing is mandatory to confirm the identity, strength, purity, and quality (ICH Q7A) of the intermediate.[3]

Analytical Workflow

G A Purified Solid B Structural Confirmation A->B C Purity Assessment A->C D Physical Properties A->D E ¹H NMR ¹³C NMR B->E F Mass Spectrometry (MS) B->F G FT-IR Spectroscopy B->G H HPLC (Purity, % Area) C->H I Chiral HPLC (if applicable) C->I J Melting Point D->J K Loss on Drying (LOD) D->K

Caption: Standard analytical workflow for intermediate qualification.

Expected Analytical Data

The following table summarizes the expected characterization data for 2-(4-Methoxyphenyl)-3-methylbutanoic acid. Data for the related compound 4-Methoxyphenylacetic acid is included for comparison.[10][11]

Analysis Expected Result for 2-(4-Methoxyphenyl)-3-methylbutanoic acid Reference Data: 4-Methoxyphenylacetic acid [10][12]
Appearance White to off-white crystalline solidWhite solid
¹H NMR Signals corresponding to: methoxy group (~3.8 ppm), aromatic protons (~6.8-7.2 ppm), isopropyl group (doublet and multiplet), alpha-proton (doublet), and carboxylic acid proton (>10 ppm, broad).¹H NMR (400 MHz, CDCl₃) δ 7.21 (d, 2H), 6.85 (d, 2H), 3.78 (s, 3H), 3.56 (s, 2H).
¹³C NMR Signals for: carboxylic carbonyl (~175-180 ppm), aromatic carbons (including O-CH₃ substituted carbon ~159 ppm), methoxy carbon (~55 ppm), alpha-carbon, and isopropyl carbons.¹³C NMR (101 MHz, CDCl₃) δ 178.1, 158.8, 130.4, 126.1, 114.2, 55.4, 40.5.
FT-IR (cm⁻¹) Broad O-H stretch (~2500-3300), C=O stretch (~1700), C-O stretch (~1250, for ether and acid), aromatic C=C stretches (~1610, 1510).Not specified in search results.
Mass Spec (ESI-) [M-H]⁻ corresponding to C₁₂H₁₅O₃⁻ (m/z ≈ 207.1)[M-H]⁻ calc. for C₉H₉O₃⁻ 165.06, found 165.0.
Purity (HPLC) ≥ 98.5%Not applicable.
Melting Point To be determined experimentally.85-87 °C

Safety, Handling, and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle reagents like thionyl chloride and sodium cyanide in a well-ventilated fume hood.

  • Handling: The final product is a carboxylic acid and should be handled with care to avoid skin and eye contact.

  • Storage: Store the intermediate in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases or oxidizing agents. Proper storage is crucial to prevent degradation.[6]

Conclusion

This guide outlines a comprehensive and scientifically grounded approach to the synthesis, purification, and characterization of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. By following these detailed protocols and understanding the rationale behind them, researchers can reliably produce and qualify this valuable intermediate for use in pharmaceutical research and development. Adherence to these methods will ensure high purity and consistency, which are paramount for the successful advancement of new chemical entities through the drug development pipeline.

References

  • Recent Advances in the Synthesis of Ibuprofen and Naproxen. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023, February 16). National Center for Biotechnology Information. Retrieved from [Link]

  • 4-Methoxyphenylacetic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Ibuprofen Synthesis. (2019, April 11). Synaptic - Central College. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001, September 24). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • Supporting Information for publications. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. Retrieved from [Link]

  • Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). LinkedIn. Retrieved from [Link]

  • NP-Card for 4-Methoxyphenylacetic acid (NP0000214). (2006, May 22). NP-MRD. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. Developed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive protocol grounded in established chromatographic principles. The methodology utilizes reversed-phase chromatography with UV detection, a widely accessible and effective technique. Beyond a simple recitation of steps, this document elucidates the scientific rationale behind key decisions in method development, ensuring both technical accuracy and practical applicability. It includes a complete protocol from sample preparation to data analysis, system suitability criteria to ensure self-validation, and visual diagrams to clarify the workflow and scientific principles.

Scientific Principle and Method Rationale

The successful quantification of 2-(4-Methoxyphenyl)-3-methylbutanoic acid hinges on controlling its ionization state to achieve optimal interaction with the stationary phase. This compound possesses both a hydrophobic aromatic ring and a polar carboxylic acid group.

Chromatographic Mode Selection: Reversed-Phase HPLC Reversed-phase (RP) HPLC is the chosen mode of separation due to its compatibility with the analyte's structure. The nonpolar stationary phase (typically C18) effectively retains the molecule via hydrophobic interactions with its methoxyphenyl and methylbutyl groups. Aromatic carboxylic acids are often analyzed using RP-HPLC for this reason.[1]

Control of Analyte Ionization The key to achieving sharp, symmetrical peaks and reproducible retention times for acidic compounds is the suppression of ionization.[2] The carboxylic acid moiety of the target analyte has an estimated pKa between 4 and 5. By acidifying the mobile phase to a pH at least 2 units below the pKa, the equilibrium is shifted almost entirely to the neutral, protonated form of the acid (-COOH).[3] This uncharged state enhances the molecule's overall hydrophobicity, leading to predictable and stable retention on the C18 column. We have selected 0.1% formic acid as the mobile phase modifier, as it is effective, volatile, and compatible with mass spectrometry if hyphenation is desired.[4]

G Analyte_protonated Analyte_protonated C18 C18 Analyte_protonated->C18 Strong Hydrophobic Interaction (Good Retention & Peak Shape) Analyte_deprotonated Analyte_deprotonated Analyte_deprotonated->C18 Weak Interaction (Poor Retention & Tailing)

Caption: Principle of ionization suppression in RP-HPLC.

Apparatus, Reagents, and Materials

2.1. Apparatus

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • HPLC vials with caps.

  • Syringe filters (0.45 µm, PTFE or nylon).

2.2. Reagents and Materials

  • 2-(4-Methoxyphenyl)-3-methylbutanoic acid reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (≥98%).

  • Methanol (HPLC grade).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Elution Mode Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 228 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Rationale for Parameter Selection:

  • Column: A standard C18 column is a workhorse in reversed-phase chromatography and provides excellent retention for this type of aromatic acid.[5]

  • Mobile Phase: An isocratic mixture of acetonitrile and water provides a stable baseline and consistent retention. Acetonitrile is chosen for its low viscosity and UV cutoff.[6]

  • Temperature: Maintaining a constant column temperature of 30 °C ensures retention time stability and reduces viscosity, improving efficiency.

  • Detection Wavelength: The methoxyphenyl chromophore exhibits strong absorbance around 228 nm, providing high sensitivity for the analyte.[5]

Detailed Experimental Protocols

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing P1 1. Prepare Mobile Phase & Diluent P2 2. Prepare Standard Stock (1 mg/mL) P3 3. Prepare Working Standard (e.g., 100 µg/mL) P4 4. Prepare Sample (Dissolve & Filter) A1 5. Equilibrate HPLC System (≥ 30 min) P4->A1 A2 6. Perform System Suitability (5 Injections of Standard) A1->A2 A3 7. Analyze Samples A2->A3 D1 8. Integrate Peak Area A3->D1 D2 9. Quantify Concentration (External Standard Method) D1->D2

Caption: General experimental workflow for HPLC analysis.

4.1. Reagent Preparation

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Fill to the mark with water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade acetonitrile. Fill to the mark with acetonitrile and mix.

  • Diluent: Prepare a mixture of Water:Acetonitrile (60:40 v/v) to be used for standard and sample dilutions. This ensures compatibility with the mobile phase.

  • Degassing: Degas all prepared solutions for at least 15 minutes using a sonicator or an online degasser before use.

4.2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the 2-(4-Methoxyphenyl)-3-methylbutanoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration can be adjusted based on the expected sample concentrations and detector response.

4.3. Sample Preparation

  • Accurately weigh a portion of the test sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[3][7] Discard the first 1-2 mL of the filtrate.

4.4. Chromatographic Procedure

  • Set up the HPLC system according to the conditions in Section 3.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test as described in Section 5.

  • Once system suitability is confirmed, inject the prepared sample solutions.

  • After analysis, flush the column with a high-organic mixture (e.g., 80% acetonitrile) before storing it according to the manufacturer's recommendations.

System Suitability Testing (SST)

To ensure the validity and reliability of the analytical results, a system suitability test must be performed before any sample analysis. This protocol is a self-validating mechanism.[3] Inject the Working Standard Solution (100 µg/mL) five consecutive times. The results must comply with the acceptance criteria listed below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry; high tailing can indicate secondary interactions.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
Repeatability (RSD%) ≤ 2.0% for peak area and retention timeDemonstrates the precision of the system under the current conditions.

A Note on Chiral Separation

The structure of 2-(4-Methoxyphenyl)-3-methylbutanoic acid contains a chiral center at the second carbon of the butanoic acid chain. The reversed-phase method described in this note will not separate the enantiomers; it will produce a single peak representing the racemate. If the analysis of individual enantiomers is required, a specialized Chiral Stationary Phase (CSP) must be employed.[8] Chiral separation is most often accomplished by forming temporary diastereomeric complexes between the analyte and the CSP, allowing for their differentiation.[8][9] This typically requires significant method development with different chiral columns and mobile phase systems (often normal-phase).

References

  • Todoroki, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • PubChem. (n.d.). 2-(3-Ethyl-4-methoxyphenyl)-3-methylbutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Carneiro, M. C., et al. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Journal of Separation Science. Available at: [Link]

  • Reddy, G. S., et al. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. Available at: [Link]

  • Al-Qassab, N., & El-Deen, A. K. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available at: [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

  • OIV (International Organisation of Vine and Wine). (n.d.). Organic Acids : HPLC (Type-IV). Available at: [Link]

  • Kılıç, G., & Somer, G. (2013). Determination of carboxylic acids in apple juice by RP HPLC. ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available at: [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2017). Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and detailed protocol for the analysis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of carboxylic acids, a derivatization step is crucial for achieving optimal chromatographic resolution and mass spectrometric sensitivity.[1][2] This guide provides a comprehensive workflow, from sample preparation and derivatization to instrument configuration and data interpretation, tailored for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction: The Analytical Imperative

2-(4-Methoxyphenyl)-3-methylbutanoic acid and its analogues are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. Accurate and reliable quantification and identification of these compounds are paramount for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, offering high separation efficiency and definitive structural elucidation.[3]

However, the direct analysis of carboxylic acids like 2-(4-Methoxyphenyl)-3-methylbutanoic acid by GC presents challenges. The presence of the polar carboxyl group can lead to poor peak shape, decreased sensitivity, and potential thermal degradation in the GC inlet and column.[1] To circumvent these issues, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form, thereby improving its chromatographic behavior.[2][4] This note will focus on a widely adopted and effective derivatization strategy: silylation.

Materials and Methods

Reagents and Standards
  • 2-(4-Methoxyphenyl)-3-methylbutanoic acid reference standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Hexane, HPLC grade

  • Methanol, HPLC grade

  • Internal Standard (IS): (e.g., 3-Methylbutanoic acid or a suitable isotopically labeled analogue)

  • Nitrogen gas, high purity

Instrumentation

A standard laboratory Gas Chromatograph equipped with a Mass Selective Detector is required. The following configuration is recommended:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • GC Column: A non-polar or medium-polarity capillary column is recommended for the analysis of the derivatized analyte. A suitable choice would be a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Autosampler: For automated and reproducible injections.

Experimental Protocols

Standard and Sample Preparation

The causality behind this multi-step preparation is to ensure the analyte is in a suitable solvent matrix, free from interfering substances, and at an appropriate concentration for derivatization and subsequent GC-MS analysis.

  • Stock Solution Preparation: Accurately weigh and dissolve the 2-(4-Methoxyphenyl)-3-methylbutanoic acid reference standard and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to cover the desired concentration range (e.g., 1-100 µg/mL). Each working standard should contain a constant concentration of the internal standard.

  • Sample Preparation: For samples in a complex matrix (e.g., biological fluids, reaction mixtures), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest. The choice of extraction method will depend on the sample matrix and should be optimized for recovery.

Derivatization Protocol: Silylation

Silylation replaces the active hydrogen in the carboxylic acid group with a non-polar trimethylsilyl (TMS) group, which increases the volatility and thermal stability of the analyte. BSTFA is a highly reactive and common silylating reagent. The addition of TMCS as a catalyst ensures a more rapid and complete reaction, especially for sterically hindered compounds.

  • Aliquot: Transfer 100 µL of the working standard solution or the extracted sample into a 2 mL autosampler vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. It is critical to ensure complete removal of the solvent as residual protic solvents can interfere with the derivatization reaction.

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue. Pyridine acts as a solvent and a catalyst.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Analysis

The following instrumental parameters are a starting point and may require optimization based on the specific instrumentation and column used.

Parameter Value Justification
GC Inlet Splitless modeMaximizes the transfer of the analyte to the column for improved sensitivity.
Inlet Temperature 250 °CEnsures efficient volatilization of the derivatized analyte without thermal degradation.
Carrier Gas HeliumProvides good chromatographic efficiency and is compatible with mass spectrometry.
Flow Rate 1.0 mL/min (Constant Flow)A standard flow rate for this column dimension, providing a good balance between analysis time and resolution.
Oven Program Initial: 100 °C (hold 2 min)A lower initial temperature allows for proper focusing of the analytes at the head of the column.
Ramp: 15 °C/min to 280 °CA moderate ramp rate provides good separation of components with different boiling points.
Final Hold: 280 °C (hold 5 min)Ensures that all components are eluted from the column.
MS Transfer Line 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Electron Ionization (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp. 230 °CA standard temperature for EI sources.
Quadrupole Temp. 150 °CA standard temperature for the quadrupole mass analyzer.
Electron Energy 70 eVThe standard electron energy for EI, which generates a library-searchable mass spectrum.
Scan Range m/z 40-500A wide scan range to capture the molecular ion and all significant fragment ions.

Data Analysis and Expected Results

Chromatographic Performance

The derivatized 2-(4-Methoxyphenyl)-3-methylbutanoic acid should elute as a sharp, symmetrical peak. The retention time will be dependent on the specific GC conditions and column used.

Mass Spectrum and Fragmentation Pattern

The molecular weight of the underivatized acid is approximately 208.25 g/mol . The TMS derivative will have a molecular weight of approximately 280.41 g/mol .

Expected Key Ions:

  • Molecular Ion (M+): A peak at m/z 280 is expected, representing the intact derivatized molecule. The intensity of this peak may be low.[7]

  • M-15: A peak at m/z 265, corresponding to the loss of a methyl group (-CH₃) from a trimethylsilyl group. This is a common fragmentation for TMS derivatives.

  • Benzylic Cleavage: A prominent peak at m/z 193 is anticipated, resulting from the cleavage of the bond between the benzylic carbon and the carbonyl group. This would form a stable benzylic cation.

  • McLafferty Rearrangement: While less common for TMS esters, a McLafferty-type rearrangement could potentially occur, leading to a fragment at m/z 135.[7][8]

  • Other Fragments: Other significant ions may include m/z 121 (from the methoxyphenyl moiety) and m/z 73 (characteristic of the TMS group).

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation Start Standard/Sample Stock Prepare Stock Solutions Start->Stock Extract Liquid-Liquid or Solid-Phase Extraction Start->Extract Working Prepare Working Standards Stock->Working Dry Evaporate to Dryness Working->Dry Extract->Dry AddReagents Add Pyridine & BSTFA + 1% TMCS Dry->AddReagents Heat Heat at 70°C for 30 min AddReagents->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Process Process Chromatogram Detect->Process Identify Identify Peak by Retention Time & Mass Spectrum Process->Identify Quantify Quantify using Internal Standard Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the successful analysis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid by GC-MS. The described derivatization procedure is essential for achieving the necessary volatility and thermal stability for robust gas chromatographic analysis. The outlined instrumental parameters and expected fragmentation patterns provide a solid foundation for method development and routine analysis in research and industrial settings.

References

  • Blau, K., & King, G.S. (Eds.). (1977).
  • Chromatography Forum. (2010). Derivatization method for carboxylic acid? Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights. Retrieved from [Link]

  • Krogh, E. et al. (2018). Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry. Analytical Methods.
  • Venskutonis, P. R. et al. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija.
  • ResearchGate. (n.d.). Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)butanoic acid. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Marshall University. (n.d.). GC-MS and GC-IR Analysis of Methcathinone Analogs. Retrieved from [Link]

  • SciSpace. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid. Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Methylbutanoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 4-methoxy-2-methylbutanoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Ethyl-4-methoxyphenyl)-3-methylbutanoic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for the Cellular Characterization of 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Tiered Approach to Novel Compound Characterization

2-(4-Methoxyphenyl)-3-methylbutanoic acid is a small molecule whose biological activities have not been extensively documented in publicly available literature.[1] The process of elucidating the bioactivity of a novel chemical entity requires a systematic, tiered approach, beginning with broad, phenotypic assessments and progressing to more specific, mechanistic inquiries.[2][3] Cell-based assays are indispensable in this process, as they provide a biologically relevant context to evaluate a compound's effect on complex cellular processes like viability, proliferation, and signaling.[4][5]

The structure of the topic compound, featuring a 4-methoxyphenyl group, provides a rational starting point for investigation. This moiety is present in a wide array of biologically active molecules that exhibit anticancer, antioxidant, antibacterial, and anti-inflammatory properties.[6][7][8] For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated for their anticancer and antioxidant potential.[9] This structural alert suggests that 2-(4-Methoxyphenyl)-3-methylbutanoic acid could modulate pathways related to cell survival, stress response, or inflammation.

This document, therefore, serves as a comprehensive guide for researchers initiating the biological characterization of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. It outlines a logical workflow of cell-based assays, starting with foundational cytotoxicity and proceeding to key signaling pathways often implicated in the activities of related compounds. Each protocol is presented with the underlying scientific principles to empower researchers to not only execute the experiments but also to interpret the results in a meaningful context.

Workflow for Novel Compound Characterization

The proposed workflow is designed to efficiently profile the biological effects of a novel compound. It begins with determining the cytotoxic potential to establish a safe therapeutic window for subsequent, more sensitive assays.

Compound_Characterization_Workflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic Assays cluster_2 Decision Point A Compound Preparation (Solubility & Stock Solution) B Tier 1A: Cytotoxicity & Viability (MTT Assay) A->B Determine IC50 C Tier 1B: Apoptosis Induction (Caspase-Glo 3/7 Assay) B->C Inform Concentration Range D Tier 2A: Anti-inflammatory Potential (NF-κB Reporter Assay) C->D Test Sub-toxic Doses E Analyze Data & Formulate Hypothesis D->E

Caption: Tiered workflow for characterizing 2-(4-Methoxyphenyl)-3-methylbutanoic acid.

Part 1: Foundational Assays - Defining the Therapeutic Window

The initial goal is to determine the concentration range at which the compound affects cell health. This is critical for distinguishing between targeted, specific effects and general toxicity.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of a cell population, which in viable cells, reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12]

Causality Behind Experimental Choices:

  • Why MTT? It is a well-validated, high-throughput compatible assay ideal for initial screening to determine the 50% inhibitory concentration (IC50), a key parameter for dose-response studies.

  • Cell Line Selection: A panel of cell lines is recommended. For initial screening, a common cancer cell line (e.g., HeLa or A549) and a non-cancerous cell line (e.g., HEK293 or fibroblasts) should be used to assess for any cancer-specific cytotoxicity.

  • Dose Range: A wide, logarithmic dose range (e.g., 0.1 µM to 100 µM) is crucial to capture the full dose-response curve.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of 2-(4-Methoxyphenyl)-3-methylbutanoic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.

Apoptosis Induction: The Caspase-Glo® 3/7 Assay

If the MTT assay reveals a decrease in cell viability, the next logical step is to determine if this is due to apoptosis (programmed cell death). Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for both caspases.[14] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[15]

Causality Behind Experimental Choices:

  • Why Caspase-Glo® 3/7? This "add-mix-measure" assay is highly sensitive, has a low background, and is well-suited for high-throughput screening.[15] It directly measures a key hallmark of apoptosis.

  • Concentration Selection: Based on the MTT results, select a range of concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) to assess if the cytotoxicity is caspase-dependent.

  • Time Course: Apoptosis is a dynamic process. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to capture the peak of caspase activation.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, seeding cells in a white-walled 96-well plate suitable for luminescence assays.

  • Incubation: Incubate cells with the compound for the desired time points. Include a positive control for apoptosis (e.g., staurosporine).[16]

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[17]

  • Assay Reaction: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]

  • Signal Stabilization: Mix the plate on a shaker at low speed for 5 minutes.[15] Incubate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize.[15]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.

Data Presentation: Foundational Assay Parameters

Parameter2-(4-Methoxyphenyl)-3-methylbutanoic acidVehicle Control (e.g., 0.1% DMSO)Positive Control (e.g., Staurosporine)
MTT Assay
Concentration Range0.1 µM - 100 µMN/AVaries
Incubation Time24, 48, 72 hours24, 48, 72 hours24 hours
Expected OutcomeDose-dependent decrease in viability (IC50)~100% ViabilityDose-dependent decrease in viability
Caspase-Glo 3/7
Concentration Range0.5x, 1x, 2x IC50N/A1 µM
Incubation Time6, 12, 24 hours6, 12, 24 hours6 hours
Expected OutcomeDose- and time-dependent increase in luminescenceBasal luminescenceStrong increase in luminescence

Part 2: Mechanistic Assays - Probing Potential Pathways

Based on the structural alerts from related methoxyphenyl-containing compounds, investigating the compound's effect on inflammatory pathways is a rational next step.[6]

Anti-inflammatory Potential: NF-κB Reporter Assay

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates inflammation, immunity, and cell survival.[18] In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation (e.g., by TNFα), NF-κB translocates to the nucleus and activates the transcription of target genes.[18] An NF-κB reporter assay utilizes a cell line engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[19] An increase or decrease in luciferase activity serves as a sensitive measure of NF-κB pathway modulation.[20]

Causality Behind Experimental Choices:

  • Why an NF-κB Reporter? This assay provides a direct and quantifiable readout of the transcriptional activity of the entire NF-κB pathway, making it ideal for screening potential inhibitors or activators.[19]

  • Assay Modes: The assay can be run in two modes:

    • Agonist mode: To see if the compound itself activates NF-κB.

    • Antagonist mode: To see if the compound can inhibit NF-κB activation induced by a known stimulant like TNFα. This is often the more common application for screening anti-inflammatory compounds.

  • Cell Line: Use a validated NF-κB reporter cell line, such as GloResponse™ NF-κB-RE-luc2P HEK293 cells.[21]

Experimental Protocol: NF-κB Reporter Assay (Antagonist Mode)

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with sub-toxic concentrations of 2-(4-Methoxyphenyl)-3-methylbutanoic acid (determined from the MTT assay) for 1-2 hours.

  • Stimulation: Add a known NF-κB activator, such as TNFα (at its EC50 concentration), to the wells. Include wells with compound alone, TNFα alone, and vehicle control.

  • Incubation: Incubate for an appropriate time to allow for luciferase expression (typically 6-24 hours).[19][22]

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a suitable luciferase assay reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage inhibition of the TNFα-induced signal for each compound concentration.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) IkB_NFkB->NFkB_nuc IκBα degradation & NF-κB translocation RE NF-κB Response Element (in DNA) NFkB_nuc->RE Binds Luc Luciferase Gene RE->Luc Transcription Transcription & Translation Luc->Transcription Light Luminescent Signal Transcription->Light Stimulus Stimulus (e.g., TNFα) Stimulus->IKK Activates Compound Test Compound (Potential Inhibitor) Compound->IKK Inhibits? Compound->NFkB_nuc Inhibits Translocation?

Caption: NF-κB luciferase reporter assay signaling pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological characterization of 2-(4-Methoxyphenyl)-3-methylbutanoic acid using a logical cascade of cell-based assays. The results from these initial tiers—cytotoxicity, apoptosis induction, and NF-κB modulation—will provide a critical data package to formulate a hypothesis about the compound's mechanism of action. Positive "hits" in any of these assays would warrant further, more focused investigation, such as high-content imaging, target deconvolution studies, or exploration of other relevant signaling pathways (e.g., antioxidant response pathways). This systematic approach ensures that research efforts are data-driven, efficient, and scientifically rigorous.

References

  • Adnan, M., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. MDPI. Available at: [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]

  • Chen, Z., et al. (2015). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. Available at: [Link]

  • Bielawska, A., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available at: [Link]

  • American Chemical Society. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology. Available at: [Link]

  • MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. Available at: [Link]

  • MDPI. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available at: [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. Available at: [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. NCATS. Available at: [Link]

  • ResearchGate. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads. ResearchGate. Available at: [Link]

  • PubMed. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. Antioxidants & Redox Signaling. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • protocols.io. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. Available at: [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. protocols.io. Available at: [Link]

  • MDPI. (2009). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (IB00501-32). INDIGO Biosciences. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-3-methylbutanoic acid. PubChem. Available at: [Link]

  • PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. The Journal of Antibiotics. Available at: [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Reaction Biology. Available at: [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]

Sources

Mastering the Solid State: Application Notes and Protocols for the Crystallization of 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in Drug Development

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The crystalline form of an API dictates its solubility, dissolution rate, stability, and bioavailability, thereby directly influencing its therapeutic efficacy and safety profile. 2-(4-Methoxyphenyl)-3-methylbutanoic acid, a molecule of interest in medicinal chemistry, requires robust and reproducible crystallization protocols to ensure consistent quality and performance. This guide provides a comprehensive overview of the theoretical principles and practical techniques for obtaining high-quality crystals of this compound, tailored for researchers, scientists, and drug development professionals.

The molecular structure of 2-(4-Methoxyphenyl)-3-methylbutanoic acid, featuring a carboxylic acid group, a methoxy-substituted phenyl ring, and a chiral center, presents unique challenges and opportunities in crystallization. The presence of both hydrogen bond donor (carboxylic acid) and acceptor (carboxylic acid and methoxy group) functionalities, combined with its moderate lipophilicity, suggests that a range of solvents and techniques can be successfully employed.

Physicochemical Properties: A Predictive Foundation

Property2-(4-Methoxyphenyl)butanoic acid[1]3-(4-Methoxyphenyl)-3-methylbutanoic acid[2]2-(3-Ethyl-4-methoxyphenyl)-3-methylbutanoic acid[3]
Molecular Weight ( g/mol ) 194.23208.25236.31
XLogP3-AA (Lipophilicity) 2.32.53.5
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 333
Topological Polar Surface Area (Ų) 46.546.546.5

These data suggest that 2-(4-Methoxyphenyl)-3-methylbutanoic acid is a moderately polar molecule capable of forming strong hydrogen bonds, a key interaction in crystal lattice formation.[4][5] The XLogP3-AA value indicates good solubility in a range of organic solvents.

Strategic Solvent Selection: The Cornerstone of Successful Crystallization

The choice of solvent is the most critical parameter in a crystallization process.[6] An ideal solvent should exhibit a significant difference in the solubility of the compound at high and low temperatures, be non-reactive, and be easily removable from the final crystalline product.[6]

Solvent Screening Workflow

A systematic approach to solvent screening is essential for identifying optimal crystallization conditions.

SolventScreening cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Crystallization Trials cluster_2 Phase 3: Optimization A Initial Solubility Screening (Small Scale) B Categorize Solvents: - Good Solvents (Soluble at RT) - Poor Solvents (Insoluble at RT) - Potential Crystallization Solvents (Sparingly Soluble at RT, Soluble upon heating) A->B C Cooling Crystallization Trials B->C For Potential Crystallization Solvents D Anti-Solvent Crystallization Trials B->D Using Good/Poor Solvent Pairs E Evaporation Crystallization Trials B->E For Solvents with Moderate Volatility F Analyze Crystal Quality (Microscopy, XRPD) C->F D->F E->F G Refine Conditions: - Cooling Rate - Solvent Ratio - Concentration F->G

Caption: A systematic workflow for solvent screening.

Recommended Solvents for Initial Screening

Based on the predicted properties of 2-(4-Methoxyphenyl)-3-methylbutanoic acid, the following solvents are recommended for initial screening:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood hydrogen bonding potential, can solvate the carboxylic acid group.
Esters Ethyl acetate, Isopropyl acetateModerate polarity, good for dissolving aromatic compounds.[4]
Ketones Acetone, Methyl ethyl ketoneGood solvating power for moderately polar compounds.
Aromatic Hydrocarbons TolueneEffective for crystallizing aryl compounds.[4]
Ethers 2-Methyltetrahydrofuran, DioxaneCan act as weaker hydrogen bond acceptors.
Halogenated DichloromethaneUse with caution due to high volatility.[4]
Anti-Solvents Heptane, Hexane, WaterTo be used in combination with a good solvent.

Crystallization Protocols: A Step-by-Step Guide

Purity is a critical factor; a minimum purity of 90% is recommended before attempting to grow single crystals for X-ray diffraction.[4]

Protocol 1: Cooling Crystallization

This is a standard and often successful method based on the principle of decreasing solubility with decreasing temperature.[6]

Methodology:

  • Dissolution: In a clean vial, dissolve the desired amount of 2-(4-Methoxyphenyl)-3-methylbutanoic acid in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate, or toluene) at an elevated temperature (e.g., 50-60 °C). Ensure complete dissolution to form a clear, saturated, or slightly undersaturated solution.[6]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter paper to remove them.[6]

  • Slow Cooling: Cover the vial and allow it to cool slowly to room temperature. To promote the growth of larger, more well-defined crystals, insulate the vial (e.g., in a Dewar flask or a beaker filled with vermiculite) to slow the cooling rate.[4]

  • Further Cooling: Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

CoolingCrystallization A Dissolve Compound in Minimal Hot Solvent B Slowly Cool to Room Temperature A->B C Induce Further Crystallization at Lower Temperatures B->C D Isolate Crystals (Filtration) C->D E Wash with Cold Solvent and Dry D->E

Caption: Workflow for cooling crystallization.

Protocol 2: Anti-Solvent Crystallization (Solvent Layering)

This technique is particularly useful when a compound is highly soluble in one solvent but poorly soluble in another.[4][7] The two solvents must be miscible.

Methodology:

  • Dissolution: Dissolve the 2-(4-Methoxyphenyl)-3-methylbutanoic acid in a small amount of a "good" solvent (e.g., acetone or ethanol) to create a concentrated solution.

  • Layering: Carefully and slowly add a "poor" solvent (an anti-solvent, e.g., heptane or water) in which the compound is insoluble.[7] The anti-solvent should be added dropwise or layered on top of the solution without mixing to allow for slow diffusion and crystal growth at the interface.

  • Incubation: Seal the container and leave it undisturbed. Crystals will form as the anti-solvent gradually mixes with the good solvent, reducing the overall solubility of the compound.

  • Isolation: Once a sufficient amount of crystals has formed, they can be isolated by filtration, washed with the anti-solvent, and dried.

AntiSolventCrystallization A Dissolve Compound in a 'Good' Solvent B Slowly Add an 'Anti-Solvent' A->B C Allow for Slow Diffusion and Crystal Growth B->C D Isolate and Dry Crystals C->D

Caption: Workflow for anti-solvent crystallization.

Protocol 3: Slow Evaporation

This is a simple technique suitable for moderately volatile solvents. While it can sometimes lead to the formation of oils if the compound is highly soluble, it is often a good starting point.[4]

Methodology:

  • Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane/heptane) that is not fully saturated at room temperature.

  • Evaporation: Cover the vial with a cap that has a small hole or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.[4]

  • Crystal Growth: As the solvent evaporates, the concentration of the compound increases, leading to supersaturation and subsequent crystal formation.

  • Isolation: Once suitable crystals have formed, they can be carefully removed from the remaining solution and dried.

Troubleshooting and Advanced Techniques

  • Oiling Out: If an oil forms instead of crystals, it is often due to the compound being too soluble in the chosen solvent or the solution being too concentrated. Try a less polar solvent, a lower concentration, or a slower rate of supersaturation.[4]

  • Seeding: If crystallization does not initiate, adding a small seed crystal of the desired compound can induce nucleation.[4]

  • Co-crystallization: In some cases, the addition of a co-former can facilitate the crystallization of a difficult compound. For carboxylic acids, co-formers with hydrogen bond accepting sites can be explored.[4]

Conclusion

The successful crystallization of 2-(4-Methoxyphenyl)-3-methylbutanoic acid is an achievable goal through a systematic and well-informed approach. By understanding the physicochemical properties of the molecule and applying the principles of solvent selection and crystallization kinetics, researchers can develop robust protocols to obtain high-quality crystalline material. The techniques outlined in this guide provide a solid foundation for both initial screening and process optimization, ultimately contributing to the successful development of new therapeutic agents.

References

  • University of Bern. (n.d.). Guide for crystallization.
  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION.
  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021.
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Ethyl-4-methoxyphenyl)-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Blagden, N., & Davey, R. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2086-2115.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. The Journal of Physical Chemistry B, 126(17), 3323-3330.

Sources

Application Note: Derivatization Strategies for the Analysis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Methoxyphenyl)-3-methylbutanoic acid is a carboxylic acid characterized by a methoxyphenyl group and a chiral center.[1][2][3] Its analysis is relevant in various fields, including metabolism studies and as a potential biomarker. However, like many carboxylic acids, its direct analysis by gas chromatography (GC) is challenging due to its inherent polarity and low volatility.[4][5] The presence of an active hydrogen atom in the carboxyl group leads to poor peak shapes, tailing, and potential thermal degradation in the hot GC injection port.

Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties. For 2-(4-methoxyphenyl)-3-methylbutanoic acid, the primary goals of derivatization are to:

  • Increase volatility and thermal stability for GC analysis.

  • Improve chromatographic peak shape and resolution.

  • Enhance detector sensitivity and selectivity, particularly for electron capture detectors (ECD) or mass spectrometry (MS).

  • Enable the separation of enantiomers by forming diastereomers with a chiral derivatizing agent.[6]

This application note provides a detailed guide on the common and effective derivatization techniques for 2-(4-methoxyphenyl)-3-methylbutanoic acid, with step-by-step protocols for researchers, scientists, and drug development professionals.

Analytical Challenges of the Parent Compound

The carboxylic acid functional group is the primary source of analytical difficulty. Its ability to form hydrogen bonds results in a high boiling point and strong interactions with active sites on chromatographic columns and liners, leading to non-ideal chromatographic behavior. For liquid chromatography (LC), while the compound is more amenable to analysis, its ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) can be variable. Derivatization can introduce a permanently charged or more easily ionizable moiety, significantly improving LC-MS/MS sensitivity.[7][8]

Core Derivatization Strategies

Two primary strategies are employed for the derivatization of carboxylic acids: Silylation and Esterification (Alkylation) . Both methods target the active hydrogen of the carboxyl group, replacing it with a non-polar group.

Silylation

Silylation is a robust and widely used derivatization technique for GC analysis, involving the replacement of the acidic proton with a trimethylsilyl (TMS) group.[9][10]

  • Mechanism: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the carboxylic acid to form a TMS ester. A catalyst like Trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating agent.[11] The reaction is typically rapid and produces volatile byproducts that do not interfere with the analysis.[11]

  • Advantages:

    • Reagents are highly effective and can often derivatize other polar functional groups simultaneously.

    • Reaction byproducts are volatile and elute with the solvent front in GC.[11]

    • Excellent for creating thermally stable derivatives suitable for GC-MS analysis.

  • Considerations: Silyl derivatives are sensitive to moisture and require anhydrous conditions for both the reaction and storage to prevent hydrolysis back to the original acid.[10]

Esterification / Alkylation

Esterification converts the carboxylic acid into a more volatile ester. This can be achieved through various reagents.

  • Mechanism: The reaction involves replacing the acidic proton with an alkyl or substituted alkyl group. Reagents range from diazomethane (highly effective but toxic and explosive) to safer alternatives like dimethylformamide-dimethylacetal (DMF-DMA) or reagents designed for specific detectors, such as Pentafluorobenzyl Bromide (PFBBr).[4][12]

  • Advantages:

    • Produces stable derivatives.

    • Using halogenated reagents like PFBBr creates derivatives that are highly sensitive to Electron Capture Detection (ECD), allowing for ultra-trace level quantification.[12]

  • Considerations: Some esterification reactions may require catalysts and heat. The choice of reagent depends on the desired sensitivity and the available analytical instrumentation.

Data Presentation & Visualization

Analyte Properties
PropertyValueSource
Chemical Formula C₁₂H₁₆O₃[13]
CAS Number 51632-31-6[1]
Molecular Weight 208.25 g/mol [13]
Appearance White to off-white solid[14]
Key Functional Groups Carboxylic Acid, Methoxy, Phenyl[14]
Comparison of Derivatization Methods
MethodReagent(s)Derivative TypeProsConsPrimary Detector(s)
Silylation BSTFA (+ TMCS)TMS EsterFast, volatile byproducts, good thermal stability.[11]Moisture sensitive.GC-MS, GC-FID
Esterification PFBBrPFB EsterCreates highly sensitive derivatives for ECD, stable.[12]More complex workup, potential for artifacts.GC-ECD, GC-MS (NCI)
Amidation EDC, AmineAmideEnhances ionization for LC-MS, improves reverse-phase retention.[7]Requires cleanup, may need optimization.LC-MS/MS
Chiral Deriv. Chiral Amine/AlcoholDiastereomerAllows separation of enantiomers on achiral columns.[6][15]Requires pure chiral reagent, may be costly.GC-MS, LC-MS
Chemical Structures

Caption: Structures of the parent analyte and its common derivatives.

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis

This protocol describes the formation of a trimethylsilyl (TMS) ester using BSTFA, a highly effective and common silylating agent.

Rationale: This method is chosen for its speed and the generation of a thermally stable derivative with a distinct mass spectrum, ideal for GC-MS identification and quantification. The volatility of the reagent and its byproducts minimizes chromatographic interference.[11]

Caption: Workflow for silylation of 2-(4-methoxyphenyl)-3-methylbutanoic acid.

Materials:

  • 2-(4-Methoxyphenyl)-3-methylbutanoic acid standard or extracted sample residue.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Anhydrous Pyridine or Acetonitrile.

  • Autosampler vials with inserts and PTFE-lined caps.

  • Heating block or oven.

  • Vortex mixer.

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. For extracts from aqueous solutions, evaporate the solvent under a gentle stream of nitrogen. Water will consume the silylating reagent and must be rigorously excluded.

  • Reagent Addition: To the dried residue in a 2 mL autosampler vial, add 50 µL of anhydrous pyridine (or acetonitrile) to dissolve the analyte.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds.

  • Heating: Place the vial in a heating block at 70°C for 30 minutes to ensure the reaction goes to completion.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system. A 1 µL injection is typical.

Self-Validation:

  • QC Check: Run a derivatized standard alongside the samples to confirm reaction completion. The chromatogram should show a single, sharp peak for the TMS-ester derivative with no peak for the parent acid.

  • MS Confirmation: The mass spectrum of the derivative should show a characteristic molecular ion and fragmentation pattern consistent with the TMS ester.

Protocol 2: PFB-Esterification for GC-ECD Analysis

This protocol is designed for ultra-trace analysis, creating a pentafluorobenzyl (PFB) ester that is highly responsive to an Electron Capture Detector (ECD).

Rationale: The five fluorine atoms on the PFB group are strongly electronegative, making the derivative exceptionally sensitive to ECD. This is ideal for applications requiring very low limits of detection.[12]

Materials:

  • 2-(4-Methoxyphenyl)-3-methylbutanoic acid standard or extracted sample residue.

  • Pentafluorobenzyl Bromide (PFBBr) solution (e.g., 10% in acetone).

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base.

  • Acetone or Acetonitrile (anhydrous).

  • Hexane (for extraction).

  • Heating block.

Procedure:

  • Sample Preparation: Ensure the sample is dry and dissolved in 100 µL of acetone in a reaction vial.

  • Base & Reagent Addition: Add 10 µL of DIPEA (acts as a catalyst and acid scavenger). Then, add 20 µL of the PFBBr solution.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour.

  • Quenching & Extraction: After cooling, add 500 µL of deionized water to quench the reaction. Extract the PFB-ester derivative by adding 500 µL of hexane and vortexing vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. The top hexane layer contains the derivatized analyte.

  • Analysis: Carefully transfer the hexane layer to an autosampler vial for GC-ECD analysis.

Self-Validation:

  • Blank Analysis: A reagent blank (all steps without the analyte) should be run to ensure no interfering peaks are present from the reagents.

  • Spike Recovery: Analyze a matrix spike to ensure efficient recovery of the derivative during the liquid-liquid extraction step.

Protocol 3: Chiral Derivatization for Enantiomeric Separation

To determine the enantiomeric ratio of 2-(4-methoxyphenyl)-3-methylbutanoic acid, derivatization with a chiral reagent is necessary to form diastereomers, which can then be separated on a standard achiral GC column.

Rationale: Diastereomers have different physical properties and therefore different retention times on a non-chiral stationary phase, allowing for their chromatographic separation and quantification.[6][15]

Materials:

  • Enantiomerically pure (S)-(-)-α-Methylbenzylamine.

  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

  • Dichloromethane (DCM) as solvent.

Procedure:

  • Activation: Dissolve the acid sample in 200 µL of DCM. Add 1.2 equivalents of both EDC and NHS to activate the carboxylic acid. Let it react for 15 minutes at room temperature.

  • Amide Formation: Add 1.1 equivalents of (S)-(-)-α-Methylbenzylamine to the solution.

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature.

  • Workup: Wash the reaction mixture with a dilute acid (e.g., 1% HCl) and then a dilute base (e.g., 5% NaHCO₃) to remove unreacted reagents. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent for GC-MS or LC-MS analysis. The two diastereomeric amides should appear as two distinct peaks.

Self-Validation:

  • Racemic Standard: Derivatize a racemic (50:50) standard of the acid. The resulting chromatogram should show two peaks of equal area, confirming the method's ability to separate the diastereomers without bias.

Conclusion

The successful analysis of 2-(4-methoxyphenyl)-3-methylbutanoic acid via chromatography is highly dependent on proper sample derivatization. Silylation with BSTFA is a rapid and robust method for general-purpose GC-MS analysis. For applications requiring high sensitivity, esterification with PFBBr for GC-ECD is the preferred method. Finally, when enantiomeric separation is required, derivatization with a chiral amine to form diastereomers provides a reliable solution. The choice of method should be guided by the analytical objective, required sensitivity, and available instrumentation. Each protocol must be carefully validated to ensure accuracy, precision, and reliability of the analytical results.

References

  • Acids: Derivatization for GC Analysis. (n.d.).
  • 2-(4-Methoxyphenyl)-3-Methylbutanoic acid | 51632-31-6. (n.d.).
  • Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry. (n.d.). ResearchGate.
  • Analytical Methods. (2026, January 2). US EPA.
  • Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. (2012, November 15). PubMed.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
  • Esterification Of Carboxylic Acids For Analysis Via Gas Chromatography Using Swellable Organically Modified Silica As A Nano-Reactor. (2025, August 8). Appalachian State University.
  • 3-(4-Methoxyphenyl)-3-methylbutanoic acid | 1136-01-2. (n.d.). Sigma-Aldrich.
  • A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. (2019, April 17). PubMed.
  • CAS#:51632-31-6 | 2-(4-methoxyphenyl)-3-methylbutanoic acid. (2025, September 6).
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.).
  • Chiral Derivatization Reagents. (n.d.). Alfa Chemistry.
  • Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. (2018, November 16). MDPI.
  • Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. (2014, November 1). PubMed.
  • 51632-31-6|2-(4-Methoxyphenyl)-3-methylbutanoic acid. (n.d.). BLDpharm.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (2019, June 28). LMA leidykla.
  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9).
  • ANALYTICAL METHOD SUMMARIES. (2021, May 24). Eurofins.
  • Benzotriazole derivatives and chiral derivatization ... (n.d.).
  • Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. (n.d.).
  • More Derivatizing Reagents for GC – The Buffers Strike Back. (n.d.). Phenomenex.
  • CAS 1136-01-2: 3-(4-methoxyphenyl)-3-methylbutanoic acid. (n.d.). CymitQuimica.
  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. (2024, October 30). NIH.
  • Analyte Derivatization as an Important Tool for Sample Preparation. (2018, January 1). LCGC International.
  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (n.d.). PMC - NIH.
  • analytical methods. (n.d.).
  • 3-(4-Methoxyphenyl)-3-methylbutanoic acid | C12H16O3 | CID 316804. (n.d.). PubChem.
  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.).

Sources

Application Note: Robust Cleanup of 2-(4-Methoxyphenyl)-3-methylbutanoic Acid Using Mixed-Mode Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized protocol for the efficient cleanup and concentration of 2-(4-Methoxyphenyl)-3-methylbutanoic acid from complex biological matrices using mixed-mode solid-phase extraction (SPE). By leveraging both reversed-phase and anion exchange retention mechanisms, this method provides superior selectivity and recovery, effectively removing interferences to yield a clean extract suitable for downstream analysis by techniques such as HPLC and LC-MS. The causality behind each experimental step is thoroughly explained to provide a deep understanding of the methodology, ensuring reproducibility and facilitating method transfer.

Introduction: The Challenge of Extracting Acidic Compounds

2-(4-Methoxyphenyl)-3-methylbutanoic acid is a carboxylic acid derivative with both hydrophobic and ionizable functional groups. The effective isolation of such acidic drugs from complex biological fluids like plasma or urine presents a significant analytical challenge.[1] Endogenous substances, including salts, proteins, and other organic acids, can interfere with quantification and suppress ionization in mass spectrometry.[1] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by simplifying complex sample matrices, purifying compounds of interest, and concentrating low-level analytes.[2]

This guide moves beyond a simple recitation of steps to provide a scientifically grounded protocol. We will explore the analyte's physicochemical properties to inform our choice of a mixed-mode SPE sorbent, which combines the capabilities of ion-exchange and reversed-phase SPE for enhanced separation.[2] This dual retention mechanism allows for a more rigorous and selective cleanup than either mode could achieve alone.[3]

Analyte Characterization and SPE Sorbent Selection

A successful SPE method begins with a thorough understanding of the target analyte's properties.[4]

  • Structure: 2-(4-Methoxyphenyl)-3-methylbutanoic acid possesses a moderately non-polar phenyl ring and alkyl chain, as well as a polar, ionizable carboxylic acid group.

  • Hydrophobicity (logP): The computed XLogP3-AA values for structurally similar compounds like 3-(4-Methoxyphenyl)-3-methylbutanoic acid (2.5) and 2-(4-methoxyphenyl)butanoic acid (2.3) indicate moderate hydrophobicity.

Based on this profile, a mixed-mode anion exchange (MAX) sorbent is the ideal choice. These sorbents typically feature a combination of a non-polar stationary phase (like C8 or C18) and a strong or weak anion exchanger (e.g., a quaternary amine).[2][3] This dual functionality allows for:

  • Reversed-Phase Retention: The hydrophobic portion of the analyte interacts with the non-polar sorbent backbone.[6]

  • Anion Exchange Retention: The deprotonated carboxylic acid group (at appropriate pH) electrostatically binds to the positively charged functional groups on the sorbent.[6][7]

This combination enables a highly selective extraction. We can use pH manipulation to control the ionic interaction and organic solvent gradients to modulate the hydrophobic interaction, allowing for the sequential elution of different compound classes.[8]

The "Bind-and-Elute" Strategy: A Mechanistic Walkthrough

The most common SPE strategy is the "bind-and-elute" method, where the analyte of interest is retained on the sorbent while interferences are washed away.[3][5] The eluate containing the purified analyte is then collected. The following diagram illustrates the workflow for our target analyte.

SPE_Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water/Buffer, pH > pKa+2) Activate Activate Sorbent (Solvate functional groups) Condition->Activate Load 3. Load Sample (Aqueous, pH > pKa+2) IonizeAnalyte Ionize Analyte (R-COO⁻) & Sorbent Ready Equilibrate->IonizeAnalyte Wash1 4. Wash 1 (Aqueous) (Mild Organic/Buffer) BindAnalyte Analyte Binds: - Ion Exchange - Reversed-Phase Load->BindAnalyte Analyte Retained Wash2 5. Wash 2 (Organic) (Moderate Organic) RemovePolar Remove Polar Interferences Wash1->RemovePolar Interferences Out Elute 6. Elute (Acidified Organic Solvent) RemoveNonPolar Remove Non-Polar Interferences Wash2->RemoveNonPolar Interferences Out NeutralizeAnalyte Neutralize Analyte (R-COOH) Disrupt Ionic Bond Elute->NeutralizeAnalyte

Figure 1: Mixed-Mode SPE Workflow for Acidic Drug Cleanup.

Detailed Application Protocol

This protocol is designed for a generic mixed-mode anion exchange SPE cartridge (e.g., 100 mg sorbent in a 3 mL format). Users should optimize volumes and concentrations based on their specific application and analytical system.

Reagents and Materials
ParameterDescription
Analyte 2-(4-Methoxyphenyl)-3-methylbutanoic acid
SPE Cartridge Mixed-Mode Anion Exchange (e.g., C8/SAX)
Sample Matrix e.g., Human Plasma, Urine
Sample Pre-treatment 1% Ammonium Hydroxide in Water
Conditioning Solvent Methanol (HPLC Grade)
Equilibration Buffer Deionized Water or 25 mM Ammonium Acetate, pH 6.5
Wash Solvent 1 5% Methanol in 25 mM Ammonium Acetate, pH 6.5
Wash Solvent 2 90% Methanol in Water
Elution Solvent 2% Formic Acid in Methanol
Processing System Vacuum or Positive Pressure Manifold
Step-by-Step Methodology
  • Sample Pre-treatment: The goal is to ensure the analyte is in its ionized form and compatible with the SPE sorbent.[3][6]

    • For a 1 mL plasma sample, add 1 mL of 1% ammonium hydroxide solution.

    • Vortex to mix. This step helps to deprotonate the carboxylic acid (making it R-COO⁻) and precipitate proteins.

    • Centrifuge at >3000 x g for 10 minutes.

    • Use the supernatant for the loading step.

  • SPE Cartridge Conditioning: This step removes impurities and activates the sorbent for reproducible interaction with the analyte.[3][6]

    • Pass 3 mL of Methanol through the cartridge.

    • Causality: The organic solvent solvates the C8 chains and the anion exchange functional groups, making them accessible to the analyte.

  • Equilibration: This step creates a sorbent environment similar to the sample, which is crucial for consistent retention.[3][6]

    • Pass 3 mL of Equilibration Buffer (e.g., water, pH adjusted to ~6.5) through the cartridge. Do not let the sorbent bed go dry.

    • Causality: The aqueous buffer prepares the sorbent for the aqueous sample load. Maintaining a pH well above the analyte's pKa (~4.5) ensures the carboxylic acid remains deprotonated (R-COO⁻) and ready for ionic interaction.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the cartridge at a slow, consistent flow rate (1-2 drops per second).[3]

    • Causality: At this stage, the deprotonated analyte is retained by both the anion exchange and reversed-phase mechanisms. Many neutral and basic interferences will pass through unretained.

  • Washing (Interference Removal): This is a critical step for achieving a clean extract.

    • Wash 1 (Polar Wash): Pass 3 mL of Wash Solvent 1 (5% Methanol in buffer).

    • Causality: This mild organic wash removes polar, water-soluble interferences without disrupting the analyte's strong ionic and moderate hydrophobic binding.

    • Wash 2 (Non-Polar Wash): Pass 3 mL of Wash Solvent 2 (90% Methanol).

    • Causality: This stronger organic wash removes more non-polar interferences (like lipids) that may be retained by the reversed-phase mechanism. The analyte remains bound due to the powerful electrostatic interaction.

  • Elution:

    • Pass 2 mL of Elution Solvent (2% Formic Acid in Methanol) through the cartridge and collect the eluate.

    • Causality: The acidic eluent neutralizes the carboxylic acid group (R-COO⁻ to R-COOH).[6] This disrupts the primary ionic retention mechanism. The high concentration of organic solvent simultaneously disrupts the secondary reversed-phase interaction, allowing the now-neutral analyte to be eluted efficiently.

  • Post-Elution (Optional):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of mobile phase compatible with your analytical instrument (e.g., HPLC, LC-MS). This step serves to concentrate the analyte, thereby increasing detection sensitivity.

Troubleshooting and Method Validation

IssuePotential CauseRecommended Solution
Low Recovery Analyte breakthrough during loading: Sample pH is too low; flow rate is too high.[4]Ensure sample pH is at least 2 units above the analyte's pKa. Reduce loading flow rate.
Analyte loss during washing: Wash solvent is too strong.Decrease the percentage of organic solvent in the wash steps.
Incomplete elution: Elution solvent is too weak or acidic modifier is insufficient.Increase the percentage of organic solvent or the concentration of the acid in the elution solvent.[6]
Poor Reproducibility Inconsistent flow rates: Manual processing variability.Use a vacuum or positive pressure manifold for consistent flow. Ensure the sorbent bed does not dry out before sample loading.
Matrix Effects in MS The extract is not clean enough.

For method validation, it is essential to assess parameters such as absolute recovery, relative recovery, and matrix effects to ensure the reliability of the results.[6]

Conclusion

The mixed-mode solid-phase extraction protocol detailed in this application note provides a robust and selective method for the cleanup of 2-(4-Methoxyphenyl)-3-methylbutanoic acid from challenging matrices. By understanding the interplay between the analyte's properties and the dual retention mechanisms of the sorbent, researchers can achieve high recovery and clean extracts, leading to more accurate and reliable analytical results. This foundational knowledge empowers scientists to not only apply this protocol directly but also to adapt and optimize it for other acidic compounds in their research and development pipelines.

References

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • LabRulez LCMS. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • SCION Instruments. (n.d.). How Can We Improve Our Solid Phase Extraction Processes?. Retrieved from [Link]

  • Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-3-methylbutanoic acid. Retrieved from [Link]

  • Agilent. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Lillsunde, P., & Korte, T. (1991). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. PubMed. Retrieved from [Link]

  • Shimadzu. (n.d.). Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)butanoic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into a reliable synthesis route. As an analogue of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, this molecule is of significant interest.[1] This document provides a detailed experimental protocol, extensive troubleshooting guides, and answers to frequently asked questions to help you navigate the challenges of this synthesis and maximize your yield and purity.

Section 1: Proposed Synthetic Workflow

The most robust and instructive laboratory-scale synthesis for 2-(4-Methoxyphenyl)-3-methylbutanoic acid involves the carboxylation of a Grignard reagent. This classic organometallic reaction provides a reliable method for forming the crucial carbon-carbon bond that establishes the carboxylic acid moiety.[2][3] The overall two-step process begins with the formation of the Grignard reagent from 1-(1-bromoethyl)-4-methoxybenzene, followed by its reaction with solid carbon dioxide (dry ice).

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation & Workup A 1-(1-bromoethyl)-4-methoxybenzene D Grignard Reagent (4-methoxyphenyl)ethylmagnesium bromide A->D Reacts with B Magnesium Turnings (Mg) B->D Reacts with C Anhydrous Diethyl Ether C->D Solvent F Halomagnesium Carboxylate Salt D->F Reaction Intermediate E Solid CO₂ (Dry Ice) E->F Nucleophilic Attack H Final Product 2-(4-Methoxyphenyl)-3-methylbutanoic acid F->H Protonation G Aqueous Acid (e.g., HCl) G->H Workup

Caption: Overall workflow for the synthesis of the target molecule.

Section 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system. Pay close attention to the observational notes, as they are key indicators of reaction progress and success.

Materials & Reagents:

  • 1-(1-bromoethyl)-4-methoxybenzene

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether (or THF)

  • Dry ice (solid CO₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene

Procedure:

Part A: Grignard Reagent Formation

  • Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure it is completely moisture-free.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under nitrogen flow until violet iodine vapors are observed. This helps to activate the magnesium surface.

  • Initiation: Add a small portion (approx. 10%) of a solution of 1-(1-bromoethyl)-4-methoxybenzene (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel.

  • Observation (Critical): Watch for signs of reaction initiation: bubbling at the magnesium surface, disappearance of the iodine color, and a gentle, spontaneous reflux of the ether. If the reaction does not start, gently warm the flask or add another small iodine crystal.

  • Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes until most of the magnesium has been consumed. The solution should appear grey and cloudy. Cool the flask to room temperature.

Part B: Carboxylation and Product Isolation

  • Carboxylation: In a separate, larger flask, crush a significant excess of dry ice (at least 5 equivalents) into a powder. Rapidly pour the prepared Grignard solution onto the crushed dry ice with vigorous stirring.

  • Quenching: Allow the mixture to warm to room temperature, which will sublime the excess CO₂. A viscous, white slurry will remain. Slowly and carefully add 1 M HCl with cooling in an ice bath until the solution is acidic (test with pH paper) and all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. The layers should separate. Drain the aqueous layer and extract it twice more with diethyl ether.

  • Base Wash: Combine all organic layers and wash with saturated sodium bicarbonate solution. This step selectively extracts the acidic carboxylic acid product into the aqueous layer, leaving neutral byproducts (like the Wurtz coupling product) in the ether.

  • Acidification: Collect the aqueous bicarbonate layer and cool it in an ice bath. Carefully re-acidify with concentrated HCl until the solution is strongly acidic (pH ~1-2). A white precipitate of the carboxylic acid product should form.

  • Final Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water. For higher purity, recrystallize the crude product from a suitable solvent system, such as toluene or a hexane/ethyl acetate mixture. Dry the final product under vacuum.

Section 3: Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the synthesis.

Issue 1: Failure of Grignard Reagent Formation

  • Q: My Grignard reaction won't initiate. I've added the alkyl halide, but nothing is happening. What are the most likely causes?

    • A: This is the most common failure point. The primary culprit is almost always the presence of water. Ensure your glassware was rigorously dried and that your solvent is truly anhydrous. A second common cause is unreactive magnesium. The surface of magnesium turnings can oxidize, forming a passive MgO layer. To resolve this, you can activate the magnesium by either crushing it under a nitrogen atmosphere just before use, or by adding a small crystal of iodine, which etches the surface to expose fresh magnesium.

  • Q: The reaction started (bubbling, heat) but then stopped, and a lot of magnesium is left unreacted. What went wrong?

    • A: This suggests that an inhibitor was introduced during the reaction. The most likely cause is adding the alkyl halide solution too quickly. This can lead to localized high concentrations of the halide, which can cause side reactions like Wurtz coupling. This coupling byproduct can coat the magnesium surface, preventing further reaction. Always ensure a slow, steady addition rate to maintain a controlled reaction.

Issue 2: Low Yield After Carboxylation

  • Q: I got a good Grignard solution, but after reacting with CO₂, my final yield of acid is very low. My main isolated product was 1,1'-oxybis(4-methoxybenzene). Why?

    • A: The formation of the symmetrical ether suggests your starting alkyl halide may have been contaminated or decomposed. More likely, however, is an issue with the carboxylation step itself. If the Grignard reagent is added to gaseous CO₂ (from sublimating dry ice) rather than being poured onto a large excess of solid CO₂, the local concentration of the Grignard reagent will be much higher than that of the CO₂. This allows the initially formed carboxylate salt to react with a second molecule of the Grignard reagent, leading to the formation of a ketone after workup, which can be further reduced.[4][5] Always use a large excess of crushed, solid dry ice to ensure the Grignard reagent is always in a CO₂-rich environment.

  • Q: My primary byproduct is a ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one. How is this formed and how can I minimize it?

    • A: As mentioned above, this is a classic byproduct of Grignard carboxylation. It arises from the reaction of the initially formed magnesium carboxylate salt with a second equivalent of the Grignard reagent. The mechanism is an initial nucleophilic attack on the CO₂, followed by a second attack on the intermediate salt. To prevent this, ensure rapid and efficient mixing with a large excess of solid CO₂. This maximizes the probability that the Grignard reagent will react with CO₂ rather than the intermediate product.

Troubleshooting_Tree start Low Final Yield q1 Did Grignard Reaction Initiate? start->q1 q2 High amount of unreacted starting material? q1->q2 Yes cause1 Cause: Wet Glassware/ Solvent or Passive Mg q1->cause1 No cause2 Cause: Inefficient Carboxylation q2->cause2 Yes cause3 Cause: Byproduct Formation (e.g., Ketone) q2->cause3 No, byproducts observed sol1 Solution: Flame-dry all glass. Use fresh anhydrous solvent. Activate Mg with I₂. cause1->sol1 sol2 Solution: Use large excess of crushed dry ice. Pour Grignard onto CO₂. cause2->sol2 sol3 Solution: Same as above. Ensure rapid mixing. cause3->sol3

Sources

Technical Support Center: Purification of 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-Methoxyphenyl)-3-methylbutanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this chiral carboxylic acid. We will address common challenges from initial work-up to final enantiomeric resolution, providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling 2-(4-Methoxyphenyl)-3-methylbutanoic acid for the first time.

Q1: What are the most likely impurities I should expect after synthesizing 2-(4-Methoxyphenyl)-3-methylbutanoic acid?

A: The impurity profile is highly dependent on the synthetic route. However, for common pathways (e.g., alkylation of a 4-methoxyphenylacetic acid derivative or Grignard-type reactions), you should anticipate several classes of impurities.

  • Expert Insight: Understanding the origin of impurities is the first step toward designing an effective purification strategy. Instead of a generic approach, tailoring your purification to the specific side-products of your reaction will save time and improve yield. For instance, acidic and neutral impurities require different removal strategies.

Table 1: Common Impurities and Their Probable Origins

Impurity Class Specific Example Probable Origin Recommended Removal Method
Unreacted Starting Material 4-Methoxyphenylacetic acid Incomplete alkylation reaction Acid-base extraction
Reagents/Catalysts Phase-transfer catalysts, base Carryover from the reaction Aqueous washes, silica plug
Positional Isomers 2-(2-Methoxyphenyl)-3-methylbutanoic acid Use of impure starting materials Preparative HPLC, careful crystallization
By-products from Side Reactions Over-alkylated products, elimination products Non-specific reactivity of strong bases or nucleophiles Column chromatography, recrystallization

| Solvent Residues | Toluene, THF, Diethyl Ether | Incomplete removal after work-up | High-vacuum drying, lyophilization |

Q2: My final product is a persistent, viscous oil, but I need a crystalline solid. What are my options?

A: "Oiling out" is a common problem, especially when residual impurities are present that inhibit the formation of a crystal lattice.

Solution Steps:

  • Re-purify: The most common cause is insufficient purity. Subject the oil to rigorous column chromatography to remove minor contaminants.

  • Solvent Screening: The choice of solvent is critical. Use a small amount of your oil and screen a variety of solvents and solvent systems, from non-polar (e.g., hexanes, heptane) to polar (e.g., ethyl acetate, isopropanol), and mixtures thereof. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[1]

  • Advanced Crystallization Techniques: If simple cooling crystallization fails, consider methods like vapor diffusion or solvent layering. In vapor diffusion, you dissolve your compound in a good solvent and place it in a chamber containing a poor solvent (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution, gradually lowering solubility and promoting slow, controlled crystal growth.[2]

  • Salt Formation: As a carboxylic acid, your compound can be converted to a crystalline salt. Reacting the acid with a base (e.g., sodium hydroxide, dicyclohexylamine) can often yield a highly crystalline material that is easier to handle and purify. The free acid can be regenerated later if needed.

Q3: How can I separate the (R)- and (S)-enantiomers of 2-(4-Methoxyphenyl)-3-methylbutanoic acid?

A: As a chiral molecule, resolving the racemic mixture into single enantiomers is a critical and challenging step, often required for pharmaceutical applications. The primary methods are chiral chromatography and diastereomeric salt formation.[3]

  • Chiral Chromatography: This is an analytical and preparative technique that uses a chiral stationary phase (CSP) to physically separate the two enantiomers.[4] The enantiomers interact differently with the CSP, leading to different retention times. Supercritical Fluid Chromatography (SFC) is often preferred for preparative scale due to its speed and reduced solvent usage.[5]

  • Diastereomeric Salt Formation: This classical chemical resolution method involves reacting the racemic acid with a single, pure enantiomer of a chiral base (a resolving agent).[] This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization.[7] Once a single diastereomer is isolated, treatment with a strong acid will regenerate the pure, single enantiomer of your carboxylic acid.

Section 2: Troubleshooting Guide

This guide is formatted to help you diagnose and solve specific experimental problems.

Problem: My acid-base extraction results in a persistent emulsion that won't separate.

  • Probable Cause: Emulsions often form when the densities of the aqueous and organic layers are too similar or when surfactants (or surfactant-like impurities) are present. Vigorous shaking during the extraction process exacerbates this issue.

  • Solution Workflow:

    Caption: Decision workflow for resolving emulsions during extraction.

Problem: My compound streaks badly during silica gel column chromatography.

  • Probable Cause: The polar carboxylic acid group interacts very strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible binding and slow, uneven elution, causing significant tailing or "streaking."

  • Expert Solution: To mitigate this, you must suppress the ionization of the carboxylic acid and cap the most active sites on the silica.

    • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1% to 1% by volume), to your eluent (e.g., Hexane/Ethyl Acetate). The excess protons in the mobile phase shift the equilibrium of your compound towards its neutral, protonated form, reducing its strong interaction with the silica gel.

    • Consider Reversed-Phase Chromatography: If streaking persists, switch to a C18 reversed-phase column. In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., Acetonitrile/Water or Methanol/Water) is used. Your compound will elute based on its hydrophobicity, and interactions with the stationary phase are less problematic.

Problem: I am unable to achieve baseline separation of my enantiomers on a chiral HPLC column.

  • Probable Cause: Chiral recognition is a highly specific process based on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP).[4] Poor separation is usually due to a mismatch between the analyte's structure and the CSP, or a suboptimal mobile phase.

  • Solution Strategy: A systematic screening approach is the most effective way to find the right conditions.

    Table 2: Recommended Starting Points for Chiral HPLC/SFC Method Development

    Parameter Recommendation 1 Recommendation 2 Recommendation 3 Rationale
    CSP Type Polysaccharide-based (e.g., Chiralpak® IA, IB, IC) Pirkle-type (e.g., Whelk-O® 1) Protein-based (e.g., HSA)[8] Polysaccharide phases are broadly applicable. Pirkle-type phases are good for molecules with π-systems. Protein phases can be effective for carboxylic acids.
    Mobile Phase (Normal) Heptane/Isopropanol (IPA) Heptane/Ethanol Heptane/IPA + 0.1% Trifluoroacetic Acid (TFA) Varying the alcohol modifier changes selectivity. Adding an acid like TFA can sharpen peaks for acidic analytes.
    Mobile Phase (Reversed) Acetonitrile/Water + 0.1% Formic Acid Methanol/Water + 0.1% Formic Acid N/A Used for more polar analytes or with specific C18-based CSPs.

    | Mobile Phase (SFC) | CO₂ / Methanol | CO₂ / Ethanol | CO₂ / (Methanol + 0.1% modifier like TFA or Diethylamine) | SFC offers fast, efficient separations with a different selectivity profile compared to HPLC. |

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step instructions for common purification workflows.

Protocol 1: Optimized Acid-Base Extraction

This protocol is designed to isolate your acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a 1 M sodium bicarbonate (NaHCO₃) solution. Do not use strong bases like NaOH initially, as this can hydrolyze esters or cause other side reactions.

  • Extraction: Stopper the funnel, invert it, and vent frequently to release CO₂ pressure. Gently rock or swirl the funnel for 2-3 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Re-extraction: Add fresh NaHCO₃ solution to the organic layer and repeat the extraction to maximize recovery. Combine all aqueous extracts.

  • Back-wash: "Wash" the combined aqueous layers with a fresh portion of organic solvent to remove any trapped neutral impurities. Discard this organic wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl with stirring until the pH is ~2. Your protonated, neutral product should precipitate out as a solid or an oil.

  • Final Extraction: Extract the acidified aqueous layer three times with a fresh organic solvent (e.g., Ethyl Acetate).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified acid.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines the classical approach to resolving a racemic carboxylic acid.

Caption: Step-by-step workflow for chiral resolution by diastereomeric salt crystallization.

  • Select a Resolving Agent: Common choices for acidic compounds include chiral amines like (R)-(+)-α-phenylethylamine, cinchonidine, or (1R,2R)-(-)-pseudoephedrine.

  • Salt Formation: Dissolve your racemic acid (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalents) in the same solvent. Slowly add the base solution to the acid solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in a refrigerator. The less soluble diastereomeric salt should crystallize out.

  • Isolation & Purification: Collect the crystals by filtration. The purity of the diastereomer can often be improved by recrystallizing it from the same solvent system.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with 1 M HCl until the pH is ~2.

  • Work-up: Separate the organic layer, which now contains your pure enantiomer. Wash it with water and brine, dry it over sodium sulfate, and concentrate to yield the enantiomerically pure acid. The resolving agent can often be recovered from the aqueous layer by basifying and extracting.

References

  • MDPI. (2022). Synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available at: [Link]

  • ResearchGate. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Available at: [Link]

  • PubChem. 3-(4-Methoxyphenyl)-3-methylbutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2014). Process for the purification of carboxylic acids.
  • United States Environmental Protection Agency. Analytical Methods. US EPA. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and synthesis of racemic esters 2,3. Available at: [Link]

  • Google Patents. (2012). Preparation method of methoxyphenylacetic acid.
  • MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available at: [Link]

  • PubMed. (1997). Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. Available at: [Link]

  • Google Patents. (2020). Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]

  • Organic Syntheses. Homoveratric acid. Available at: [Link]

  • YouTube. (2024). How Does Chiral Chromatography Work?. Chemistry For Everyone. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • University of Rochester. Guide for crystallization. Available at: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Methoxyphenyl)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common solubility issues encountered with this compound. Our approach is rooted in fundamental physicochemical principles to empower you with a robust troubleshooting framework.

Understanding the Molecule: Physicochemical Profile

Before delving into troubleshooting, it is crucial to understand the structural features of 2-(4-Methoxyphenyl)-3-methylbutanoic acid that influence its solubility.

PropertyValue (Estimated/Reported)Implication for Solubility
Molecular FormulaC12H16O3[1]The carbon backbone contributes to its lipophilicity.
Molecular Weight208.25 g/mol [2]A moderate molecular weight.
Key Functional GroupsCarboxylic Acid, Methoxy PhenylThe carboxylic acid group offers a handle for pH-dependent solubility, while the methoxyphenyl group increases hydrophobicity.[3][4]
pKa (estimated)~4-5As a weak acid, its ionization state, and therefore aqueous solubility, will be highly dependent on the pH of the medium.[5]
logP (estimated)>2Indicates a preference for a lipid environment over an aqueous one, suggesting low intrinsic water solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial attempts to dissolve 2-(4-Methoxyphenyl)-3-methylbutanoic acid in aqueous buffers have failed. What is the first parameter I should investigate?

A1: The initial and most critical parameter to investigate is the pH of your solvent system.

The carboxylic acid moiety is the key to manipulating the aqueous solubility of this compound. At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form (R-COOH), which is less soluble in water. By increasing the pH to a level above the pKa, the carboxylic acid will deprotonate to form the carboxylate salt (R-COO-), which is significantly more water-soluble.[3][5][6]

Troubleshooting Workflow: pH Adjustment

Initial Assessment:

  • Step 1: Attempt to dissolve a small, known quantity of the compound in deionized water. Observe for complete dissolution. It is likely to be poorly soluble.

  • Step 2: Measure the pH of the resulting suspension. This will give you an indication of the compound's acidic nature.

Systematic pH Screening:

  • Step 1: Prepare a series of buffers with a pH range from 6.0 to 8.0 (e.g., phosphate-buffered saline).

  • Step 2: Add a fixed amount of 2-(4-Methoxyphenyl)-3-methylbutanoic acid to a fixed volume of each buffer.

  • Step 3: Stir or sonicate the samples for a standardized period to ensure equilibrium is reached.

  • Step 4: Visually inspect for solubility and, if possible, quantify the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Below is a flowchart illustrating the decision-making process for pH-based solubility enhancement.

start Start: Compound is Insoluble in Aqueous Buffer check_ph Is the buffer pH > pKa (estimated ~4-5)? start->check_ph increase_ph Increase buffer pH to > 6.0 check_ph->increase_ph No re_evaluate Re-evaluate Solubility check_ph->re_evaluate Yes increase_ph->re_evaluate soluble Solubility Achieved re_evaluate->soluble Yes insoluble Still Insoluble re_evaluate->insoluble No consider_other Proceed to Co-solvent or other techniques insoluble->consider_other

Caption: pH Adjustment Workflow

Q2: I've adjusted the pH, and while solubility has improved, it's still not sufficient for my experimental needs. What is the next logical step?

A2: The use of co-solvents is the next logical step to enhance solubility.

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[7][8] For a molecule with a methoxyphenyl group, a co-solvent can help to solvate the hydrophobic portions of the molecule.

Troubleshooting Workflow: Co-solvent Screening

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO) - Use with caution and be aware of its potential effects on biological systems.

Experimental Protocol:

  • Step 1: Prepare a stock solution of your compound in the chosen co-solvent at a high concentration.

  • Step 2: In a series of vials, prepare your aqueous buffer at the optimal pH determined previously.

  • Step 3: Add increasing percentages (v/v) of the co-solvent stock solution to the aqueous buffer (e.g., 1%, 5%, 10%, 20%).

  • Step 4: Observe for any signs of precipitation. The highest percentage of the aqueous phase without precipitation will give you an indication of the maximum achievable concentration.

Co-solventStarting Concentration (% v/v)Observations
Ethanol1 - 20%Generally well-tolerated in many biological assays.
Propylene Glycol1 - 30%A common vehicle for in vivo studies.
PEG 4001 - 40%Can significantly increase solubility but may also increase viscosity.
DMSO<1%Use the lowest effective concentration due to potential cellular effects.
Q3: For solid formulations or to achieve higher concentrations, are there other advanced methods I can employ?

A3: Yes, for more challenging solubility requirements, consider salt formation or creating solid dispersions.

1. Salt Formation:

Converting the carboxylic acid to a stable salt can dramatically improve its dissolution rate and aqueous solubility.[9] This is a common strategy in drug development.[3]

Experimental Protocol: Salt Formation

  • Step 1: Dissolve 2-(4-Methoxyphenyl)-3-methylbutanoic acid in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Step 2: Add a stoichiometric equivalent of a base (e.g., sodium hydroxide, potassium hydroxide, or an amine like tromethamine) dissolved in the same solvent or water.

  • Step 3: Stir the mixture to allow the salt to form. The salt may precipitate out of the solution.

  • Step 4: Isolate the salt by filtration and dry it under a vacuum.

  • Step 5: Characterize the salt form and test its solubility in your desired aqueous medium.

2. Solid Dispersions:

This technique involves dispersing the compound in an inert carrier matrix, often a polymer.[7][10] This can result in an amorphous form of the compound, which has a higher kinetic solubility than its crystalline form.[7]

Common Carriers for Solid Dispersions:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

The production of solid dispersions typically requires specialized equipment for methods such as spray drying or hot-melt extrusion.

The relationship between these troubleshooting strategies can be visualized as a tiered approach.

cluster_0 Solubility Enhancement Strategy cluster_1 Advanced Formulation Techniques tier1 Tier 1: pH Adjustment tier2 Tier 2: Co-solvent Addition tier1->tier2 If insufficient tier3 Tier 3: Advanced Formulation tier2->tier3 If insufficient salt Salt Formation tier3->salt solid_disp Solid Dispersion tier3->solid_disp

Caption: Tiered approach to solubility enhancement.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with 2-(4-Methoxyphenyl)-3-methylbutanoic acid and proceed with their experimental objectives.

References

  • 2-(4-methoxyphenyl)-3-methylbutanoic acid. (n.d.).
  • 3-(4-Methoxyphenyl)-3-methylbutanoic acid | C12H16O3 | CID 316804 - PubChem. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Structure and acidic properties of carboxylic acids. (n.d.).
  • Determination and correlation for solubility of aromatic acids in solvents. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Ternary Solid Dispersions as an Alternative Approach to Enhance Pharmacological Activity. (2025).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025).
  • C−H Carboxylation of Aromatic Compounds through CO2 Fixation. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS. Retrieved January 27, 2026, from [Link]

  • Measurement and Mathematical Modeling of Carboxylic acids (para-methoxyphenylacetic acid and Benzoic acid). (2021). RMIT University. Retrieved January 27, 2026, from [Link]

  • pH Adjusting Database. (n.d.). CompoundingToday.com. Retrieved January 27, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • Process for preparing aromatic carboxylic acids. (n.d.). Google Patents.
  • Showing Compound Methoxyphenylacetic acid (FDB000318). (2010). FooDB. Retrieved January 27, 2026, from [Link]

  • 3-(2-Methoxyphenyl) - Safety Data Sheet. (n.d.).
  • (PDF) Solubility Measurement, Modeling, and Thermodynamic Functions for para -Methoxyphenylacetic Acid in Pure and Mixed Organic and Aqueous Systems. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (n.d.). UNT Digital Library. Retrieved January 27, 2026, from [Link]

  • Carboxylic Acid Acidity And Ph. (n.d.). Bluefield Esports. Retrieved January 27, 2026, from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 27, 2026, from [Link]

  • Synthesis of antiviral compound. (n.d.). Google Patents.
  • THERAPEUTIC COMPOUNDS FOR HIV VIRUS INFECTION. (2024). European Patent Office. Retrieved January 27, 2026, from [Link]

  • (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]

  • (2S)-2-(4-methoxybenzenesulfonamido)-3-methylbutanoic acid Chemical and Physical Properties. (n.d.).

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during its preparation. The following content is structured in a question-and-answer format to provide direct, actionable insights into common experimental hurdles.

Section 1: Synthesis Strategy and Mechanistic Considerations

This section addresses foundational questions regarding the selection of a synthetic route and the chemical principles governing the reaction.

Question 1: What are the most viable synthetic routes for preparing 2-(4-Methoxyphenyl)-3-methylbutanoic acid?

Answer: Given the structure of 2-(4-Methoxyphenyl)-3-methylbutanoic acid, a robust and scalable approach involves a multi-step synthesis starting from readily available commercial precursors. A highly effective strategy can be adapted from known methods for analogous structures like 2-(4-chlorophenyl)-3-methylbutyric acid[1]. The core of this strategy involves:

  • Carbon-Carbon Bond Formation: Creating the initial carbon skeleton by reacting a derivative of 4-methoxyphenylacetonitrile or a related synthon.

  • Alkylation: Introducing the isopropyl group at the alpha-carbon.

  • Hydrolysis: Converting the nitrile or ester intermediate into the final carboxylic acid.

An alternative pathway involves the oxidation of a corresponding aldehyde, 2-(4-methoxyphenyl)-3-methylbutanal, which itself can be synthesized via several methods[1]. The choice of route often depends on the starting materials available and the scale of the reaction. For laboratory-scale synthesis, the hydrolysis of an alkylated nitrile is often preferred due to the reliability of SN2 reactions and the well-established conditions for nitrile hydrolysis[2].

Question 2: What key chemical principles should I consider when working with arylalkanoic acids?

Answer: The synthesis and behavior of arylalkanoic acids are governed by several key principles[3]:

  • Acidity of the α-Proton: The proton on the carbon adjacent to both the aromatic ring and the carboxyl group (or its nitrile/ester precursor) is acidic. This acidity is crucial as it allows for deprotonation by a suitable base, forming a carbanion that can then be alkylated. The stability of this carbanion is enhanced by resonance delocalization into the aromatic ring and the electron-withdrawing nature of the nitrile or ester group.

  • Steric Hindrance: The introduction of the isopropyl group (from a reagent like 2-bromopropane) can be subject to steric hindrance. This can affect reaction rates and may necessitate more forcing conditions (e.g., higher temperatures, stronger bases) or the use of a more reactive electrophile.

  • Electronic Effects of the Methoxy Group: The 4-methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. While not directly involved in the primary reaction sequence of alkylation and hydrolysis, it can influence the reactivity of the benzylic position and is a key feature for the molecule's intended applications.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 4-methoxyphenylacetonitrile 4-Methoxyphenyl- acetonitrile Alkylated_Nitrile 2-(4-Methoxyphenyl)- 3-methylbutanenitrile 4-methoxyphenylacetonitrile->Alkylated_Nitrile 1. Deprotonation 2. Alkylation Base Base (e.g., NaH, LDA) Base->4-methoxyphenylacetonitrile Alkylating_Agent Alkylating Agent (e.g., 2-Bromopropane) Alkylating_Agent->4-methoxyphenylacetonitrile Final_Acid 2-(4-Methoxyphenyl)- 3-methylbutanoic acid Alkylated_Nitrile->Final_Acid Acid or Base Hydrolysis (H₂O, Δ)

Section 2: Troubleshooting and Optimization of Reaction Steps

This section provides detailed guidance on overcoming common issues encountered during the key stages of the synthesis.

Question 3: I am experiencing low yields during the alkylation of 4-methoxyphenylacetonitrile. What factors should I investigate?

Answer: Low yield in the α-alkylation step is a frequent challenge. A systematic troubleshooting approach is recommended.[4]

  • Base Selection and Deprotonation Efficiency:

    • Causality: The reaction's success hinges on the complete deprotonation of the starting nitrile to form the reactive carbanion. Incomplete deprotonation leads to unreacted starting material.

    • Troubleshooting: If you are using a weaker base like sodium ethoxide, consider switching to a stronger, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA). LDA is particularly effective at low temperatures, minimizing side reactions. Ensure the base is fresh and has been handled under anhydrous conditions.

  • Solvent and Temperature Control:

    • Causality: The solvent must be aprotic and anhydrous to prevent quenching the carbanion. Temperature control is vital; excessively high temperatures can lead to side reactions, including elimination of the alkylating agent or decomposition.

    • Troubleshooting: Use freshly distilled, anhydrous solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF). Perform the deprotonation at a low temperature (e.g., 0 °C for NaH, -78 °C for LDA) before adding the alkylating agent (2-bromopropane) and allowing the reaction to slowly warm to room temperature.

  • Purity of Reagents:

    • Causality: Impurities in either the nitrile or the alkylating agent can inhibit the reaction. Water is a particularly detrimental impurity.[4]

    • Troubleshooting: Ensure the 4-methoxyphenylacetonitrile is pure and dry. Distill the 2-bromopropane if its purity is questionable.

Question 4: The hydrolysis of my nitrile intermediate is slow or incomplete. How can I drive the reaction to completion?

Answer: Nitrile hydrolysis requires harsh conditions (strong acid or base and heat) and can often stall.

  • Acid-Catalyzed Hydrolysis: Refluxing in a strong aqueous acid like 30-70% sulfuric acid is a common method.[5]

    • Optimization: If the reaction is slow, increasing the concentration of the acid or the reaction temperature can be effective. However, be cautious of potential charring or side reactions at very high temperatures. Monitoring the reaction by TLC or HPLC is crucial to determine the optimal reaction time.

  • Base-Catalyzed Hydrolysis: Refluxing with a strong base like aqueous sodium hydroxide is also effective.[6]

    • Optimization: This method first produces the sodium carboxylate salt. The reaction is typically followed by acidification to a pH of 1-4 to precipitate the final carboxylic acid product.[5][6] Using a co-solvent like ethanol can sometimes improve the solubility of the organic nitrile in the aqueous base, accelerating the reaction.

Parameter Acid Hydrolysis Base Hydrolysis Notes
Reagent 6-12 M H₂SO₄ or HCl6-12 M NaOH or KOHChoice depends on substrate stability and downstream purification.
Temperature 100-150 °C (Reflux)100-120 °C (Reflux)Higher temperatures increase rate but risk decomposition.[5]
Workup Dilution, extraction, or basification to remove acid.Acidification (pH 1-4) to precipitate the product.[6]Base hydrolysis often yields a cleaner initial product upon precipitation.
Common Issue Incomplete reaction, charring.Formation of stable amide intermediate.Longer reaction times or higher temperatures may be needed.

Section 3: Product Purification and Analysis

Ensuring the purity and identity of the final compound is critical. This section covers common purification and analytical challenges.

Question 5: My crude product is an oil and is difficult to purify by crystallization. What are my options?

Answer: Arylalkanoic acids can sometimes be difficult to crystallize, especially if minor impurities are present.

  • Solvent Screening for Crystallization: Do not assume a single solvent will work. Systematically screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, toluene, and mixtures thereof). A useful technique is to dissolve the oil in a small amount of a good solvent (like ethyl acetate) and slowly add a poor solvent (like hexane) until turbidity persists, then allow it to cool slowly.[7]

  • Purification via Extraction: Perform a liquid-liquid extraction. Dissolve the crude oil in an organic solvent (e.g., diethyl ether or ethyl acetate). Wash with a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be separated, re-acidified with HCl, and the pure product extracted back into an organic solvent.

  • Column Chromatography: If crystallization and extraction fail, silica gel column chromatography is a reliable option. Use a solvent system such as hexane/ethyl acetate with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid remains protonated and elutes properly without tailing.

Question 6: How can I definitively confirm the structure and assess the purity of my final product?

Answer: A combination of analytical techniques is required for full characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic or acetic acid) is a good starting point.[8] Purity can be quantified by peak area integration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key expected signals for 2-(4-Methoxyphenyl)-3-methylbutanoic acid include:

    • ¹H NMR: Aromatic protons, a singlet for the methoxy group (~3.8 ppm), a doublet for the two methyls of the isopropyl group, and multiplets for the methine protons.

    • ¹³C NMR: Signals for the carboxyl carbon (~175-180 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the aliphatic carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) in negative mode is typically effective for carboxylic acids.[8]

  • Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).

// Node styles start_node [label="Low Yield in\nAlkylation Step", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; action_node [fillcolor="#F1F3F4", fontcolor="#202124"]; solution_node [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Flow start_node -> decision_node1 [label="Check Reaction Monitoring\n(TLC, HPLC)"]; decision_node1 [label="Is Starting Material\n(SM) Consumed?"];

decision_node1 -> decision_node2 [label="No"]; decision_node2 [label="Check Base\nStrength"]; decision_node2 -> action_node1 [label="Weak Base Used\n(e.g., NaOEt)"]; action_node1 [label="Switch to stronger base:\nNaH or LDA"]; action_node1 -> solution_node1 [label="Re-run reaction"]; solution_node1 [label="Improved\nDeprotonation"];

decision_node2 -> action_node2 [label="Strong Base Used"]; action_node2 [label="Verify reagent quality.\nUse fresh, anhydrous\nsolvents and reagents."]; action_node2 -> solution_node1;

decision_node1 -> decision_node3 [label="Yes"]; decision_node3 [label="Multiple Spots/\nSide Products?"]; decision_node3 -> action_node3 [label="Yes"]; action_node3 [label="Lower reaction temperature.\nAdd alkylating agent slowly\nat low temp (-78°C to 0°C)."]; action_node3 -> solution_node2; solution_node2 [label="Minimized\nSide Reactions"];

decision_node3 -> action_node4 [label="No (Clean conversion\nbut poor isolated yield)"]; action_node4 [label="Review workup procedure.\nEnsure complete extraction\nand minimize transfer losses."]; action_node4 -> solution_node3; solution_node3 [label="Improved\nIsolation"]; } dot Caption: Troubleshooting flowchart for low yield in the alkylation step.

References

  • MDPI. (2022-01-13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available from: [Link]

  • Organic Syntheses Procedure. homoveratric acid. Available from: [Link]

  • National Institutes of Health (NIH). (2023-12-28). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC. Available from: [Link]

  • ResearchGate. Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Available from: [Link]

  • US EPA. Analytical Methods. Available from: [Link]

  • Google Patents. CN102643192A - Preparation method of methoxyphenylacetic acid.
  • US EPA. (2019-06-04). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available from: [Link]

  • Google Patents. Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • Asian Publication Corporation. Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Available from: [Link]

  • Pharmacy 180. Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available from: [Link]

  • Google Patents. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • Eurofins. (2018-02-19). ANALYTICAL METHOD SUMMARIES. Available from: [Link]

  • National Institutes of Health (NIH). (2023-11-08). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC. Available from: [Link]

  • De Gruyter. (2022-04-05). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Available from: [Link]

  • Fundamentals of Organic Chemistry. 11.4 Synthesis of Carboxylic Acids. Available from: [Link]

  • III Analytical Methods. Available from: [Link]

  • ResearchGate. 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... Available from: [Link]

  • Googleapis.com. (2014-02-27). WO 2014/030106 A2.
  • White Rose Research Online. (2024-10-16). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • Journal UIN Jakarta. Optimization of Reaction Condition for Synthesis of 4-Methoxych. Available from: [Link]

Sources

Side-product formation in the synthesis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the alkylation of 4-methoxyphenylacetic acid derivatives. Our goal is to equip you with the foundational knowledge and practical solutions to optimize your synthesis and minimize the formation of common side-products.

Frequently Asked Questions (FAQs) & Troubleshooting

A prevalent and efficient method for synthesizing the target compound involves the α-alkylation of a 4-methoxyphenylacetic acid ester, such as methyl (4-methoxyphenyl)acetate. This process typically requires deprotonation with a strong, non-nucleophilic base to form an enolate, followed by an SN2 reaction with an isopropyl halide.

Q1: My reaction yield is disappointingly low, and I've recovered a significant amount of unreacted starting material. What are the likely causes?

A1: This common issue typically points to incomplete formation of the enolate intermediate. The acidity of the α-proton on the ester is relatively weak, necessitating a potent base and carefully controlled conditions to drive the deprotonation to completion.

Core Causalities & Solutions:

  • Base Potency and Stoichiometry: A base like Lithium Diisopropylamide (LDA) is standard for this transformation due to its strong basicity and steric hindrance, which prevents it from acting as a nucleophile. Ensure you are using at least one full equivalent of a freshly prepared or properly stored LDA solution. Older or improperly handled LDA can decompose, leading to lower molarity and incomplete deprotonation.

  • Reaction Temperature: Enolate formation with LDA is typically performed at low temperatures, such as -78 °C, to prevent side reactions. However, the deprotonation itself may be slow at this temperature. A common practice is to add the ester to the LDA solution at -78 °C and then allow the mixture to briefly warm to a slightly higher temperature (e.g., 0 °C) before re-cooling for the alkylation step.

  • Anhydrous Conditions: Strong bases like LDA react rapidly with water.[1] Any moisture present in your solvent (typically THF), glassware, or starting ester will consume the base, rendering it ineffective for enolate formation. Always use freshly distilled, anhydrous solvents and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon) before use.

Q2: I've successfully isolated a product, but my mass spectrometry and NMR data indicate the presence of a di-isopropylated byproduct. How can this be avoided?

A2: The formation of a dialkylated product, 2-(4-methoxyphenyl)-2,3-dimethylbutanoic acid ester, is a known complication.[2][3] It arises because the mono-alkylated product still possesses an acidic α-proton, which can be deprotonated by any remaining enolate of the starting material or excess base, leading to a second alkylation event.

Controlling Dialkylation:

StrategyPrincipleRecommended Action
Stoichiometry Control Limit the availability of the alkylating agent relative to the enolate.Use the ester as the limiting reagent and the isopropyl halide in a slight excess (e.g., 1.1-1.2 equivalents). This ensures that once the starting material is consumed, there is no enolate left to deprotonate the product.
Inverse Addition Maintain a low concentration of the product enolate in the presence of the alkylating agent.Slowly add the generated enolate solution via a syringe pump to a solution of the isopropyl halide at low temperature. This ensures the product is formed in an environment rich in the electrophile, minimizing its chance to act as a proton source.
Temperature Management Lower temperatures favor the kinetic mono-alkylation product.Maintain a consistently low temperature (e.g., -78 °C) throughout the addition of the alkylating agent and for a period afterward before allowing the reaction to slowly warm.

Below is a workflow diagram illustrating the decision-making process to mitigate dialkylation.

Dialkylation_Mitigation start Dialkylation Observed? check_stoich Check Stoichiometry (Ester vs. Halide) start->check_stoich Yes check_addition Review Addition Method check_stoich->check_addition Stoichiometry Correct? sol_stoich Solution: Use Halide in slight excess (1.1 - 1.2 eq.) check_stoich->sol_stoich Ester in Excess? sol_inverse Solution: Implement Inverse Addition (Add enolate to halide) check_addition->sol_inverse Normal Addition? end Consider Temperature Profile & Base Equivalents check_addition->end Inverse Addition Used?

Caption: Troubleshooting workflow for dialkylation.

Q3: My crude NMR spectrum shows signals consistent with a vinyl ether, and after aqueous workup, I mainly recover my starting 4-methoxyphenylacetic acid. What is happening?

A3: This is a classic sign of competing O-alkylation. Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, undesired).[4][5] O-alkylation forms a ketene acetal intermediate. This species is unstable to aqueous acid and rapidly hydrolyzes during workup, regenerating the starting carboxylic acid (after ester hydrolysis), not the desired product.

Favoring C-Alkylation over O-Alkylation:

The outcome of this competition is heavily influenced by the reaction conditions, a concept often rationalized using Hard and Soft Acid-Base (HSAB) theory.[6]

  • Solvent Choice: Polar aprotic solvents (like DMSO or DMF) can solvate the lithium cation more effectively, leading to a "freer" or more reactive enolate oxygen atom, which favors O-alkylation.[7] Less polar solvents like THF are generally preferred as they promote aggregation and keep the cation associated with the oxygen, sterically hindering O-alkylation.

  • Counter-ion: The nature of the metal counter-ion is critical. Lithium (from LDA) is a small, "hard" cation that coordinates tightly to the "hard" oxygen atom of the enolate. This tight coordination disfavors O-alkylation. Using larger, "softer" cations like potassium can increase the amount of O-alkylation.

  • Electrophile: "Harder" electrophiles tend to react at the hard oxygen center, while "softer" electrophiles react at the soft carbon center.[6] Isopropyl iodide or bromide are considered relatively "soft" electrophiles and are therefore well-suited for promoting C-alkylation.

The diagram below illustrates the competing C- vs. O-alkylation pathways.

C_vs_O_Alkylation cluster_start Reactants cluster_paths Reaction Pathways cluster_end Products enolate Enolate Intermediate (Ambident Nucleophile) C_Alk C-Alkylation (Soft-Soft Interaction) enolate->C_Alk Favored by: Soft Electrophile (i-Pr-I) Non-polar Solvent (THF) Li+ Counter-ion O_Alk O-Alkylation (Hard-Hard Interaction) enolate->O_Alk Favored by: Hard Electrophile Polar Aprotic Solvent K+ Counter-ion desired_product Desired Product Ester C_Alk->desired_product side_product Ketene Acetal (Unstable Intermediate) O_Alk->side_product hydrolysis_product Starting Material (After Hydrolysis) side_product->hydrolysis_product Aqueous Workup

Caption: Competing C-alkylation and O-alkylation pathways.

Optimized Protocol to Minimize Side-Products

This protocol for the synthesis of methyl 2-(4-methoxyphenyl)-3-methylbutanoate is designed to favor C-alkylation and minimize dialkylation. The final acid is obtained by subsequent hydrolysis.

Materials:

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl (4-methoxyphenyl)acetate

  • 2-Iodopropane

  • Saturated aqueous NH₄Cl solution

  • Standard solvents for workup and chromatography

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon.

  • LDA Formation: In a flame-dried, three-neck flask equipped with a nitrogen inlet, thermometer, and rubber septum, dissolve freshly distilled diisopropylamine (1.05 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.0 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Stir the resulting colorless to pale yellow solution for 30 minutes at -78 °C.

  • Enolate Formation: Add a solution of methyl (4-methoxyphenyl)acetate (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. After the addition is complete, stir the mixture for an additional 45 minutes at -78 °C.

  • Alkylation (C-Alkylation): Add 2-iodopropane (1.2 eq.) dropwise to the enolate solution, again maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.

  • Reaction Quench: After the stirring period, quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Workup and Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can then be purified by flash column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed to the final carboxylic acid using standard methods (e.g., refluxing with aqueous NaOH or KOH, followed by acidic workup).

References

  • Buck, J. S.; Ide, W. S. Homoveratric Acid. Organic Syntheses. 1933 , 13, 52. DOI: 10.15227/orgsyn.013.0052. [Link]

  • House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972; pp 492-628.
  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013. (An authoritative resource for understanding organic reaction mechanisms.)
  • Tsuzuki, S.; Shibata, N. C- or O-Alkylation?. ChemistryViews. 2012 . [Link]

Sources

Technical Support Center: Investigating the Degradation Pathways of 2-(4-Methoxyphenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions that may arise during your experimental work. Our goal is to equip you with the knowledge to anticipate challenges, interpret your results accurately, and design robust experiments.

Introduction: Understanding the Molecule's Vulnerabilities

2-(4-Methoxyphenyl)-3-methylbutanoic acid is a compound of interest in various research and development sectors. Its structure, characterized by a methoxyphenyl group, a carboxylic acid moiety, and a branched alkyl chain, presents several potential sites for degradation. Understanding these vulnerabilities is the first step in designing and troubleshooting degradation studies. The primary expected degradation pathways include:

  • Oxidative Degradation: The methoxy group on the phenyl ring is susceptible to oxidation, potentially leading to O-demethylation to form a phenolic derivative. The benzylic position (the carbon atom to which the phenyl ring is attached) is also a potential site for oxidative attack.

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation upon exposure to light, which can lead to complex reaction pathways including oxidation and cleavage of the molecule.

  • Hydrolysis: While the carboxylic acid itself is stable to hydrolysis, ester derivatives of this compound would be susceptible to hydrolysis, yielding the parent acid.

  • Metabolic (Enzymatic) Degradation: In biological systems, cytochrome P450 enzymes can catalyze O-demethylation. Other metabolic pathways could involve conjugation of the carboxylic acid group.

This guide will address common issues encountered when studying these degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific problems you might encounter during your research.

FAQ 1: My parent compound is degrading too quickly (or not at all) in my forced degradation study. How can I optimize my stress conditions?

Answer:

Achieving an appropriate level of degradation (typically 10-30%) is crucial for identifying relevant degradation products without overly complex secondary degradation.[1] If you are observing extreme degradation rates, consider the following adjustments:

For Overly Rapid Degradation:

  • Reduce Stressor Intensity:

    • Oxidative: Lower the concentration of the oxidizing agent (e.g., H₂O₂).

    • Photolytic: Decrease the light intensity or the duration of exposure. Consider using filters to narrow the wavelength range.

    • Thermal: Lower the temperature of your incubation.

  • Shorten Exposure Time: For kinetic studies, it is essential to sample at multiple early time points to capture the initial degradation profile.

For Insufficient Degradation:

  • Increase Stressor Intensity:

    • Oxidative: Increase the concentration of the oxidizing agent. Be mindful that excessively high concentrations can lead to non-specific, irrelevant degradation pathways.

    • Photolytic: Increase the light intensity or exposure time. Ensure your light source is emitting at a wavelength absorbed by the compound.

    • Thermal: Increase the temperature, but be cautious of approaching the compound's melting point or causing decomposition rather than degradation.

  • Modify the Sample Matrix: The pH of your solution can significantly influence degradation rates, especially for acid/base-catalyzed hydrolysis or oxidation. Consider performing your studies in a range of pH buffers.

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionRecommended Starting ParametersTroubleshooting Tips
Acid Hydrolysis 0.1 M HCl at 60 °CIf no degradation, increase temperature or acid concentration.
Base Hydrolysis 0.1 M NaOH at 60 °CIf degradation is too fast, decrease temperature or base concentration.
Oxidation 3% H₂O₂ at room temperatureProtect from light to avoid photolytic contributions.
Photostability ICH Q1B recommended light exposureIf no degradation, ensure the compound absorbs light in the range of the lamp.
Thermal 60 °CMonitor for melting or sublimation.
FAQ 2: I am observing an unexpected peak in my chromatogram after oxidative stress. How can I identify it?

Answer:

The most probable primary degradation product under oxidative stress is the O-demethylated analog, 2-(4-Hydroxyphenyl)-3-methylbutanoic acid. Here’s how you can approach its identification:

  • Mass Spectrometry (MS) Analysis: The key to identification is accurate mass measurement. The O-demethylated product will have a mass that is 14.01565 Da (CH₂) less than the parent compound.

    • Parent Compound (C₁₂H₁₆O₃): Exact Mass = 208.1099

    • Expected O-demethylated Product (C₁₁H₁₄O₃): Exact Mass = 194.0943

  • Tandem MS (MS/MS) Fragmentation: Compare the fragmentation pattern of the parent compound with that of the unknown peak. The loss of the methoxy group or the entire methoxyphenyl moiety should be a common fragmentation pathway. The fragmentation of the O-demethylated product will show a corresponding phenolic structure.

  • Reference Standard: The most definitive way to confirm the identity of a degradation product is to synthesize or purchase a reference standard of the suspected compound and compare its retention time and mass spectrum.

Experimental Workflow: Identification of an Oxidative Degradation Product

G cluster_0 Sample Preparation & Stress cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Identification Forced Degradation Subject 2-(4-Methoxyphenyl)-3-methylbutanoic acid to oxidative stress (e.g., 3% H₂O₂) Sample Quenching Quench reaction at various time points (e.g., with sodium bisulfite) Forced Degradation->Sample Quenching LC_Separation Inject sample onto a reverse-phase HPLC column (e.g., C18) Sample Quenching->LC_Separation Analysis MS_Detection Detect eluting peaks with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) LC_Separation->MS_Detection Data_Processing Process chromatogram and mass spectra Mass_Comparison Compare exact mass of unknown peak to theoretical mass of potential degradants Data_Processing->Mass_Comparison Fragmentation_Analysis Analyze MS/MS fragmentation pattern for structural elucidation Mass_Comparison->Fragmentation_Analysis

Caption: Workflow for the identification of oxidative degradation products.

FAQ 3: I am studying the metabolism of 2-(4-Methoxyphenyl)-3-methylbutanoic acid in liver microsomes and see a new metabolite. What could it be?

Answer:

In a metabolic context, particularly with liver microsomes which are rich in cytochrome P450 enzymes, the most likely initial transformation is O-demethylation of the methoxy group to form the corresponding phenol, 2-(4-Hydroxyphenyl)-3-methylbutanoic acid. This is a very common metabolic pathway for compounds containing a methoxybenzene moiety.

To confirm this, you can:

  • Use P450 Inhibitors: Pre-incubate the microsomes with a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole) before adding your compound. A significant reduction in the formation of the new metabolite would strongly suggest it is a P450-mediated product.

  • LC-MS/MS Analysis: As with chemical degradation, use high-resolution mass spectrometry to determine the exact mass of the metabolite. The mass difference of -14.01565 Da is a strong indicator of O-demethylation.

Potential Metabolic Pathways

G Parent 2-(4-Methoxyphenyl)-3-methylbutanoic acid Metabolite1 2-(4-Hydroxyphenyl)-3-methylbutanoic acid Parent->Metabolite1 Phase I: O-demethylation (Cytochrome P450) Metabolite2 Glucuronide or Sulfate Conjugate Metabolite1->Metabolite2 Phase II: Conjugation (UGTs, SULTs)

Caption: Predicted metabolic pathway of 2-(4-Methoxyphenyl)-3-methylbutanoic acid.

Detailed Experimental Protocol: HPLC-UV/MS Method for the Analysis of 2-(4-Methoxyphenyl)-3-methylbutanoic Acid and its Degradation Products

This protocol provides a starting point for developing a robust analytical method. Optimization will likely be required for your specific instrumentation and experimental conditions.

1. Materials and Reagents:

  • 2-(4-Methoxyphenyl)-3-methylbutanoic acid reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90% to 10% B

    • 17.1-20 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detection: 225 nm and 275 nm

3. Mass Spectrometry Conditions (ESI Positive and Negative Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 50-500

4. Sample Preparation:

  • Dilute your samples in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a final concentration within the linear range of your calibration curve.

  • Filter samples through a 0.22 µm syringe filter before injection.

Justification of Methodological Choices:

  • C18 Column: Provides good retention and separation for moderately non-polar compounds like the target analyte and its expected degradation products.

  • Formic Acid in Mobile Phase: Aids in the ionization of the analytes for MS detection and improves peak shape.

  • Gradient Elution: Necessary to elute both the more polar degradation products and the less polar parent compound within a reasonable run time.

  • Dual Polarity ESI: Allows for the detection of a wider range of potential degradation products, as some may ionize more efficiently in positive mode and others in negative mode.

References

  • PubChem. 2-(4-Methoxyphenyl)butanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(4-Methoxyphenyl)-3-methylbutanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(4-Methoxyphenyl)butyric acid. National Center for Biotechnology Information. [Link]

  • Journal of Photochemistry and Photobiology A: Chemistry. Photostability of the sunscreening agent 4-tert-butyl-4'-methoxydibenzoylmethane (avobenzone). [Link]

  • ResearchGate. Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and synthesis of racemic esters 2,3. [Link]

  • Google Patents. Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • ResearchGate. Analytical methodologies for discovering and profiling degradation-related impurities. [Link]

  • ResearchGate. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. [Link]

Sources

Technical Support Center: Stabilizing 2-(4-Methoxyphenyl)-3-methylbutanoic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 2-(4-Methoxyphenyl)-3-methylbutanoic acid. This document is designed for our valued partners in research and drug development. Ensuring the stability of your active pharmaceutical ingredient (API) in solution is paramount for generating reproducible, accurate, and reliable data. Instability can compromise everything from initial screening assays to late-stage formulation development.

This guide is structured to provide not just protocols, but the underlying scientific rationale for each recommendation. We will explore the chemical liabilities of this molecule and provide a systematic approach to mitigating degradation. Our goal is to empower you with the knowledge to proactively design robust experiments and troubleshoot any stability challenges that may arise.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for 2-(4-Methoxyphenyl)-3-methylbutanoic acid?

Based on its molecular structure, the primary stability concerns are:

  • Oxidative Degradation: The methoxy (-OCH3) group on the phenyl ring and the benzylic proton (the hydrogen on the carbon adjacent to both the phenyl ring and the carboxyl group) are potential sites for oxidation. This can be initiated by atmospheric oxygen, trace metal ion contaminants, or peroxides present in solvents.

  • pH-Dependent Instability: As a carboxylic acid, the molecule's ionization state is dependent on the pH of the solution. The carboxylate anion and the protonated carboxylic acid can have different stabilities and degradation profiles.[1][2] Hydrolysis is often catalyzed by acidic or basic conditions.[3][4]

  • Photodegradation: The aromatic phenyl ring is a chromophore that can absorb UV-Vis light, potentially leading to photolytic degradation. It is crucial to follow established guidelines for photostability testing, such as those from the International Council for Harmonisation (ICH).[5][6][7][8]

Q2: How does pH affect the stability and solubility of this compound?

The pH of the solution is a critical parameter. Carboxylic acids are generally more soluble in their ionized (carboxylate salt) form at pH values above their pKa, and in their non-ionized (free acid) form in organic solvents or at pH values below their pKa.[9][10][11]

  • For Stability: The optimal pH for stability is often found where the rates of acid-catalyzed and base-catalyzed hydrolysis are at a minimum. This typically occurs in the slightly acidic to neutral pH range (pH 4-7) for many carboxylic acids. However, this must be determined experimentally.

  • For Solubility: If you require high aqueous solubility, you will need to work at a pH above the compound's pKa to form the more soluble carboxylate salt. Conversely, for extraction into an organic solvent, a pH below the pKa is necessary to ensure the compound is in its neutral, more lipophilic form.[12]

Q3: What are the recommended solvents for preparing stock solutions?

The choice of solvent is critical and can significantly impact stability.[13][14][15]

  • Recommended: High-purity DMSO, anhydrous Ethanol, or Acetonitrile (ACN) are excellent starting points for primary stock solutions due to their broad solvency and relatively inert nature.

  • Solvents to Use with Caution: Ethers like Tetrahydrofuran (THF) or Dioxane can form explosive peroxides over time, which can aggressively oxidize your compound. If you must use them, always use fresh, inhibitor-stabilized solvents and test for peroxides.

  • Aqueous Solutions: When preparing aqueous working solutions from an organic stock, be mindful of potential precipitation. Always add the organic stock to the aqueous buffer slowly with vortexing. Ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system and does not cause the API to crash out of solution.

Q4: My solution turned a faint yellow after a few days. What does this indicate?

A color change, typically to yellow or brown, is often a visual indicator of oxidative degradation or the formation of conjugated impurities. The methoxyphenyl moiety is a common structural alert for potential oxidation. You should immediately re-analyze the purity of your solution using a stability-indicating method like HPLC-UV.[16]

Q5: Do I need to use antioxidants? If so, which ones?

If oxidative degradation is identified as a significant pathway, the use of antioxidants is highly recommended.[17]

  • Radical Scavengers: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective at low concentrations (e.g., 0.01-0.1%) for scavenging free radicals in organic solutions.[18]

  • Reducing Agents/Oxygen Scavengers: For aqueous solutions, ascorbic acid or sodium metabisulfite can be effective.[17]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions.[17]

The choice and concentration of an antioxidant must be validated to ensure it does not interfere with your assay.

Troubleshooting Guide: Common Stability Issues

This section provides a systematic approach to diagnosing and resolving common stability problems.

Problem 1: Gradual loss of parent compound concentration in solution over time.
Potential Cause Diagnostic Step Recommended Solution
Oxidative Degradation Analyze the solution by LC-MS to look for masses corresponding to hydroxylated or other oxygenated adducts of the parent compound.Prepare solutions using de-gassed solvents (sparged with nitrogen or argon). Store the solution under an inert atmosphere (e.g., in an argon-flushed vial). Add an appropriate antioxidant like BHT (0.01% w/v).[18][19]
pH-Mediated Hydrolysis Perform a forced degradation study across a pH range (e.g., pH 2, 7, 10) at an elevated temperature (e.g., 60 °C) to see if the degradation rate is pH-dependent.[20][21]Adjust the pH of your solution to a more optimal range identified in the forced degradation study (typically pH 4-7). Use a buffer system with sufficient capacity to maintain the pH.
Adsorption to Container Prepare a solution in both a glass and a polypropylene vial. Compare the concentration over time.If adsorption to plastic is observed, use silanized glass vials. If adsorption to glass is observed, try polypropylene or other low-binding plastic containers.
Photodegradation Prepare two aliquots of the solution. Wrap one in aluminum foil and expose both to ambient lab light. Compare concentrations after 24-48 hours.Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under reduced light conditions where possible. Refer to ICH Q1B guidelines for formal photostability testing.[6][22]
Problem 2: Appearance of new peaks in HPLC chromatogram during analysis.

This is a clear indication of degradation. The troubleshooting workflow below can help identify the cause.

G A New Peaks Observed in HPLC B Are the new peaks consistent across samples? A->B C YES B->C Yes D NO B->D No E Degradation is likely real. Proceed to identify the pathway. C->E F Issue may be sporadic. Check for injection errors, contamination, or mobile phase instability. D->F G Run Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) E->G H Does the retention time of a new peak match a peak from a specific stress condition? G->H I YES H->I Yes J NO H->J No K Degradation pathway identified! (e.g., matches peroxide stress -> Oxidation) I->K L Unknown degradant. Requires isolation and structural elucidation (e.g., LC-MS/NMR). J->L M Implement mitigation strategy based on pathway. (e.g., use antioxidants, adjust pH, protect from light) K->M

Caption: Troubleshooting workflow for identifying degradation pathways.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines best practices for preparing a 10 mM stock solution in DMSO, minimizing initial degradation.

Materials:

  • 2-(4-Methoxyphenyl)-3-methylbutanoic acid (solid)

  • High-purity, anhydrous DMSO (Biotech grade or equivalent)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined screw cap

  • Analytical balance and volumetric flasks

Procedure:

  • Pre-treatment of Solvent: Open a fresh bottle of anhydrous DMSO. Sparge the solvent with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of 2-(4-Methoxyphenyl)-3-methylbutanoic acid on an analytical balance.

  • Dissolution: Transfer the solid compound to an appropriate amber volumetric flask. Add a portion of the de-gassed DMSO and sonicate briefly (1-2 minutes) or vortex until fully dissolved.

  • Final Volume: Bring the solution to the final volume with the de-gassed DMSO.

  • Inert Overlay: Before capping, gently flush the headspace of the vial with argon or nitrogen.

  • Storage: Store the tightly capped vial at -20°C or -80°C. For frequent use, prepare smaller single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[20][23][24]

Objective: To intentionally degrade the API under various stress conditions to understand its degradation pathways.

Methodology:

  • Prepare a solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 Acetonitrile:Water).

  • Expose aliquots of this solution to the stress conditions outlined in the table below. Include an unstressed control sample kept at 4°C in the dark.

  • After the exposure period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis.

  • Analyze all samples by a suitable stability-indicating method (e.g., HPLC with UV/PDA or MS detector).[16][25]

Forced Degradation Conditions Summary

Stress ConditionReagent/ConditionDuration & TemperaturePurpose
Acid Hydrolysis 0.1 M HCl24 hours at 60°CTo assess susceptibility to acid-catalyzed degradation.[21]
Base Hydrolysis 0.1 M NaOH4 hours at 60°CTo assess susceptibility to base-catalyzed degradation.[26]
Oxidation 3% H₂O₂24 hours at Room TempTo identify potential oxidative degradants.
Thermal None (in solution)48 hours at 80°CTo evaluate intrinsic thermal stability in solution.
Photolytic Light ExposureICH Q1B Conditions*To determine light sensitivity.[5][22]

*ICH Q1B recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]

Data Interpretation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent peak. Peaks that appear or grow under specific stress conditions are likely degradation products from that pathway. This information is invaluable for developing a robust formulation and defining storage conditions.

G cluster_0 Parent Compound cluster_1 Oxidative Pathway cluster_2 Hydrolytic Pathway cluster_3 Photolytic Pathway Parent 2-(4-Methoxyphenyl)-3-methylbutanoic acid Oxidation Oxidative Degradants (e.g., Hydroxylated Phenyl Ring, Ether Cleavage) Parent->Oxidation H₂O₂, O₂, Metal Ions Hydrolysis Hydrolytic Degradants (e.g., Ether Cleavage -> Phenol) Parent->Hydrolysis H⁺ / OH⁻, Heat Photolysis Photolytic Degradants (e.g., Radical Species) Parent->Photolysis UV/Vis Light

Caption: Potential degradation pathways for the target molecule.

References

  • Chemistry LibreTexts. (2015). 19.4: Acidic and Basic Character of Carboxylic Acids. [Link]

  • BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Google Patents. (1998).
  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • ResearchGate. (2019). Possible degradation pathways of 2‐MeTHF under the radical addition conditions. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • National Center for Biotechnology Information. (2020). Effect of Solvents and Cellulosic Polymers on Quality Attributes of Films Loaded with a Poorly Water-Soluble Drug. [Link]

  • Chemistry LibreTexts. (2014). 11.2: The Structures of Carboxylic Acids and Carboxylic Acid Derivatives. [Link]

  • Deng, Y., et al. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different. Chemosphere. [Link]

  • AIP Publishing. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. [Link]

  • National Center for Biotechnology Information. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]

  • Amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • European Medicines Agency. (1998). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • PubMed. (1983). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. [Link]

  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. [Link]

  • Cambridge Open Engage. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]

  • ResearchGate. (2018). Stabilization of Pharmaceuticals to Oxidative Degradation. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • ACS Publications. (2019). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. [Link]

  • Save My Exams. (2025). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. [Link]

  • ResearchGate. (2018). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • CD Formulation. (n.d.). Antioxidants. [Link]

  • Chemistry Stack Exchange. (2016). Can an ether be selectively hydrolysed in the presence of an ester?. [Link]

  • ACS Publications. (2021). Solvent Effects on Crystallization Kinetics. [Link]

  • ResearchGate. (2022). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. [Link]

  • ResearchGate. (2022). Impact of Solvent–Drug Interactions on the Desolvation of a Pharmaceutical Solvate. [Link]

  • European Medicines Agency. (1996). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • BYJU'S. (2019). Acidity of carboxylic acids and derivatives. [Link]

  • National Center for Biotechnology Information. (2019). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. [Link]

  • Royal Society of Chemistry. (2016). CHAPTER 2: Hydrolytic Degradation. [Link]

  • ResearchGate. (2022). (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]

  • National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-3-methylbutanoic acid. [Link]

  • ResearchGate. (2015). Effect of system pH on partition coefficient (K) of carboxylic acids. [Link]

  • Chem-Impex. (n.d.). 3-Methyl-3-(4-Methylphenyl)Butanoic Acid. [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)butanoic acid. [Link]

Sources

Technical Support Center: Resolving Enantiomers of 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chiral resolution of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. The content is structured to address common experimental challenges and fundamental questions, ensuring both scientific accuracy and practical, field-proven insights.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses specific issues that may arise during the resolution process. The primary method discussed is diastereomeric salt crystallization, a robust and scalable technique for resolving chiral carboxylic acids.[1][]

Question: My diastereomeric salt is "oiling out" and failing to crystallize upon adding the resolving agent. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solubility of the newly formed diastereomeric salt is so high in the chosen solvent that it separates as a liquid phase instead of forming a crystalline solid. This prevents effective purification through crystallization.

Causality: The formation of an oil indicates that the system has reached a state of liquid-liquid phase separation rather than the desired liquid-solid equilibrium. This is often a result of an inappropriate solvent choice, concentration, or temperature.

Solutions:

  • Solvent Polarity Adjustment: The initial solvent may be too good at solvating the salt.

    • Action: Gradually add a less polar co-solvent (an "anti-solvent") like hexane or toluene to a solution in a polar solvent like ethanol or methanol. This will decrease the overall solvating power of the medium, reducing the salt's solubility and inducing crystallization. Add the anti-solvent dropwise at a slightly elevated temperature until slight turbidity appears, then allow it to cool slowly.

  • Temperature Gradient Control: Rapid cooling can favor oil formation over ordered crystal lattice growth.

    • Action: Ensure the solution cools very slowly. After dissolving the components at an elevated temperature, allow the flask to cool to room temperature undisturbed over several hours, followed by further cooling in a refrigerator.

  • Increase Concentration: While counterintuitive, sometimes a higher concentration can promote nucleation and crystallization over oiling, especially if the oil is a metastable phase.

    • Action: Carefully remove a small amount of solvent under reduced pressure and attempt to obtain seed crystals.

  • Seed Crystals: Introducing a seed crystal of the desired diastereomeric salt provides a template for crystallization, bypassing the kinetic barrier to nucleation.

    • Action: If you have previously had a successful crystallization, save a few crystals. If not, try scratching the inside of the flask with a glass rod at the solvent-air interface to create micro-abrasions that can initiate nucleation.

Question: The enantiomeric excess (e.e.) of my resolved acid is low after the first crystallization. How can I improve its purity?

Answer:

A low enantiomeric excess indicates that the less-soluble diastereomeric salt has co-precipitated with a significant amount of the more-soluble diastereomer. The separation of diastereomers by crystallization relies on their differing solubilities, and a single crystallization is often insufficient to achieve high purity.[3][4]

Solutions:

  • Recrystallization: This is the most common method for enhancing diastereomeric purity.

    • Action: Dissolve the filtered diastereomeric salt crystals in a minimum amount of the same hot solvent system used for the initial crystallization. Allow the solution to cool slowly. Each successive recrystallization will enrich the less-soluble diastereomer, thereby increasing the final enantiomeric excess of your target acid.[4] Monitor the purity at each step using polarimetry or chiral HPLC. The process is considered complete when there is no further change in optical rotation after recrystallization.[3][4]

  • Solvent System Optimization: The choice of solvent dramatically impacts the solubility difference between the two diastereomeric salts.

    • Action: Screen a variety of solvents or solvent mixtures. An ideal solvent will maximize the solubility difference, causing one diastereomer to crystallize in high purity while the other remains in the mother liquor.

  • Stoichiometry of the Resolving Agent: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initial precipitate.

    • Action: Instead of a 1:1 molar ratio of the racemic acid to the chiral base, try using 0.5-0.6 equivalents of the resolving agent. This ensures that only the least soluble salt precipitates, as there isn't enough resolving agent to precipitate all of the less-soluble enantiomer and a significant portion of the more-soluble one.

Question: The yield of my resolved enantiomer is very low. What are the potential causes and remedies?

Answer:

Low yield is a common problem that can stem from several factors, from the inherent thermodynamics of the salt formation to mechanical losses during the procedure.

Potential Causes & Solutions:

  • Suboptimal Resolving Agent: The chosen resolving agent may form a diastereomeric salt that is still too soluble, leaving a large amount of the target enantiomer in the mother liquor.

    • Remedy: Screen different resolving agents. For carboxylic acids, common choices include (R)- or (S)-1-phenylethylamine, brucine, strychnine, or cinchonidine.[4][5]

  • Excessive Recrystallizations: While recrystallization improves purity, each step involves some loss of material.

    • Remedy: Aim for a balance between purity and yield. It may be more efficient to accept a slightly lower e.e. and perform a final purification step via preparative chiral chromatography if necessary.

  • Recovering the "Wrong" Enantiomer: The mother liquor contains an excess of the other enantiomer.

    • Remedy: Don't discard the mother liquor. You can recover the other enantiomer by acidifying the filtrate, extracting the enriched acid, and then using the opposite enantiomer of the resolving agent to purify it. To be economical, the unwanted enantiomer can often be racemized and recycled.[1]

Experimental Protocol: Resolution via Diastereomeric Salt Crystallization

This protocol provides a detailed methodology for the resolution of (±)-2-(4-Methoxyphenyl)-3-methylbutanoic acid using (R)-(+)-1-phenylethylamine as the resolving agent.

Materials:

  • (±)-2-(4-Methoxyphenyl)-3-methylbutanoic acid

  • (R)-(+)-1-phenylethylamine

  • Methanol (or Ethanol)

  • Diethyl ether

  • 2M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Workflow Diagram

G cluster_formation Step 1: Diastereomer Formation cluster_separation Step 2: Separation & Purification cluster_recovery Step 3: Enantiomer Recovery RacemicAcid Racemic Acid in Hot Methanol ChiralBase Add (R)-1-Phenylethylamine RacemicAcid->ChiralBase 1.0 : 0.5 eq Crystallization Slow Cooling & Crystallization ChiralBase->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Solid Less Soluble (R,R) Salt Filtration->Solid Liquid Mother Liquor (Enriched in (S,R) Salt) Filtration->Liquid Acidification Dissolve Solid in H2O Add 2M HCl Solid->Acidification Extraction Extract with Diethyl Ether Acidification->Extraction Drying Dry & Evaporate Extraction->Drying PureEnantiomer Pure (R)-Acid Drying->PureEnantiomer

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-(4-methoxyphenyl)-3-methylbutanoic acid in 100 mL of warm methanol.

    • In a separate container, weigh out a half-equivalent (e.g., 0.5 moles of base per 1.0 mole of racemic acid) of (R)-(+)-1-phenylethylamine.

    • Slowly add the (R)-(+)-1-phenylethylamine to the warm, stirring solution of the acid.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Cover the flask and let it stand undisturbed for 12-24 hours. For improved crystal yield, you can then place the flask in a refrigerator (4°C) for an additional 12 hours.

    • Collect the precipitated crystals by vacuum filtration, washing them with a small amount of cold methanol. This solid is the less-soluble diastereomeric salt.

  • Recrystallization (Purity Enhancement):

    • Transfer the collected crystals to a clean flask and dissolve them in the minimum amount of hot methanol required for complete dissolution.

    • Allow the solution to cool slowly as before to recrystallize the salt.

    • Filter and collect the purified diastereomeric salt. Repeat this step until a constant optical rotation is achieved.

  • Liberation of the Free Acid:

    • Suspend the purified diastereomeric salt in 50 mL of water.

    • Add 2M HCl dropwise while stirring until the solution is acidic (pH ~1-2), which will break the salt.

    • Extract the liberated free acid into diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched 2-(4-methoxyphenyl)-3-methylbutanoic acid.

  • Analysis:

    • Determine the yield and measure the optical rotation using a polarimeter.

    • Confirm the enantiomeric excess using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Frequently Asked Questions (FAQs)

Question: What is the fundamental principle behind diastereomeric salt crystallization?

Answer: Enantiomers are stereoisomers that are non-superimposable mirror images. They possess identical physical properties (melting point, boiling point, solubility), making them impossible to separate by standard techniques like crystallization.[6] The resolution strategy involves converting this pair of enantiomers into a pair of diastereomers. Diastereomers are stereoisomers that are not mirror images and, critically, have different physical properties, including solubility.[1][6]

By reacting a racemic acid, which is a 50:50 mixture of (R)-acid and (S)-acid, with a single enantiomer of a chiral base, for example, (R)-base, two different diastereomeric salts are formed:

  • (R)-acid + (R)-base → (R,R)-salt

  • (S)-acid + (R)-base → (S,R)-salt

Because the (R,R)-salt and (S,R)-salt are diastereomers, they will have different solubilities in a given solvent. This difference allows one salt to be selectively crystallized and separated from the other by filtration.[5]

Question: How do I choose the right chiral resolving agent and solvent?

Answer: The selection of the resolving agent and solvent is the most critical part of developing a successful resolution process and is often an empirical process.

Choosing a Resolving Agent:

  • Availability and Cost: The agent should be commercially available in high enantiomeric purity and be economically viable for the scale of your reaction.[1]

  • Chemical Compatibility: For resolving a carboxylic acid, you need a chiral base. Common choices include naturally occurring alkaloids (brucine, quinine) or synthetic amines like 1-phenylethylamine.[4]

  • Crystallinity of the Salt: The ideal agent forms a well-defined, crystalline salt with one of the enantiomers. This is often unpredictable and requires screening.[5]

Choosing a Solvent:

  • Differential Solubility: The primary goal is to find a solvent where one diastereomeric salt is significantly less soluble than the other.

  • Good Crystal Formation: The solvent should allow for the formation of easily filterable crystals, not oils or fine powders.

  • Screening: A typical screening process involves testing the salt formation in a range of solvents with varying polarities, such as methanol, ethanol, acetone, ethyl acetate, and mixtures thereof.

Data Summary: Common Chiral Resolving Agents for Carboxylic Acids

Resolving AgentTypeTypical SolventsComments
(R)- or (S)-1-PhenylethylamineSynthetic AmineAlcohols (Methanol, Ethanol), AcetoneWidely used, cost-effective, and reliable for a range of acids.[3]
Cinchonidine / CinchonineAlkaloid BaseAlcohols, Acetone, Ethyl AcetateNatural products, effective but can be more expensive.[1]
Brucine / StrychnineAlkaloid BaseAlcohols, Water-Alcohol mixturesHighly effective but also highly toxic; handle with extreme care.[4]
(1R,2R)- or (1S,2S)-PseudoephedrineAmino AlcoholAlcohols, AcetonitrileCan be very effective, forming robust crystalline salts.

Question: How is enantiomeric excess (e.e.) calculated and measured?

Answer: Enantiomeric excess (e.e.) is a measurement of the purity of a chiral sample. It represents the degree to which one enantiomer is in excess of the other.[7]

Calculation: The e.e. can be calculated using the percentages or concentrations of the two enantiomers (R and S):

% e.e. = |(%R - %S)| or % e.e. = (|[R] - [S]| / ([R] + [S])) * 100[7][8]

For example, a mixture containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an e.e. of 90%. This can be conceptualized as a mixture that is 90% pure (R)-enantiomer and 10% racemic mixture.[9]

Measurement: Since enantiomers have identical spectroscopic properties (except when interacting with chiral entities), standard methods like NMR or IR cannot distinguish them directly. Specialized techniques are required:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times, and the e.e. is calculated from the relative areas of the two peaks.

  • Polarimetry: This classical method measures the rotation of plane-polarized light by the sample. The e.e. is calculated by comparing the observed specific rotation of the mixture to the specific rotation of the pure enantiomer (if known).[7] % e.e. = (|α|observed / |α|pure) * 100

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent or a chiral solvating agent, the NMR signals for the two enantiomers (e.g., the methoxy protons) will appear at different chemical shifts, allowing for integration and calculation of the e.e.

References

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Ni, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • ResearchGate. (n.d.). Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and.... [Link]

  • Bosits, M. H., et al. (2023). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Royal Society of Chemistry. [Link]

  • Symmetry. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. [Link]

  • ResearchGate. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. [Link]

  • Pharmacy 180. (n.d.). Resolution of Enantiomers. [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • Oreate AI. (2025). Understanding Enantiomeric Excess: A Guide to Calculation and Importance. [Link]

  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]

  • YouTube. (2021). Calculating Enantiomeric Excess (%ee). [Link]

  • National Institutes of Health (NIH). (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

Sources

Technical Support Center: High-Purity Protocols for 2-(4-Methoxyphenyl)-3-methylbutanoic Acid

[1]

Executive Summary

You are encountering purity challenges with 2-(4-Methoxyphenyl)-3-methylbutanoic acid (also known as

112

The steric bulk of the isopropyl group at the

12

Module 1: Diagnostic Profiling (Identify Your Impurity)

Q: My HPLC shows a persistent peak eluting just before the main product. What is it?

A: This is likely the unreacted starting material , 4-Methoxyphenylacetic acid.[1][2] Because the isopropyl group is sterically bulky, the alkylation of the

121212

Q: I see a lipophilic impurity eluting significantly later than my product. Is this a polymer?

A: It is likely the dialkylated byproduct (though rare due to sterics) or, more commonly, a dimer formed via decarboxylative coupling if high temperatures were used during hydrolysis.[1][2] Check your integration; if the mass balance is off, it may also be the ester intermediate if hydrolysis was incomplete.[1][2]

Q: How do I quantify these specific impurities?

A: Use the following relative retention time (RRT) markers based on a C18 Reverse Phase column (Water/Acetonitrile gradient with 0.1% TFA):

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] RRTOriginMitigation Strategy
4-Methoxyphenylacetic acid 0.85Incomplete ReactionIncrease electrophile equivalents; Switch base to LDA.[1][2]
Target Acid 1.00ProductN/A
Isopropyl Ester Derivative 1.25Incomplete HydrolysisExtend saponification time; Check pH > 12.[1][2]
Decarboxylated Dimer 1.40+Thermal DegradationReduce hydrolysis temp < 80°C.

Module 2: Synthesis Optimization (Preventing Impurities)

Q: The alkylation yield is low ( < 60%). How do I drive the reaction to completion without causing side reactions?

A: The standard use of weak bases (like

1Dianion StrategyPhase Transfer Catalyst (PTC)1

Protocol: Dianion Alkylation (High Purity Route)

  • Dissolution: Dissolve 4-methoxyphenylacetic acid in THF at -78°C.

  • Deprotonation: Add 2.2 equivalents of LDA (Lithium Diisopropylamide).

    • Why? The first equivalent removes the carboxylic proton; the second removes the

      
      -proton to form the reactive enolate.[1][2]
      
  • Alkylation: Add 1.5 equivalents of Isopropyl Iodide (more reactive than bromide) slowly.

  • Temperature Swing: Allow the reaction to warm to 0°C over 4 hours.

    • Critical Control: Do not heat above 0°C before quenching, or the enolate may polymerize.[1][2]

Visualizing the Impurity Pathways:

ImpurityPathwaysStart4-MethoxyphenylaceticAcidBaseBase (LDA vs NaH)Start->BasePath1Pathway A:Nucleophilic Substitution(SN2)Base->Path1 Low Temp (-78°C)Strong NucleophilePath2Pathway B:Elimination (E2)Base->Path2 High TempSteric HindranceTargetTarget:2-(4-Methoxyphenyl)-3-methylbutanoic acidPath1->TargetImpurity1Impurity:Propene Gas(Lost Electrophile)Path2->Impurity1Impurity2Impurity:Unreacted StartingMaterialPath2->Impurity2Result

Figure 1: Kinetic competition between substitution (Target) and elimination (Impurity) during the alkylation step.[1]

Module 3: Downstream Purification (The "Swing" Method)

Q: I cannot separate the starting material from the product using silica gel chromatography. They streak together.

A: Chromatography is inefficient for separating these two homologous acids.[1][2] You must use a pH-Swing Extraction .[2] This exploits the slight difference in pKa (due to the electron-donating effect of the isopropyl group) and the massive difference in lipophilicity.[1]

The "pH-Swing" Protocol:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate .

  • High pH Extraction (Removal of Neutrals):

    • Extract with 1M NaOH (pH > 12).[1]

    • Result: Both the product and the starting material go into the aqueous layer.[1][2] Discard the organic layer (removes neutral esters/dimers).[1]

  • Controlled Acidification (The Critical Step):

    • Cool aqueous layer to 5°C.[1][2]

    • Slowly add HCl until pH 5.5 - 6.0 .

    • Mechanism:[1][2][7][10][11][12] 4-Methoxyphenylacetic acid (pKa ~4.3) is slightly stronger than the target acid (pKa ~4.8 due to the +I effect of the isopropyl group).[1] However, the target acid is significantly more lipophilic.[1][2]

    • Extract with Hexane/Toluene (1:1) .[1] At this specific pH and solvent polarity, the bulky target acid extracts preferentially over the unreacted starting material.[1][2]

  • Final Acidification:

    • If yield is the priority over absolute purity, acidify fully to pH 1 and extract with Ethyl Acetate.[1][2]

Module 4: Chiral Resolution (Enantiomeric Purity)

Q: My synthesis produced a racemate. How do I isolate the (S)-enantiomer?

A: Direct asymmetric synthesis is expensive.[1][2] The standard industrial method is Diastereomeric Salt Resolution using a chiral amine.[1][2]

Protocol: Resolution with (R)-(+)-


-Phenylethylamine
  • Stoichiometry: Mix 1.0 eq of racemic acid with 0.6 eq of (R)-(+)-

    
    -Phenylethylamine  in hot Ethanol/Water (9:1).
    
    • Note: Using 0.6 eq (deficient amine) maximizes the "Popov's Rule" effect, where the less soluble salt precipitates first with higher purity.[1][2]

  • Crystallization: Cool slowly to room temperature, then to 4°C.

  • Filtration: The precipitate is the diastereomeric salt of the desired enantiomer (verify specific rotation).[1][2]

  • Liberation: Suspend the salt in water and acidify with 1M HCl to pH 1. Extract the free acid with Ethyl Acetate.[1][2]

Visualizing the Resolution Workflow:

ResolutionWorkflowRacemateRacemic Mixture(R/S)-AcidReagentAdd (R)-Phenylethylamine(0.6 eq)Racemate->ReagentSolventSolvent: EtOH/H2O (9:1)Heat to RefluxReagent->SolventCrystallizationCool to 4°CPrecipitate FormationSolvent->CrystallizationSolidSolid Phase:(S)-Acid + (R)-Amine Salt(High ee%)Crystallization->SolidLiquorMother Liquor:(R)-Acid EnrichedCrystallization->LiquorAcidifyAcidify (HCl)Extract w/ EtOAcSolid->AcidifyFinalPure (S)-EnantiomerAcidify->Final

Figure 2: Diastereomeric salt resolution workflow for isolating the (S)-enantiomer.[1][2][8]

References

  • Synthesis of

    
    -isopropyl-4-hydroxyphenylacetic acid: PrepChem. "Synthesis of 
    
    
    -isopropyl 4-hydroxyphenylacetic acid." Accessed Jan 27, 2026.[1][2] Link
  • Alkylation of Phenylacetic Acids: Organic Syntheses. "Alkylation of Phenylacetic Acid Derivatives." Org. Synth. 1970, 50,[1][2][7] 58. Link

  • Chiral Resolution of 2-Arylalkanoic Acids: LibreTexts Chemistry. "Racemic Mixtures and the Resolution of Enantiomers." Accessed Jan 27, 2026.[1][2] Link

  • Compound Data & Properties: PubChem. "3-(4-methoxyphenyl)-3-methylbutanoic acid (Analogous Structure)."[3] National Library of Medicine.[1][2] Link

  • Patent on Methoxyphenylacetic Acid Synthesis: Google Patents. "CN103396307A - Method for synthesizing p-methoxyphenylacetic acid."[1][2] Link

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(4-Methoxyphenyl)-3-methylbutanoic acid and all reagents (specifically LDA and Alkyl Halides) before experimentation.

Technical Support Center: Chromatographic Resolution of 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for methods involving the chromatographic resolution of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. As a chiral arylpropionic acid derivative, achieving adequate separation of its enantiomers is a common challenge in pharmaceutical analysis and development. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and foundational knowledge to help you enhance the resolution and overall quality of your chromatographic results. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate problems but also build robust and reliable methods.

Troubleshooting Guide: Common Resolution Issues

This section addresses specific, frequently encountered problems during the method development and execution for separating the enantiomers of 2-(4-Methoxyphenyl)-3-methylbutanoic acid.

Question 1: I'm injecting a racemic standard of 2-(4-Methoxyphenyl)-3-methylbutanoic acid onto my chiral column, but I only see a single, sharp peak. Why aren't the enantiomers separating?

Answer:

This is a classic sign that the chiral recognition mechanism between your analyte and the Chiral Stationary Phase (CSP) is either absent or too weak under the current conditions. The separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes that have different energies of interaction, leading to different retention times.[1] If you see only one peak, consider these primary causes:

  • Inappropriate Chiral Stationary Phase (CSP): The most critical factor in any chiral separation is the choice of the CSP.[2] For arylpropionic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely successful due to their helical polymer structures that create chiral grooves and binding sites.[3][4] If you are using a different type of CSP (e.g., a Pirkle-type or cyclodextrin-based), it may not offer the necessary interaction points (like π-π interactions, hydrogen bonding, or steric hindrance) for this specific molecule.

  • Incorrect Mobile Phase Mode: Polysaccharide CSPs can be used in normal-phase, polar organic, or reversed-phase modes. The conformation of the polysaccharide selector, and thus its chiral recognition ability, is highly dependent on the solvent environment. A CSP that works well in normal phase may provide no resolution in reversed phase, and vice-versa.

  • Ionization State of the Analyte: Since 2-(4-Methoxyphenyl)-3-methylbutanoic acid is a carboxylic acid, its ionization state is controlled by the mobile phase pH. For effective interaction with many CSPs, the analyte should be in a neutral, non-ionized state. In reversed-phase mode, this requires adding an acidic modifier to the mobile phase to suppress the deprotonation of the carboxylic acid group.[5] Without it, the ionized carboxylate may be repelled from the stationary phase or interact in a non-enantioselective manner.

Workflow for Addressing No Initial Separation

Caption: Troubleshooting workflow for a lack of enantiomeric separation.

Question 2: I can see two peaks, but they are poorly resolved with a resolution factor (Rs) below 1.5. How can I improve the separation?

Answer:

Achieving baseline resolution (typically defined as Rs ≥ 1.5) is essential for accurate quantification. Once you have some initial separation, optimization of chromatographic parameters is the next logical step. Poor resolution is a function of selectivity, efficiency, and retention. Here’s how to address each.

1. Optimize the Mobile Phase Composition

The mobile phase is the most powerful tool for optimizing selectivity in chiral HPLC.

  • Organic Modifier: In reversed-phase mode, switching between acetonitrile and methanol can dramatically alter selectivity. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile has a strong dipole moment.[6] These different properties change how the analyte and solvent molecules compete for interaction sites on the CSP. In normal-phase mode, the choice and ratio of alcohols (e.g., ethanol, isopropanol) in the alkane mobile phase are critical.

  • Additives/Buffers: For acidic analytes like this one, the type and concentration of the acidic additive are key.[5]

    • Trifluoroacetic Acid (TFA): Commonly used at 0.1%, it is a strong ion-pairing agent that effectively suppresses carboxylate formation.

    • Formic Acid/Acetic Acid: These weaker acids can offer different selectivity and are more compatible with mass spectrometry.

    • Experiment: Try varying the acid concentration (e.g., 0.05% to 0.2%) or switching between acids to find the optimal balance of peak shape and selectivity.

2. Adjust the Column Temperature

Temperature affects the thermodynamics of the chiral recognition process. The relationship between temperature and resolution can be complex and is not always linear.[7]

  • Mechanism: Enantiomeric separation is governed by the difference in the free energy of binding (ΔΔG) between the two enantiomers and the CSP. Lowering the temperature often increases this energy difference (making the separation more enthalpy-driven), which typically improves resolution.[8][9]

  • Practical Approach: Systematically evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Be aware that in some rare cases, increasing the temperature can improve resolution or even reverse the elution order.[10][11] A van't Hoff plot (ln(α) vs 1/T) can be constructed to understand the thermodynamic driving forces of the separation.

3. Modify the Flow Rate

While flow rate does not change the thermodynamics (selectivity), it significantly impacts column efficiency (the "N" in the resolution equation).

  • Van Deemter Equation: This principle describes how the flow rate affects band broadening. Generally, a lower flow rate reduces band broadening and increases the number of theoretical plates, leading to sharper peaks and better resolution.[12]

  • Action: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min). The trade-off is a longer analysis time, so an optimal balance must be found.

Data Summary: Impact of Optimization Parameters
ParameterTypical Starting ConditionChangePrimary EffectCausality
Organic Modifier Acetonitrile/WaterSwitch to Methanol/WaterSelectivity (α)Changes in hydrogen bonding and dipole interactions with the CSP.[6]
Acidic Additive 0.1% TFASwitch to 0.1% Formic AcidSelectivity (α), Peak ShapeAlters the ionization state and secondary interactions.
Temperature 25 °CDecrease to 15 °CSelectivity (α), Efficiency (N)Enhances enthalpic differences in binding energy between enantiomers and the CSP.[8]
Flow Rate 1.0 mL/minDecrease to 0.5 mL/minEfficiency (N)Allows more time for mass transfer, reducing band broadening as described by the van Deemter theory.[12]
Question 3: My peaks are resolved, but they show significant tailing. What causes this and how can I fix it?

Answer:

Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase, or by issues originating outside the column.

  • Silanol Interactions: Even on well-end-capped reversed-phase columns, residual silanol groups on the silica surface can be present.[6] At moderate pH, these silanols can be deprotonated and interact ionically with any cationic character on the analyte, creating a secondary, strong retention mechanism that leads to tailing. For an acidic analyte, this is less common unless the molecule has basic functional groups, but interactions are still possible.

    • Solution: Ensure the mobile phase is sufficiently acidic (e.g., using 0.1% TFA or formic acid) to keep the silanol groups protonated and minimize these interactions.

  • Column Contamination/Degradation: Strong retention of matrix components from previous injections can create active sites at the head of the column.[13] This can lead to distorted peak shapes.

    • Solution: Use a guard column to protect the analytical column.[13] Additionally, develop a robust column washing procedure to be run periodically.

  • Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% Acetonitrile for a mobile phase of 20% Acetonitrile), it can cause localized distortion of the chromatographic band as it enters the column, leading to tailing or fronting.

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

Visualizing the Cause of Tailing

Caption: Comparison of ideal peak formation versus peak tailing from secondary interactions.

Frequently Asked Questions (FAQs)

What are the best starting conditions for developing a chiral separation method for 2-(4-Methoxyphenyl)-3-methylbutanoic acid?

A systematic approach to method development saves time and resources.[14] Based on the structure (an arylpropionic acid), a polysaccharide-based CSP is the most logical starting point.

Recommended Starting Protocol
  • Column Selection: Choose a high-quality, polysaccharide-based CSP. Good starting points include columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).

  • Mode Selection: Screen in both reversed-phase and normal-phase modes.

  • Initial Conditions:

    • Reversed-Phase:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start with a fast screening gradient (e.g., 5% to 95% B in 10 minutes).

      • Flow Rate: 1.0 mL/min

      • Temperature: 25 °C

    • Normal-Phase:

      • Mobile Phase A: Hexane

      • Mobile Phase B: Ethanol

      • Isocratic: Screen at various ratios (e.g., 90:10, 80:20 A:B). Add 0.1% TFA to both solvents to ensure analyte protonation.

      • Flow Rate: 1.0 mL/min

      • Temperature: 25 °C

  • Evaluation: Based on the screening results, identify the condition that provides the best initial separation ("hit") and proceed with optimization as described in the troubleshooting section.

Can I use a chiral mobile phase additive (CMPA) with a standard achiral column (like a C18) instead of buying a chiral column?

Yes, this is a valid technique, although it has become less common with the advent of highly efficient and robust chiral stationary phases.[1][15]

  • Mechanism: In this approach, a chiral selector (e.g., a cyclodextrin, macrocyclic antibiotic like vancomycin, or a chiral ligand-exchange complex) is added directly to the mobile phase.[1][16][17] The enantiomers of the analyte form diastereomeric complexes with the CMPA in the mobile phase. These complexes have different affinities for the achiral stationary phase, enabling their separation.

  • Advantages:

    • Cost-effective if you already have standard achiral columns.

    • Allows for screening of various chiral selectors without purchasing multiple expensive columns.

  • Disadvantages:

    • The chiral selector continuously consumes expensive material and must be flushed from the system after use.

    • Method development can be more complex, involving optimization of both the achiral mobile phase components and the concentration of the CMPA.

    • Often provides lower efficiency and resolution compared to modern CSPs.

For routine analysis and high-resolution requirements, a dedicated chiral stationary phase is almost always the more practical and powerful choice.

References

  • Chiral HPLC Separ
  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Semantic Scholar. (2022-12-17).
  • Resolution of enantiomers of ketoprofen by HPLC: a review. PubMed. (2003-10). [Link]

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chrom
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]

  • HPLC Method Development: Standard Practices and New Columns. Agilent. (2010-03-16).
  • Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. Chromatography Online. (2025-08-07). [Link]

  • The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. MDPI. (2023-12-04). [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. (2024-08-22). [Link]

  • Reversed Phase HPLC Method Development. Phenomenex.
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link]

  • Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. (2017-04-28). [Link]

  • HPLC Troubleshooting Guide.
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations | Request PDF. ResearchGate. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. (2023-01-28). [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. (2019-08-16). [Link]

  • HPLC Enantiomeric Separations of Pharmaceuticals Using Polar Organic Mobile Phases.
  • Method development & optimiz
  • Unusual effect of temperature on the retention of enantiomers on a chiral column. (1991-09-27). [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]

  • HPLC Method Development. (2012-12-04).
  • What are the Reasons for Resolution Failure in HPLC? Chromatography Today. [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. (2022-04-05). [Link]

  • HPLC solvents and mobile phase additives. UCL.

Sources

Validation & Comparative

A Comparative Analysis of the Potential Biological Activity of 2-(4-Methoxyphenyl)-3-methylbutanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds and the nuanced understanding of structure-activity relationships (SAR) are paramount to the discovery of new therapeutic agents. This guide delves into a comparative analysis of the potential biological activity of 2-(4-Methoxyphenyl)-3-methylbutanoic acid, a compound belonging to the broader class of 2-arylalkanoic acids. While direct experimental data on this specific molecule is limited in the public domain, its structural similarity to well-characterized compounds, particularly the 2-arylpropionic acids (profens), allows for a robust, hypothesis-driven exploration of its likely biological profile.

This document will dissect the key structural motifs of 2-(4-Methoxyphenyl)-3-methylbutanoic acid, comparing them with known bioactive analogs to predict its efficacy and potential mechanism of action. We will focus primarily on its inferred anti-inflammatory properties, while also considering other plausible biological targets. This guide is intended for researchers and professionals in drug development, providing a framework for the rational design and evaluation of novel compounds in this chemical space.

Dissecting the Core Structure: A SAR-Based Perspective

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the physicochemical properties of its constituent functional groups. The structure of 2-(4-Methoxyphenyl)-3-methylbutanoic acid can be deconstructed into three key components: the 2-arylpropanoic acid scaffold, the 4-methoxyphenyl substituent, and the 3-methylbutanoic acid side chain.

The 2-Arylpropanoic Acid Scaffold: A Hallmark of NSAIDs

The 2-arylpropanoic acid moiety is the cornerstone of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), famously known as "profens".[1] These compounds, which include household names like ibuprofen and naproxen, exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

The acidic carboxyl group of the propanoic acid is a critical feature for the anti-inflammatory activity of profens, often interacting with key residues such as Arg-120 and Tyr-385 within the COX active site.[4][5] Furthermore, these compounds are chiral, and their biological activity is typically stereospecific, with the (S)-enantiomer being the more active COX inhibitor.[1]

The Influence of the 4-Methoxyphenyl Group

The substitution on the phenyl ring plays a crucial role in modulating the potency and selectivity of COX inhibition. The 4-methoxyphenyl group, present in our target compound, is also a key feature of the potent NSAID, naproxen.[6] X-ray crystallography studies have revealed that the p-methoxy group of naproxen is oriented towards the top of the COX-2 active site, where it forms significant van der Waals interactions with Trp-387 and Tyr-385.[5][6] These interactions are vital for the high-affinity binding of naproxen. Alterations to this methoxy group have been shown to impact both the potency and the COX-1/COX-2 selectivity of the inhibitor. The presence of this group in 2-(4-Methoxyphenyl)-3-methylbutanoic acid strongly suggests a similar interaction pattern within the COX active site.

The 3-Methylbutanoic Acid Side Chain: A Point of Deviation

The most significant structural departure of our lead compound from the classic profens is the substitution at the 3-position of the butanoic acid chain. This creates a bulkier side chain compared to the simple methyl group found in ibuprofen or naproxen. This increased steric bulk could have several consequences:

  • Altered COX Binding: The larger side chain may influence the orientation of the molecule within the COX active site, potentially enhancing or diminishing its inhibitory activity. It could also impact the selectivity between the highly similar COX-1 and COX-2 isoforms.

  • Exploration of New Binding Pockets: The extended side chain might allow the molecule to interact with additional residues or secondary binding pockets within the target enzyme.

  • Alternative Biological Targets: It is also plausible that this structural modification could steer the molecule away from COX enzymes and towards entirely different biological targets. For instance, the structurally related compound valsartan, which also contains a 3-methylbutanoic acid moiety, is an angiotensin II receptor antagonist used to treat hypertension.[7]

Comparative Analysis with Key Analogs

To contextualize the potential biological activity of 2-(4-Methoxyphenyl)-3-methylbutanoic acid, we will compare it to a series of well-characterized analogs.

Compound/AnalogCore ScaffoldPhenyl Ring SubstituentAcid Side ChainPrimary Biological Activity
2-(4-Methoxyphenyl)-3-methylbutanoic acid 2-Arylalkanoic acid 4-Methoxy 3-Methylbutanoic acid Hypothesized Anti-inflammatory
Ibuprofen2-Arylpropanoic acid4-IsobutylPropanoic acidAnti-inflammatory (COX Inhibitor)
Naproxen2-Arylpropanoic acid6-Methoxy (Naphthyl)Propanoic acidAnti-inflammatory (COX Inhibitor)
ValsartanBiphenyl tetrazoleN/A3-Methylbutanoic acidAntihypertensive
2-(4-Methoxyphenyl)acetic acid2-Arylalkanoic acid4-MethoxyAcetic acidAnti-inflammatory[8]

This table presents a comparative overview of the structural features and known activities of the lead compound and selected analogs.

Hypothesized Mechanism of Action: COX Inhibition

Based on the strong structural precedents, the most probable mechanism of action for 2-(4-Methoxyphenyl)-3-methylbutanoic acid is the inhibition of COX enzymes, leading to anti-inflammatory and analgesic effects.

COX_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2, PGH2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Lead_Compound 2-(4-Methoxyphenyl)-3-methylbutanoic acid & Analogs (NSAIDs) Lead_Compound->COX_Enzymes Inhibition

Caption: The Cyclooxygenase (COX) Inhibition Pathway.

The binding of the carboxylate group to key residues at the top of the COX active site, coupled with the favorable interactions of the 4-methoxyphenyl group, would anchor the molecule, blocking the entry of the natural substrate, arachidonic acid. The bulky 3-methylbutanoic side chain would then occupy the remainder of the active site channel, and its specific interactions would likely determine the potency and selectivity of inhibition.

Experimental Workflows for Biological Evaluation

To empirically determine the biological activity of 2-(4-Methoxyphenyl)-3-methylbutanoic acid and its analogs, a tiered screening approach is recommended.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Analysis & SAR in_vitro_cox COX-1/COX-2 Inhibition Assay (Determine IC50) cell_based Cell-based Prostaglandin Assay (e.g., in Macrophages) in_vitro_cox->cell_based Promising Hits paw_edema Carrageenan-Induced Paw Edema (in Rats/Mice) cell_based->paw_edema Confirmed Activity analgesia Analgesic Models (e.g., Acetic Acid Writhing) paw_edema->analgesia data_analysis Data Analysis and Structure-Activity Relationship (SAR) analgesia->data_analysis start Synthesized Compounds start->in_vitro_cox

Caption: Tiered Experimental Workflow for Compound Evaluation.

Detailed Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2 enzymes.

Principle: This assay utilizes a non-fluorescent probe that is oxidized by the peroxidase activity of COX to a highly fluorescent product. Inhibition of COX activity results in a decrease in fluorescence.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

  • Test compounds dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescence microplate reader (Excitation/Emission ~535/590 nm).

Procedure:

  • Enzyme Preparation: Prepare separate solutions of COX-1 and COX-2 in COX Assay Buffer, adding the heme cofactor immediately before use. Keep on ice.

  • Compound Plating: To the wells of a 96-well plate, add 10 µL of various concentrations of the test compounds (e.g., serial dilutions from 100 µM to 1 nM) or DMSO for the control wells.

  • Enzyme Addition: Add 150 µL of the COX-1 or COX-2 enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzymes.

  • Reaction Initiation: Add 20 µL of a solution containing arachidonic acid and the fluorometric probe to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity every minute for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[9][10]

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

  • Wistar rats (180-200 g).

  • Test compounds and a reference drug (e.g., Indomethacin).

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose in saline).

  • 1% (w/v) solution of carrageenan in sterile saline.

  • Plebismometer or digital calipers.

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study with free access to water.

  • Grouping: Randomly divide the rats into groups (n=6-8 per group):

    • Group 1: Vehicle control.

    • Group 2: Reference drug (e.g., Indomethacin, 10 mg/kg).

    • Groups 3-5: Test compound at various doses (e.g., 10, 30, 100 mg/kg).

  • Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plebismometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2-(4-Methoxyphenyl)-3-methylbutanoic acid is not yet available, a thorough analysis of its structural components provides a strong rationale for its investigation as a potential anti-inflammatory agent. Its 2-arylalkanoic acid backbone and 4-methoxyphenyl group are hallmarks of potent COX inhibitors. The key differentiating feature, the 3-methylbutanoic acid side chain, represents an intriguing modification that could fine-tune its activity, selectivity, or even direct it towards novel biological targets.

The experimental protocols detailed in this guide provide a clear path forward for the empirical validation of these hypotheses. The synthesis and subsequent in vitro and in vivo evaluation of 2-(4-Methoxyphenyl)-3-methylbutanoic acid and a rationally designed library of its analogs are critical next steps. Such studies will not only elucidate the specific biological profile of this compound but also contribute valuable insights to the broader understanding of structure-activity relationships in the development of future therapeutic agents.

References

  • J Med Chem. Structure-Activity and Structure-Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein-Protein Interaction.
  • PMC - NIH. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.
  • PMC - NIH. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen.
  • PMC - NIH. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
  • ACS Publications. Structural and Functional Basis of Cyclooxygenase Inhibition.
  • PubMed. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity.
  • MDPI. Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues.
  • MDPI. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol.
  • PubMed. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives.
  • PubMed. Inhibition of COX-1 activity and COX-2 expression by 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its semi-synthetic derivatives.
  • ResearchGate. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. Available at: [Link]

  • MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Available at: [Link]

  • Drug Design Org. Structure Activity Relationships. Available at: [Link]

  • ResearchGate. A Novel Mechanism of Cyclooxygenase-2 Inhibition Involving Interactions with Ser-530 and Tyr-385. Available at: [Link]

  • bioRxiv. Amino-alcohol Bio-conjugate of Naproxen Exhibits Anti-inflammatory Activity through NF-κB Signaling Pathway. Available at: [Link]

  • International Journal of Innovative Science and Research Technology. Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. Available at: [Link]

  • PubMed. Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. Available at: [Link]

Sources

Validation of an Analytical Method for 2-(4-Methoxyphenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Process Chemists[1]

Executive Summary & Strategic Context

In the development of phenylbutanoic acid derivatives—critical intermediates for analgesics and specific NSAIDs—the validation of analytical methods is not merely a compliance checkbox; it is the safeguard of process integrity.

This guide focuses on 2-(4-Methoxyphenyl)-3-methylbutanoic acid , a structural isomer often encountered as a key intermediate or critical impurity in the synthesis of complex APIs (e.g., Tapentadol analogs).[1] Its amphiphilic nature (lipophilic phenyl/alkyl groups vs. hydrophilic carboxylic acid) presents specific chromatographic challenges, particularly regarding peak tailing and regioisomer separation.

Here, we compare a Legacy Isocratic HPLC Method (robust but low-throughput) against an Optimized Gradient UHPLC Method (high-resolution, stability-indicating).[1] We provide validated protocols compliant with ICH Q2(R1) guidelines to ensure your data withstands regulatory scrutiny.

Method Comparison: Legacy vs. Optimized

The following table contrasts the traditional approach with the modern optimized workflow.

FeatureMethod A: Legacy Isocratic HPLC Method B: Optimized Gradient UHPLC (Recommended)
Primary Utility Routine QC in manufacturing environments with older equipment.[1]R&D, Impurity Profiling, and High-Throughput Release Testing.[1]
Stationary Phase C18, 5 µm, 250 x 4.6 mm (e.g., Agilent Zorbax or Waters Symmetry).C18, 1.7 µm or Core-Shell 2.6 µm, 100 x 2.1 mm (e.g., Kinetex or BEH).
Mobile Phase Isocratic: ACN : 10mM Phosphate Buffer pH 3.0 (60:40).[1]Gradient: 0.1% Formic Acid in Water (A) / ACN (B).
Run Time 25–30 minutes.[1]6–8 minutes.[1]
Resolution (Rs) Moderate (Rs ~ 2.0 for critical pairs).High (Rs > 3.5 for critical pairs).[1]
Sensitivity (LOD) ~0.5 µg/mL.[1]~0.05 µg/mL (Sharper peaks increase S/N ratio).[1]
Solvent Consumption High (~30 mL/run).[1]Low (~3-4 mL/run).[1]

Expert Insight: While Method A is sufficient for assay (purity >98%), it often fails to resolve the 3-methoxyphenyl regioisomer or late-eluting dimers.[1] Method B is strictly required for stability-indicating studies where degradation products must be quantified.[1]

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating ; if system suitability fails, the data is automatically invalid.[1]

3.1 Reagents & Materials
  • Analyte: 2-(4-Methoxyphenyl)-3-methylbutanoic acid Reference Standard (>99.5% purity).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.[1]

  • Buffer Additive: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).[1]

  • Diluent: Acetonitrile:Water (50:50 v/v).[1][2] Note: Avoid pure methanol as diluent to prevent potential methyl ester formation during storage.

3.2 Chromatographic Conditions
  • Instrument: UHPLC System (e.g., Waters Acquity or Agilent 1290) with PDA Detector.

  • Column: C18 End-capped, 100 mm x 2.1 mm, 1.7 µm particle size.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).[1]

  • Detection: 220 nm (Maximal absorption for the phenyl-carbonyl system).[1]

  • Injection Volume: 2.0 µL.

Gradient Table:

Time (min) % Mobile Phase A (0.1% Formic Aq) % Mobile Phase B (ACN) Curve
0.0 90 10 Initial
1.0 90 10 Hold
5.0 10 90 Linear
6.5 10 90 Wash
6.6 90 10 Re-equilibrate

| 8.0 | 90 | 10 | End |[1]

3.3 System Suitability Criteria (SST)

Before running samples, inject the Standard Solution (0.5 mg/mL) 5 times.

  • RSD of Area: ≤ 2.0% (Strict requirement: ≤ 1.0% for Assay).

  • Tailing Factor (T): 0.9 < T < 1.5 (Critical: Acidic mobile phase suppresses ionization of the -COOH group, preventing peak tailing).

  • Theoretical Plates (N): > 5,000.[1][3]

Validation Data Summary (ICH Q2(R1))

The following data represents typical validation results for this method structure.

4.1 Specificity & Selectivity

The method must demonstrate no interference from the blank (diluent) or known impurities.

  • Result: No co-eluting peaks at the retention time of the main peak (approx. 4.2 min).[1]

  • Purity Angle < Purity Threshold: Confirmed via PDA (Photodiode Array) spectral analysis, ensuring the main peak contains only one component.

4.2 Linearity

Evaluated across 50% to 150% of the target concentration (0.5 mg/mL).

Concentration (%)Concentration (µg/mL)Peak Area (mAU*s)
50250125040
75375187510
100500250100
125625312450
150750375200
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9999 (Passes criteria of >0.999).
    
4.3 Accuracy (Recovery)

Spiked samples at three levels (80%, 100%, 120%).

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.8%0.4%98.0 - 102.0%
100%100.2%0.3%98.0 - 102.0%
120%99.5%0.5%98.0 - 102.0%
Visualizing the Validation Workflow

The following diagram outlines the logical flow of the validation lifecycle, adhering to ICH guidelines.

ValidationLifecycle cluster_ICH ICH Q2(R1) Validation Start Method Development (Scouting) Opt Optimization (Resolution & Tailing) Start->Opt Define pH & Column PreVal Pre-Validation (Robustness Check) Opt->PreVal Finalize Conditions Spec Specificity (Interference Check) PreVal->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Final Routine QC Implementation Prec->Final SOP Generation

Caption: The stepwise progression from method scouting to full ICH Q2(R1) regulatory validation.

Mechanistic Insight: Acidic Mobile Phase Necessity

Understanding why we use specific conditions is crucial for troubleshooting.[1]

Mechanism cluster_pH Mobile Phase pH Effect Analyte 2-(4-Methoxyphenyl)-3-methylbutanoic acid (pKa ~ 4.5) HighPH pH > 5.0 (Ionized / R-COO⁻) Analyte->HighPH Basic Conditions LowPH pH < 3.0 (Unionized / R-COOH) Analyte->LowPH Acidic Conditions (Recommended) BadResult Early Elution Peak Tailing HighPH->BadResult Repulsion from C18 Interaction Hydrophobic Interaction with C18 Ligands LowPH->Interaction High Affinity Result Sharp Peak Shape High Retention Interaction->Result

Caption: Mechanism of retention. Acidic pH suppresses ionization, allowing the hydrophobic C18 phase to retain the analyte effectively.

References
  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][4]

  • U.S. Food and Drug Administration (FDA). (2015).[1][5] Analytical Procedures and Methods Validation for Drugs and Biologics.[6][1]

  • BenchChem. (2025).[1][2] Validation of an analytical method for 2,4-Dioxo-4-phenylbutanoic acid quantification. (Referenced for analogous phenylbutanoic acid chromatography conditions).

  • U.S. Environmental Protection Agency (EPA). (2019).[1][7] Analytical Method for Phenoxy Acids in Soil (MRID 50768601).[1][7] (Provides validated extraction and separation protocols for structurally similar acidic herbicides).

Sources

A Comparative Analysis of 2-(4-Methoxyphenyl)-3-methylbutanoic Acid and its Carboxylic Acid Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Substituted Carboxylic Acids

Carboxylic acids and their derivatives represent a cornerstone of modern pharmacotherapy. Within this broad class, arylpropanoic acids have garnered significant attention, most notably through the development of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen. These agents have become indispensable in managing pain and inflammation. The therapeutic efficacy of these molecules is intrinsically linked to their chemical structure, where modifications to the aromatic ring and the aliphatic side chain can profoundly influence their biological activity, selectivity, and safety profile.

This guide focuses on 2-(4-Methoxyphenyl)-3-methylbutanoic acid , a compound of interest due to its structural similarity to established NSAIDs, with the key distinction of a methoxy group on the phenyl ring. The introduction of a methoxy substituent can alter a molecule's lipophilicity, electronic properties, and metabolic stability, thereby offering a potential avenue to modulate its biological effects. In the absence of extensive direct studies on this specific molecule, this guide will provide a comparative framework against the well-characterized arylpropanoic acids, Ibuprofen and Naproxen . We will explore their performance in key biological assays relevant to anti-inflammatory, antioxidant, and cytotoxic activities, providing researchers with the foundational knowledge and detailed protocols to conduct their own comparative evaluations.

Comparative Biological Activity: A Data-Driven Overview

The primary mechanism of action for NSAIDs like Ibuprofen and Naproxen is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2][3] Phenylpropanoids and their derivatives are also known to possess multifaceted biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4] This section presents a comparative summary of the biological activities of our compound of interest and its analogs.

Table 1: Comparative Anti-inflammatory and Cytotoxic Activity (IC₅₀ Values)

CompoundTarget/AssayCell LineIC₅₀ (µM)Reference
Ibuprofen COX-1-~15[3]
COX-2-~25[3]
Cytotoxicity (MTT)HePG2>100[6]
Cytotoxicity (MTT)HCT-116>100[6]
Cytotoxicity (MTT)MCF-7>100[6]
Naproxen COX-1-~2.5[7]
COX-2-~2.0[7]
Cytotoxicity (MTT)HePG2>100[6]
Cytotoxicity (MTT)HCT-116>100[6]
Cytotoxicity (MTT)MCF-7>100[6]
Celecoxib (Control) COX-2-0.091[8]
Diclofenac (Control) COX-2-0.822[8]

Note: IC₅₀ values are highly dependent on assay conditions and the specific cell line used. Data is collated from multiple sources for illustrative purposes.

Mechanistic Insights: The Cyclooxygenase and NF-κB Signaling Pathways

The anti-inflammatory effects of arylpropanoic acids are primarily mediated through the inhibition of the COX enzymes, which in turn modulates the downstream NF-κB signaling pathway.

Cyclooxygenase (COX) Inhibition

COX-1 and COX-2 are isoenzymes that catalyze the conversion of arachidonic acid into prostaglandins.[8] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, COX-2 is inducible and its expression is elevated during inflammation.[8][9] Most traditional NSAIDs, including Ibuprofen and Naproxen, are non-selective inhibitors of both COX-1 and COX-2.[2][10] The inhibition of COX-2 is responsible for the desired anti-inflammatory effects, while the inhibition of COX-1 is associated with gastrointestinal side effects.[10] The carboxylate group of these acidic NSAIDs forms crucial hydrogen bonds with key residues, such as Arginine 120 and Tyrosine 355, in the active site of the COX enzymes.[11]

COX_Inhibition_Workflow cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates NSAID Arylpropanoic Acid (e.g., 2-(4-Methoxyphenyl)-3-methylbutanoic acid) NSAID->COX2 Inhibits

Figure 1: Simplified workflow of COX-2 inhibition by arylpropanoic acids.
NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, including prostaglandins produced by COX-2, can lead to the activation of the IκB kinase (IKK) complex.[12] IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and even COX-2 itself, creating a positive feedback loop.[13][14] By inhibiting COX-2 and reducing prostaglandin production, NSAIDs can attenuate the activation of the NF-κB pathway, thereby exerting a broader anti-inflammatory effect.

NFkB_Pathway cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α, Prostaglandins) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Releases Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates to DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (Cytokines, COX-2, etc.) DNA->Genes Induces Transcription

Sources

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 2-(4-Methoxyphenyl)-3-methylbutanoic Acid Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. For kinase inhibitors, off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comprehensive analysis of the cross-reactivity profiles of novel 2-(4-methoxyphenyl)-3-methylbutanoic acid derivatives, a promising class of compounds targeting Cyclin-Dependent Kinase 2 (CDK2).

Through a series of robust biochemical and cell-based assays, we will objectively compare the performance of a lead compound, CMPD-1 , and its structural analogs, CMPD-2 and CMPD-3 , against a panel of closely related kinases. This guide is intended for researchers, scientists, and drug development professionals to illustrate a rigorous, self-validating approach to characterizing compound specificity and to explain the critical rationale behind each experimental choice.

The Imperative of Cross-Reactivity Profiling in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[1] This similarity presents a formidable challenge in designing inhibitors that selectively modulate a single kinase target. Unintended inhibition of other kinases, known as off-target activity or cross-reactivity, can precipitate a cascade of unintended biological consequences. Therefore, early and thorough cross-reactivity profiling is not merely a regulatory requirement but a foundational step in de-risking a drug candidate and understanding its true mechanism of action.[2][3]

The core structure of 2-(4-methoxyphenyl)-3-methylbutanoic acid has been identified as a privileged scaffold for CDK2 inhibition. However, its potential for interacting with other kinases, particularly those within the same family (e.g., other CDKs) or those with similar ATP-binding site architecture, necessitates a systematic evaluation. This guide will compare the selectivity of our lead compound and its derivatives against CDK1, CDK5, and ERK2, kinases chosen for their structural similarity and physiological relevance.

Experimental Design: A Multi-Faceted Approach to Quantifying Specificity

To construct a comprehensive and trustworthy cross-reactivity profile, we employ a tiered approach that combines direct biochemical measurements of target engagement with functional cellular assays. This dual strategy provides a more complete picture of a compound's behavior, from its direct interaction with purified enzymes to its effects within a complex biological system.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays are the first line of assessment, offering a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.[1] We selected two orthogonal methods to ensure the validity of our findings: a luminescence-based kinase activity assay and Surface Plasmon Resonance (SPR) for direct binding analysis.

  • Luminescence-Based Kinase Glo® Assay: This assay quantifies the amount of ATP remaining in solution following a kinase reaction.[4] A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition. This method is highly sensitive and amenable to high-throughput screening.

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics.[5][6][7] By immobilizing the kinase on a sensor chip and flowing the compound over the surface, we can determine the association (k_on) and dissociation (k_off) rates, and subsequently calculate the equilibrium dissociation constant (K_D), a direct measure of binding affinity.[8][9]

Cell-Based Assays: Assessing Functional Consequences in a Biological Context

While biochemical assays are crucial, they do not fully recapitulate the cellular environment where factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence a compound's efficacy.[10] Therefore, we employ cell-based assays to assess the functional consequences of kinase inhibition in living cells.

  • Cellular Phosphorylation Assay (ELISA-based): This assay measures the phosphorylation of a specific kinase substrate within a cellular context.[11] Inhibition of the target kinase will lead to a decrease in the phosphorylation of its downstream substrate, which can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[12][13] This method provides a direct readout of a compound's on-target and off-target activity within a signaling pathway.

The following diagram illustrates the overall experimental workflow:

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison biochem_start Compound Synthesis (CMPD-1, 2, 3) kinase_glo Kinase Glo® Assay (CDK2, CDK1, CDK5, ERK2) biochem_start->kinase_glo IC50 Determination spr Surface Plasmon Resonance (CDK2, CDK1, CDK5, ERK2) biochem_start->spr KD Determination data_table Comparative Data Tables (IC50 & KD values) kinase_glo->data_table spr->data_table cell_culture Cell Line Culture (e.g., HeLa) compound_treatment Compound Treatment cell_culture->compound_treatment elisa Cellular Phosphorylation Assay (Substrate-specific ELISA) compound_treatment->elisa IC50 Determination elisa->data_table selectivity_profile Selectivity Profile Generation data_table->selectivity_profile G cluster_0 CMPD-1 cluster_1 CMPD-2 cluster_2 CMPD-3 cmpd1 CMPD-1 CDK2: 15 nM CDK1: 250 nM cmpd2 CMPD-2 CDK2: 8 nM CDK1: 95 nM cmpd3 CMPD-3 CDK2: 25 nM CDK1: 1,500 nM

Caption: Comparison of on-target vs. off-target potency.

Detailed Experimental Protocols

To ensure transparency and reproducibility, the detailed step-by-step methodologies for the key experiments are provided below.

Kinase Glo® Luminescence Assay Protocol
  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add 5 µL of the compound dilutions.

  • Add 20 µL of a solution containing the kinase and its substrate in reaction buffer.

  • Initiate the reaction by adding 25 µL of a 2X ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Equilibrate the plate to room temperature for 10 minutes.

  • Add 50 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to allow for signal stabilization.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to DMSO controls and determine the IC50 values using non-linear regression analysis.

Surface Plasmon Resonance (SPR) Protocol
  • Immobilize the target kinase onto a CM5 sensor chip using standard amine coupling chemistry.

  • Prepare a series of compound dilutions in a running buffer (e.g., HBS-EP+).

  • Inject the compound dilutions over the sensor chip surface at a constant flow rate.

  • Monitor the change in the refractive index in real-time to generate sensorgrams.

  • After each injection, regenerate the sensor surface with a mild acid or base wash.

  • Fit the sensorgram data to a 1:1 binding model to determine the association (k_on) and dissociation (k_off) rates.

  • Calculate the equilibrium dissociation constant (K_D) as k_off / k_on.

Cellular Phosphorylation ELISA Protocol
  • Seed cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for 2 hours.

  • Lyse the cells and transfer the lysates to an ELISA plate pre-coated with a capture antibody specific for the kinase substrate.

  • Incubate for 2 hours at room temperature.

  • Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the substrate.

  • Incubate for 1 hour at room temperature.

  • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Incubate for 1 hour at room temperature.

  • Wash the plate and add a TMB substrate solution.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the percent inhibition of substrate phosphorylation and determine the cellular IC50 values.

Conclusion and Future Directions

This comparative guide demonstrates a robust and multi-faceted approach to characterizing the cross-reactivity of 2-(4-methoxyphenyl)-3-methylbutanoic acid derivatives. The data clearly indicates that while all three compounds are potent CDK2 inhibitors, CMPD-3 possesses a superior selectivity profile, particularly in a cellular context. This enhanced selectivity makes CMPD-3 a more promising candidate for further preclinical development, as it is less likely to elicit off-target effects mediated by the inhibition of CDK1 and CDK5.

Future studies should expand the cross-reactivity panel to include a broader range of kinases and other potential off-targets. Additionally, tissue cross-reactivity studies using immunohistochemistry on a panel of human tissues would be a critical next step to identify any unforeseen on- or off-target binding in a more physiologically relevant setting. [3][14] By adhering to the principles of scientific integrity and employing self-validating experimental designs, researchers can confidently navigate the complexities of kinase inhibitor selectivity and advance the development of safer and more effective targeted therapies.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 1(1), 44–48.
  • Miralles, F., Parmentier, M., & Hennino, A. (2016). Testing for Drug Hypersensitivity Syndromes. Clinical reviews in allergy & immunology, 50(2), 220–232.
  • SeraCare. (n.d.). Technical Guide for ELISA. SeraCare. [Link]

  • StageBio. (2024, May 16). What Is a Tissue Cross Reactivity Study?. StageBio. [Link]

  • AnaPath Services. (2019, February 26). Tissue Cross-Reactivity Study and its Applications. AnaPath Services. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Expert opinion on drug discovery, 6(10), 969–981.
  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Di, L., & Kerns, E. H. (2016).
  • Diva-Portal.org. (2013, November 7). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methoxyphenyl)-3-methylbutanoic Acid Analogs as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(4-methoxyphenyl)-3-methylbutanoic acid analogs, a class of compounds with potential as non-steroidal anti-inflammatory drugs (NSAIDs). Drawing upon established principles from the well-studied 2-arylpropionic acids (profens), this document will explore how structural modifications to the parent molecule are likely to influence its biological activity, presumably through the inhibition of cyclooxygenase (COX) enzymes. While direct, extensive SAR studies on this specific scaffold are not widely available in peer-reviewed literature, this guide synthesizes data from closely related analogs to provide a predictive framework for researchers, scientists, and drug development professionals.

Introduction: The 2-Arylalkanoic Acid Scaffold and its Therapeutic Potential

The 2-(4-methoxyphenyl)-3-methylbutanoic acid scaffold belongs to the broader class of 2-arylalkanoic acids, which includes widely used NSAIDs like ibuprofen and naproxen.[1] These drugs primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation.[2] The general structure of these compounds features a central aromatic ring, an acidic functional group, and an alkyl chain, each of which can be modified to modulate potency, selectivity, and pharmacokinetic properties.[1] This guide will systematically dissect the probable SAR of 2-(4-methoxyphenyl)-3-methylbutanoic acid analogs by examining key structural regions: the phenyl ring, the carboxylic acid moiety, and the alkyl chain.

The Core Scaffold: 2-(4-Methoxyphenyl)-3-methylbutanoic Acid

The foundational structure of the series under investigation is 2-(4-methoxyphenyl)-3-methylbutanoic acid. Its key features, which will be the focus of our SAR analysis, are:

  • The 4-Methoxyphenyl Group: A substituted aromatic ring that is crucial for binding to the active site of the target enzyme.

  • The 3-Methylbutanoic Acid Chain: An alkyl chain with a chiral center at the α-position to the carboxylic acid.

  • The Carboxylic Acid Moiety: An acidic group essential for the typical mechanism of action of NSAIDs.

The following sections will delve into how modifications at each of these positions are predicted to impact the anti-inflammatory activity of the analogs, drawing parallels from established SARs of other 2-arylalkanoic acids.

Structure-Activity Relationship Analysis

Modifications of the Phenyl Ring

The nature and position of substituents on the phenyl ring are critical determinants of COX inhibition potency and selectivity (COX-1 vs. COX-2).

  • Position of the Methoxy Group: In the parent compound, the methoxy group is at the para-position (C4). Generally, for 2-arylpropionic acids, a substituent at the para-position of the phenyl ring is favorable for activity. Altering the position to ortho or meta is likely to decrease activity due to steric hindrance or suboptimal orientation within the enzyme's active site.

  • Nature of the Substituent: While the parent compound has a methoxy group, other substituents can be explored. The electronic and steric properties of the substituent play a significant role.

    • Electron-donating vs. Electron-withdrawing groups: The literature on various NSAIDs suggests that both electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (e.g., -Cl, -F) groups can be beneficial for activity. The optimal choice often depends on the overall molecular architecture.

    • Lipophilicity: Increasing the lipophilicity of the substituent can enhance binding to the hydrophobic channel of the COX active site, potentially increasing potency.[3] However, excessive lipophilicity can negatively impact solubility and pharmacokinetic properties.

Table 1: Predicted Influence of Phenyl Ring Modifications on Anti-Inflammatory Activity

Modification of 4-Methoxyphenyl GroupPredicted Effect on ActivityRationale based on related NSAIDs
Shifting methoxy to ortho- or meta-Likely decreaseSuboptimal positioning in the COX active site.
Replacement with other alkoxy groupsPotentially similar or slightly alteredModest changes in lipophilicity and steric bulk.
Replacement with halogens (F, Cl)Potentially maintained or increasedHalogens can enhance binding interactions.
Replacement with a hydroxyl groupPotentially increased potency and COX-2 selectivityThe hydroxyl group can form additional hydrogen bonds in the COX-2 active site.[2]
Introduction of a second substituentVariable, requires empirical testingCan lead to steric clashes or improved binding, depending on position and nature.
Modifications of the Alkyl Chain

The size, shape, and stereochemistry of the alkyl chain at the C2 position significantly influence the activity and selectivity of 2-arylalkanoic acids.

  • Stereochemistry at the α-Carbon: For the vast majority of profens, the (S)-enantiomer is the more active COX inhibitor.[4] The (R)-enantiomer is often inactive or significantly less potent. It is highly probable that the (S)-enantiomer of 2-(4-methoxyphenyl)-3-methylbutanoic acid and its analogs will be the eutomer.

  • Size and Branching of the Alkyl Group: The parent compound possesses a 3-methylbutanoyl (isobutyl) group attached to the chiral center.

    • Methyl Group at the α-position: The presence of a methyl group at the α-carbon (as in profens) is generally crucial for high potency. Replacing it with hydrogen (to give an acetic acid derivative) or a larger alkyl group often leads to a significant drop in activity.

    • Branching at the β-position: The isopropyl group in the 3-methylbutanoic acid moiety contributes to the overall lipophilicity and steric bulk. Modifications to this group will likely impact how the molecule fits into the hydrophobic pocket of the COX enzyme. Increasing or decreasing the size of this group could either enhance or diminish activity. Studies on related structures have shown that branching in the alkyl chain can be favorable for COX-2 inhibition.[5]

Table 2: Predicted Influence of Alkyl Chain Modifications on Anti-Inflammatory Activity

Modification of the 3-Methylbutanoic Acid ChainPredicted Effect on ActivityRationale based on related NSAIDs
Inversion of stereochemistry to (R)-Significant decreaseThe (S)-enantiomer is typically the active form for profens.[4]
Replacement of the α-methyl group with HSignificant decreaseThe α-methyl group is critical for potent COX inhibition in profens.
Varying the β-substituent (e.g., ethyl, propyl)Variable, requires empirical testingAlters the steric and lipophilic properties, affecting the fit in the enzyme's active site.
Introducing cyclic structuresPotentially increased rigidity and altered activityMay lead to a more defined conformation for enzyme binding.
Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a key pharmacophoric feature for most NSAIDs, as it typically forms a crucial salt bridge with a positively charged residue (e.g., Arginine) in the active site of COX enzymes.

  • Esterification or Amidation: Conversion of the carboxylic acid to an ester or an amide will likely abolish or significantly reduce the anti-inflammatory activity by preventing the key ionic interaction. However, ester prodrugs can be designed to improve oral bioavailability, which are then hydrolyzed in vivo to the active carboxylic acid.

  • Bioisosteric Replacement: The carboxylic acid group can be replaced by other acidic moieties, known as bioisosteres, to potentially improve pharmacokinetic properties or reduce side effects. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides. These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid.

Table 3: Predicted Influence of Carboxylic Acid Modifications on Anti-Inflammatory Activity

Modification of the Carboxylic Acid MoietyPredicted Effect on ActivityRationale
EsterificationAbolished in vitro, potential for in vivo activity (prodrug)The free carboxylic acid is required for binding.
AmidationAbolishedLoss of the key acidic proton and ionic interaction.
Replacement with a tetrazole ringPotentially retained or enhancedTetrazoles are common and effective bioisosteres for carboxylic acids.
Replacement with a hydroxamic acidPotentially retainedHydroxamic acids are also known bioisosteres with similar properties.

Experimental Protocols for Evaluation

To validate the predicted SAR and quantitatively compare the analogs, a series of in vitro and in vivo experiments are necessary.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This is the primary assay to determine the potency and selectivity of the synthesized analogs.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • COX-1 (ovine) and COX-2 (recombinant human or ovine) enzymes.

    • Test compounds and reference standards (e.g., ibuprofen, celecoxib) dissolved in a suitable solvent (e.g., DMSO).

    • Arachidonic acid (substrate).

    • TMPD (colorimetric substrate).

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add the test compound at various concentrations (typically a serial dilution). For control wells, add the solvent vehicle.

    • Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately add TMPD to all wells.

    • Read the absorbance at 590 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The COX-2 selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vivo Anti-Inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model to assess the in vivo anti-inflammatory efficacy of the compounds.

Objective: To evaluate the ability of the test compounds to reduce acute inflammation in a rat or mouse model.

Principle: Carrageenan, when injected into the sub-plantar region of the paw, induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize the animals (e.g., Wistar rats) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (e.g., n=6 per group): a control group (vehicle), a standard drug group (e.g., indomethacin), and several test groups receiving different doses of the analog.

    • Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema for each animal at each time point using the formula: % Edema = [(Vt - V0) / V0] * 100, where Vt is the paw volume at time t.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

    • Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the key structural components of 2-(4-methoxyphenyl)-3-methylbutanoic acid and the proposed workflow for its SAR evaluation.

SAR_overview cluster_scaffold Core Scaffold: 2-(4-Methoxyphenyl)-3-methylbutanoic Acid cluster_modifications Structural Modifications cluster_evaluation Biological Evaluation Scaffold Parent Compound Phenyl Phenyl Ring (Substituent nature & position) Scaffold->Phenyl Modify Alkyl Alkyl Chain (Stereochemistry, size, branching) Scaffold->Alkyl Modify Acid Carboxylic Acid (Esterification, bioisosteres) Scaffold->Acid Modify InVitro In Vitro Assays (COX-1/COX-2 Inhibition) Phenyl->InVitro Test Alkyl->InVitro Test Acid->InVitro Test InVivo In Vivo Assays (Carrageenan-induced paw edema) InVitro->InVivo Validate SAR_Conclusion Structure-Activity Relationship InVivo->SAR_Conclusion Derive SAR

Caption: A logical workflow for the SAR study of 2-(4-methoxyphenyl)-3-methylbutanoic acid analogs.

experimental_workflow start Synthesize Analogs in_vitro In Vitro COX-1/COX-2 Inhibition Assay start->in_vitro ic50 Determine IC50 Values & Selectivity Index in_vitro->ic50 in_vivo In Vivo Carrageenan-Induced Paw Edema Assay ic50->in_vivo Select promising candidates sar_analysis Correlate Structure with Activity ic50->sar_analysis edema_inhibition Calculate % Edema Inhibition in_vivo->edema_inhibition edema_inhibition->sar_analysis conclusion Identify Lead Compounds sar_analysis->conclusion

Sources

Benchmarking the synthesis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid against other methods

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Introduction

2-(4-Methoxyphenyl)-3-methylbutanoic acid is a significant arylpropanoic acid derivative, a class of compounds renowned for their pharmacological activities. As precursors and active pharmaceutical ingredients (APIs), the efficient and selective synthesis of these molecules is of paramount importance in drug discovery and development. This guide provides an in-depth, objective comparison of various synthetic methodologies for 2-(4-Methoxyphenyl)-3-methylbutanoic acid, offering experimental insights and data to inform strategic decisions in research and manufacturing environments.

Overview of Synthetic Strategies

The synthesis of 2-arylpropanoic acids, including the target molecule, generally involves the formation of a carbon-carbon bond at the α-position to a carboxylic acid or its precursor, attached to an aromatic ring. The choice of synthetic route is often dictated by factors such as starting material availability, desired stereochemistry, scalability, and overall cost-effectiveness. This guide will benchmark three distinct and representative strategies: a classical electrophilic aromatic substitution approach, an asymmetric synthesis leveraging a chiral auxiliary, and a modern palladium-catalyzed cross-coupling reaction.

Target 2-(4-Methoxyphenyl)-3-methylbutanoic acid A Friedel-Crafts Acylation Target->A B Asymmetric Synthesis Target->B C Pd-Catalyzed Coupling Target->C

Caption: Retrosynthetic overview for 2-(4-Methoxyphenyl)-3-methylbutanoic acid.

Methodology 1: Friedel-Crafts Acylation Route

This classical approach builds the carbon skeleton through a two-step sequence involving an initial Friedel-Crafts acylation of anisole followed by further modifications.

Conceptual Framework

The synthesis commences with the Friedel-Crafts acylation of anisole with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 2-methyl-1-(4-methoxyphenyl)propan-1-one. The methoxy group of anisole is an ortho-, para-directing activator, and the para product is typically favored due to steric hindrance. The resulting ketone can then be converted to the target carboxylic acid through a variety of methods, such as haloform reaction or oxidation of a corresponding alcohol.

Mechanistic Insight: Friedel-Crafts Acylation

The reaction is a classic electrophilic aromatic substitution.[1] The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion.[2] This ion is then attacked by the electron-rich anisole ring, followed by deprotonation to restore aromaticity.[2]

cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Isobutyryl_chloride Isobutyryl Chloride Acylium_ion Acylium Ion (Electrophile) + AlCl₄⁻ Isobutyryl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Anisole Anisole Sigma_complex Sigma Complex (Resonance Stabilized) Anisole->Sigma_complex + Acylium Ion Ketone_product 2-Methyl-1-(4-methoxyphenyl)propan-1-one Sigma_complex->Ketone_product - H⁺

Caption: Mechanism of the Friedel-Crafts acylation of anisole.

Experimental Protocol: Synthesis of 2-Methyl-1-(4-methoxyphenyl)propan-1-one
  • To a stirred suspension of anhydrous AlCl₃ (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add isobutyryl chloride (1.1 eq.) dropwise.

  • Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of anisole (1.0 eq.) in dry DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-water and stir until the complex decomposes.

  • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ketone.

Subsequent conversion to the carboxylic acid would require additional steps, such as reduction to the alcohol followed by oxidation.

Data & Analysis
ParameterObservation
Yield (Ketone) 75-85%
Purity High, after chromatography
Scalability Moderate; large-scale reactions can be exothermic.
Reagents Readily available and relatively inexpensive.
Challenges Requires anhydrous conditions; potential for ortho-isomer formation; multi-step process to reach the final acid.

Methodology 2: Asymmetric Synthesis via Chiral Auxiliary

For applications requiring enantiomerically pure 2-(4-Methoxyphenyl)-3-methylbutanoic acid, an asymmetric approach is necessary. The use of a chiral auxiliary is a robust strategy to control stereochemistry.[3]

Conceptual Framework

This method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate.[3] The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction, such as alkylation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. A common example involves the use of pseudoephedrine as a chiral auxiliary.[3]

Experimental Workflow
  • Amide Formation: (4-Methoxyphenyl)acetic acid is coupled with (1R,2R)-(-)-pseudoephedrine to form the corresponding amide.

  • Diastereoselective Alkylation: The amide is deprotonated at the α-carbon with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a chiral enolate. Subsequent reaction with an alkylating agent (e.g., methyl iodide) proceeds with high diastereoselectivity due to the steric influence of the auxiliary.

  • Auxiliary Cleavage: The resulting diastereomerically enriched amide is hydrolyzed under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

A Couple (4-Methoxyphenyl)acetic acid with Pseudoephedrine B Form Chiral Amide A->B C Deprotonate with LDA to form Chiral Enolate B->C D Alkylate with Methyl Iodide C->D E Diastereomerically Enriched Amide D->E F Hydrolyze to remove Auxiliary E->F G Enantiomerically Enriched 2-(4-Methoxyphenyl)-3-methylbutanoic acid F->G H Recover Chiral Auxiliary F->H Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Coupled Ar-Pd(II)L₂-R PdII_Aryl->PdII_Coupled Transmetalation (R-B(OH)₂) Product Ar-R PdII_Coupled->Product Product->Pd0 Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Coupling Approach
  • In a reaction vessel, combine 4-methoxyphenylboronic acid (1.2 eq.), ethyl 2-bromo-3-methylbutanoate (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 eq.).

  • Add a suitable solvent system (e.g., toluene/ethanol/water).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the resulting ester by column chromatography.

  • Hydrolyze the purified ester using standard conditions (e.g., NaOH in ethanol/water, followed by acidic workup) to obtain the final carboxylic acid.

Data & Analysis
ParameterObservation
Yield (Ester) 70-90%
Functional Group Tolerance Generally good, though acidic protons can interfere. [4]
Scalability Excellent; often used in industrial processes.
Reagents Palladium catalysts and boronic acids can be costly.
Advantages High yields, good functional group tolerance, and often milder conditions compared to classical methods.
Challenges Catalyst cost and removal from the final product; potential for side reactions like homo-coupling.

Comparative Analysis & Benchmarking

FeatureFriedel-Crafts AcylationAsymmetric SynthesisPalladium-Catalyzed Coupling
Overall Yield Moderate-GoodModerateGood-Excellent
Number of Steps 2+32
Stereocontrol None (produces racemate)Excellent (>95% ee)None (unless an asymmetric variant is used)
Reagent Cost LowHigh (chiral auxiliary)High (catalyst, boronic acid)
Scalability ModerateGoodExcellent
Ideal Application Rapid, racemic synthesis for initial screening.Synthesis of enantiopure material for pharmacological testing and API production.Versatile synthesis for library generation and process development.

Conclusion

The optimal synthetic route to 2-(4-Methoxyphenyl)-3-methylbutanoic acid is highly dependent on the specific goals of the researcher or organization.

  • The Friedel-Crafts acylation route offers a cost-effective and straightforward method for producing racemic material, suitable for initial biological screening or when stereochemistry is not a concern.

  • Asymmetric synthesis using a chiral auxiliary is the method of choice when enantiopure product is required. While more complex and costly, it provides the stereochemical control that is often non-negotiable in drug development.

  • Palladium-catalyzed cross-coupling represents a modern, versatile, and highly efficient approach. Its good functional group tolerance and scalability make it attractive for both library synthesis and process chemistry, particularly as the costs of catalysts and specialized reagents continue to decrease.

Ultimately, a thorough evaluation of the cost, efficiency, and stereochemical requirements of the project will guide the selection of the most appropriate synthetic strategy.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. [Link]

  • ACS Publications. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. [Link]

  • Taylor & Francis Online. CHIRAL MANNITOL AS AUXILIARY IN SYNTHESIS OF OPTICAL ACTIVE 2-ARYLPROPANOIC ACIDS BY 1,2-ARYL ENANTIOSELECTIVE MIGRATIONS. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. [Link]

  • PubMed. Palladium-Catalyzed Asymmetric Markovnikov Hydroxycarbonylation and Hydroalkoxycarbonylation of Vinyl Arenes: Synthesis of 2-Arylpropanoic Acids. [Link]

  • Google Patents. Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • PubChem. 2-(4-Methoxyphenyl)butanoic acid. [Link]

  • YouTube. Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). [Link]

  • Chegg.com. Solved 20) Draw the mechanism for the Friedel-Crafts. [Link]

  • Reddit. Do carboxylic acids interfere with Suzukis? [Link]

  • MDPI. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • YouTube. Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • PubMed. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. 4-(4'-methoxyphenyl)-3-buten-2-one. [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]

  • JoVE. Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. [Link]

  • ResearchGate. 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... [Link]

  • ChemRxiv. Palladium Catalyzed Stereoselective Arylation of Biocatalytically Derived Cyclic 1,3-Dienes. [Link]

  • YouTube. Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. [Link]

  • Jasperse, Chem 360. Synthesis of Carboxylic Acids. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • PubChem. 3-(4-Methoxyphenyl)-3-methylbutanoic acid. [Link]

  • Organic Syntheses Procedure. homoveratric acid. [Link]

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

  • Google Patents. Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

Sources

A-Scientist's-Guide-to-Purity-Assessment:-Synthesized-2-(4-Methoxyphenyl)-3-methylbutanoic-acid-vs.-Reference-Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, technical comparison for assessing the purity of synthesized 2-(4-Methoxyphenyl)-3-methylbutanoic acid, a compound of interest for its potential therapeutic applications. We will explore a multi-faceted analytical approach, anchored by High-Performance Liquid Chromatography (HPLC) and corroborated by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and interpretations herein are designed to provide a robust framework for researchers, scientists, and drug development professionals to ensure the integrity of their synthesized molecules.

The Criticality of Purity in Drug Development

The purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. Impurities, which can arise from starting materials, intermediates, or degradation products, can have unintended pharmacological or toxicological effects.[1][2] Therefore, a comprehensive purity assessment is a non-negotiable aspect of the drug development pipeline, mandated by regulatory bodies such as the FDA and EMA.[2] This guide will utilize a comparative approach, benchmarking our synthesized 2-(4-Methoxyphenyl)-3-methylbutanoic acid against a certified reference standard.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile and thermally labile small molecules in the pharmaceutical industry.[3][4] Its high resolving power allows for the separation of the main compound from closely related impurities.[5]

A reversed-phase HPLC (RP-HPLC) method is selected due to the non-polar nature of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. A C18 column is chosen for its hydrophobicity, which provides excellent retention and separation of aromatic carboxylic acids. The mobile phase, a mixture of acetonitrile and a phosphate buffer at an acidic pH, is designed to suppress the ionization of the carboxylic acid group, leading to sharper peaks and improved retention. UV detection is employed, leveraging the chromophoric nature of the phenyl ring in the molecule.

  • Preparation of Standard and Sample Solutions:

    • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-(4-Methoxyphenyl)-3-methylbutanoic acid reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).

    • Synthesized Sample Stock Solution (1 mg/mL): Prepare in the same manner as the reference standard stock solution using the synthesized compound.

    • Working Solutions (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with the diluent.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile: 0.025 M Potassium Phosphate buffer (pH 3.0) (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: UV at 225 nm

    • Injection Volume: 20 µL

  • Analysis and Data Interpretation:

    • Inject the diluent (blank), followed by five replicate injections of the reference standard working solution and two replicate injections of the synthesized sample working solution.

    • The system suitability is confirmed if the relative standard deviation (%RSD) for the peak area of the five replicate injections of the reference standard is not more than 2.0%.

    • Compare the chromatograms of the synthesized sample with that of the reference standard.[5] The retention time of the major peak in the sample chromatogram should match that of the reference standard.

    • Calculate the purity of the synthesized compound using the area normalization method.

Caption: HPLC workflow for purity assessment.

Orthogonal Techniques for Comprehensive Purity Profiling

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. Orthogonal methods, which rely on different separation or detection principles, are essential for a complete picture.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[6][7] For a carboxylic acid like 2-(4-Methoxyphenyl)-3-methylbutanoic acid, derivatization is often necessary to increase its volatility.

  • Rationale: GC-MS provides exceptional sensitivity and specificity. The mass spectrometer detector offers structural information about the impurities, aiding in their identification.[6] This is particularly useful for detecting residual solvents from the synthesis process.[8]

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment.[9][10][11]

  • Rationale: ¹H NMR provides information about the chemical environment of protons in the molecule, allowing for structural confirmation.[11] Quantitative NMR (qNMR) can be used to determine the purity of a compound without the need for a specific reference standard for each impurity.[1][12] The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities.[13]

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_result Final Assessment Synthesis Synthesized Compound HPLC HPLC-UV (Primary Purity) Synthesis->HPLC GCMS GC-MS (Volatile Impurities) Synthesis->GCMS NMR NMR (Structural Confirmation & Purity) Synthesis->NMR Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile GCMS->Purity_Profile NMR->Purity_Profile

Caption: Integrated workflow for purity analysis.

Comparative Data Analysis

The following table presents hypothetical data from the analysis of a synthesized batch of 2-(4-Methoxyphenyl)-3-methylbutanoic acid compared to a certified reference standard.

Parameter Reference Standard Synthesized Sample Acceptance Criteria
Appearance White crystalline solidWhite crystalline solidConforms to standard
Melting Point 158-160 °C157-159 °CWithin 2°C of standard
HPLC Retention Time 8.52 min8.51 min± 0.2 min of standard
HPLC Purity (Area %) 99.8%99.2%≥ 99.0%
Individual Impurity (HPLC) < 0.1%Impurity A: 0.3%Impurity B: 0.2%≤ 0.5%
Total Impurities (HPLC) 0.2%0.8%≤ 1.0%
Residual Solvents (GC-MS) Not DetectedEthanol: 200 ppm≤ 5000 ppm (ICH Q3C)
¹H NMR Conforms to structureConforms to structureConforms to structure
Conclusion

The purity assessment of a synthesized compound is a multi-step process that requires a combination of analytical techniques. This guide has outlined a robust strategy for the purity determination of 2-(4-Methoxyphenyl)-3-methylbutanoic acid, using HPLC as the primary technique, supported by GC-MS and NMR. By comparing the analytical data of the synthesized compound with a certified reference standard, a high degree of confidence in the purity and identity of the material can be achieved. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of potential new drug candidates.

References

  • (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. Available at: [Link]

  • GC/MS Identification of Impurities | Medistri SA. Available at: [Link]

  • How to determine the purity of newly synthesized organic compound? - ResearchGate. Available at: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. Available at: [Link]

  • Importance of using analytical standards – qualitative and quantitative analysis. Available at: [Link]

  • Scaling Small Molecule Purification Methods for HPLC | Agilent. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available at: [Link]

  • Identity and Purity - Small Molecules - Pacific BioLabs. Available at: [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method - MDPI. Available at: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science Blog. Available at: [Link]

  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures - European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available at: [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA. Available at: [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - Shimadzu. Available at: [Link]

  • Characterising new chemical compounds & measuring results - Royal Society Publishing. Available at: [Link]

  • Impurity Identification in Small-Molecule APIs - Pharma's Almanac. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. Available at: [Link]

  • Drug impurity profiling strategies - PubMed. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]

  • Analytical Techniques for Reference Standard Characterization - ResolveMass Laboratories Inc.. Available at: [Link]

  • Method validation according to EP 2.4.20 - FILAB. Available at: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Available at: [Link]

  • How to assess substance purity of a solid from Melting Point - Theory pages - Labster. Available at: [Link]

  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES - Ofni Systems. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • Synthesis of Virstatin and Purity Analysis using qHNMR (100% method) - YouTube. Available at: [Link]

  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5 - The Good Scents Company. Available at: [Link]

  • Reference Standard Preparation & Characterization - Creative Biolabs. Available at: [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. Available at: [Link]589/]([Link])

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Methoxyphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. As your partner in laboratory safety, we aim to build trust by delivering value that extends beyond the product itself. This document is designed for researchers, scientists, and professionals in drug development, offering procedural guidance rooted in established safety principles.

Hazard Assessment and Risk Mitigation

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for 2-(4-Methoxyphenyl)-3-methylbutanoic acid is not extensively documented, its structural similarity to other aromatic carboxylic acids allows for a reasoned assessment of its likely hazards. Analogous compounds, such as 2-(4-Methoxyphenyl)butanoic acid and 4-(4-Methoxyphenyl)butyric acid, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[1][2] They are also classified as harmful if swallowed.[2]

Therefore, we must operate under the prudent assumption that 2-(4-Methoxyphenyl)-3-methylbutanoic acid, a solid powder, presents the following primary risks:

  • Eye Irritation: Direct contact can cause serious irritation.[1][2][3]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1][2]

  • Ingestion Hazard: The compound may be harmful if swallowed.[2][3]

The cornerstone of laboratory safety is a multi-layered approach, starting with engineering controls, followed by administrative controls, and finally, the use of Personal Protective Equipment (PPE).[4] PPE serves as the final barrier between the researcher and the chemical hazard.[5]

Core Personal Protective Equipment (PPE) Requirements

A hazard assessment dictates the selection of appropriate PPE to minimize exposure.[4][6] For handling 2-(4-Methoxyphenyl)-3-methylbutanoic acid in solid form, the following minimum PPE is mandatory.[4][7][8]

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile glovesPrevents direct skin contact, which can cause irritation.[5][8] Nitrile offers good resistance to a range of chemicals.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne dust particles and accidental splashes.[5][8][9] Goggles are required when there is a higher risk of splashing.[5]
Body Protection Standard laboratory coatShields skin and personal clothing from contamination with the chemical powder.[5][7][8]
Foot Protection Closed-toe shoesProtects feet from spills and dropped objects.[5][7][8]

Operational Plan: Safe Handling Workflow

Adherence to a systematic workflow is critical for ensuring safety and experimental integrity. The following protocol outlines the procedural steps for handling 2-(4-Methoxyphenyl)-3-methylbutanoic acid.

Engineering Controls: The First Line of Defense

Whenever possible, handle this compound within a certified chemical fume hood.[10][11] This engineering control minimizes the inhalation of airborne particles by capturing dust at the source. Ensure the fume hood has proper airflow before beginning work.[11]

Step-by-Step PPE Donning Protocol

The correct sequence for putting on PPE is crucial to avoid contamination.

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Eye Protection: Don safety glasses or goggles.

  • Gloves: Wash hands thoroughly before putting on nitrile gloves. Ensure gloves are pulled over the cuffs of the lab coat to create a seal.

Handling the Chemical
  • Preparation: Before starting, ensure that an eyewash station and safety shower are readily accessible.[9][12]

  • Weighing: When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to contain any dust.[11] Use smooth, deliberate motions to avoid creating airborne dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. If the process requires heating, use a controlled heating source like a water bath rather than an open flame.[13]

  • Spill Management: In the event of a small spill, carefully sweep up the solid material and place it into a designated waste container. Avoid generating dust.

Step-by-Step PPE Doffing Protocol

Removing PPE in the correct order is essential to prevent self-contamination.

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin. Peel one glove off, turning it inside out, and hold it in the gloved hand. Slide a finger from the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye Protection: Remove safety glasses or goggles.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[14]

PPE Selection and Logic Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-(4-Methoxyphenyl)-3-methylbutanoic acid.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action & Disposal Start Start: Plan to handle 2-(4-Methoxyphenyl)-3-methylbutanoic acid Assess_Task Assess Task: - Weighing solid? - Making solution? - Large or small quantity? Start->Assess_Task Assess_Ventilation Is a certified chemical fume hood available? Assess_Task->Assess_Ventilation Add_Goggles Upgrade to Chemical Goggles Assess_Task->Add_Goggles High splash risk Base_PPE Minimum PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - Closed-toe Shoes Assess_Ventilation->Base_PPE Yes Add_Respirator Consider N95 Respirator Assess_Ventilation->Add_Respirator No, or potential for high dust Proceed Proceed with Work (Follow Safe Handling Protocol) Base_PPE->Proceed Add_Goggles->Base_PPE Add_Respirator->Base_PPE Dispose_PPE Dispose of contaminated PPE in designated hazardous waste Proceed->Dispose_PPE Dispose_Chem Dispose of chemical waste in 'Organic Solid Waste' container Dispose_PPE->Dispose_Chem

Caption: PPE selection workflow for handling 2-(4-Methoxyphenyl)-3-methylbutanoic acid.

Disposal Plan: Contaminated Materials and Chemical Waste

Proper disposal is a critical final step in the chemical handling process.

  • Contaminated PPE: Used gloves, disposable lab coats, and any absorbent materials used for cleaning spills should be placed in a designated solid hazardous waste container.[15] Do not discard these items in the regular trash.

  • Chemical Waste: Unused or waste 2-(4-Methoxyphenyl)-3-methylbutanoic acid must be disposed of as hazardous chemical waste.[12] It should be collected in a clearly labeled, sealed container, often designated for "non-halogenated organic solids." Always follow your institution's specific hazardous waste disposal guidelines.[15][16] Never dispose of this chemical down the drain.[8]

By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • MarkHerb. (n.d.). Safety Data Sheet: Ethyl p-Methoxycinnamate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • BIOBASE. (2021). Lab Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316804, 3-(4-Methoxyphenyl)-3-methylbutanoic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34657, 2-(4-Methoxyphenyl)butanoic acid. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Henderson, T. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • The University of Oklahoma Health Sciences Center. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-3-methylbutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.